S-tert-Butyl thioacetate
Description
Properties
IUPAC Name |
S-tert-butyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHXBBYLAVSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244290 | |
| Record name | t-Butyl thiolacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-90-6 | |
| Record name | t-Butyl thiolacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyl thiolacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-tert-Butyl thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of S-tert-Butyl Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Butyl thioacetate (CAS No. 999-90-6) is a pivotal thioester in organic synthesis, valued for its unique reactivity and stability. This guide provides a comprehensive exploration of its physical properties, offering a critical resource for researchers in drug development and chemical synthesis. By synthesizing experimental data with theoretical insights, this document aims to facilitate the effective and safe utilization of this versatile reagent. We will delve into its fundamental physicochemical characteristics, spectroscopic signature, and essential safety and handling protocols, providing a holistic understanding grounded in scientific literature.
Molecular Identity and Core Physical Characteristics
This compound, systematically named S-(1,1-dimethylethyl) ethanethioate, is a thioester distinguished by the presence of a bulky tert-butyl group attached to the sulfur atom. This structural feature significantly influences its physical and chemical behavior.
Molecular Structure
The molecular structure of this compound is foundational to understanding its properties. The central carbonyl group, the adjacent sulfur atom, and the sterically demanding tert-butyl group create a unique electronic and steric environment.
Figure 1. 2D representation of the molecular structure of this compound.
Physicochemical Data Summary
The fundamental physical constants of this compound are summarized in the table below. These values are critical for experimental design, particularly in reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 999-90-6 | [1][2] |
| Molecular Formula | C₆H₁₂OS | [1] |
| Molecular Weight | 132.22 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.927 g/mL at 25 °C | [1] |
| Boiling Point | 135-136 °C | [1][2] |
| Melting Point | Not Applicable | [1] |
| Refractive Index (n20/D) | 1.453 | [1] |
| Flash Point | 93 °F (33.9 °C) | [1] |
| Vapor Pressure | 3.68 mmHg at 25°C | [1] |
Spectroscopic Characterization
Spectroscopic data provides an empirical fingerprint of a molecule, essential for its identification and the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two types of protons in the molecule: the methyl protons of the acetyl group and the nine equivalent protons of the tert-butyl group. The acetyl protons would appear as a singlet, and due to the electronegativity of the adjacent carbonyl group, would be shifted downfield. The tert-butyl protons would also appear as a singlet, given their equivalence, and their chemical shift would be influenced by the adjacent sulfur atom.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. We anticipate four distinct signals: one for the carbonyl carbon, one for the methyl carbon of the acetyl group, one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon will be significantly downfield-shifted.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester functional group. This peak is typically observed in the range of 1680-1715 cm⁻¹. The presence of C-H stretching and bending vibrations from the alkyl groups will also be evident.
Solubility and Purification
Understanding the solubility of this compound is crucial for its use in reactions and for its purification.
Solubility Profile
A documented purification method indicates that this compound is soluble in chloroform (CHCl₃)[1]. The same procedure involves washing with water, 10% sulfuric acid (H₂SO₄), and saturated sodium bicarbonate (NaHCO₃), followed by drying over potassium carbonate (K₂CO₃)[1]. This suggests that this compound is largely immiscible with water and stable to brief contact with dilute aqueous acid and base.
Recommended Purification Protocol
For researchers requiring highly pure this compound, the following protocol, adapted from the literature, is recommended[1].
Experimental Protocol: Purification of this compound
-
Dissolution: Dissolve the crude this compound in ethanol-free chloroform (CHCl₃).
-
Aqueous Washing:
-
Transfer the chloroform solution to a separatory funnel and wash with deionized water.
-
Perform a second wash with a 10% aqueous solution of sulfuric acid (H₂SO₄).
-
Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate carbon dioxide gas; vent the separatory funnel frequently to release pressure.
-
Perform a final wash with deionized water.
-
-
Drying: Dry the organic layer over a mixture of anhydrous potassium carbonate (K₂CO₃) and a suitable drying agent like Drierite.
-
Solvent Removal and Distillation: Filter off the drying agents and remove the chloroform by rotary evaporation. For the highest purity, the resulting oil should be fractionally distilled under reduced pressure.
Figure 2. Workflow for the purification of this compound.
Safety, Handling, and Stability
Proper handling and storage are paramount to ensure the safe and effective use of this compound.
GHS Classification and Hazards
While a specific, comprehensive GHS classification for this compound is not consistently reported across all databases, its physical properties and structural similarity to other flammable liquids warrant a cautious approach. It is classified as a flammable liquid[1].
General Hazard Considerations:
-
Flammability: With a flash point of 93 °F (33.9 °C), this compound is a flammable liquid and should be handled with appropriate precautions to avoid ignition sources[1].
-
Toxicity: Specific toxicological data for this compound is limited. As with any chemical, direct contact and inhalation should be minimized.
Handling and Personal Protective Equipment (PPE)
When working with this compound, the following handling procedures and PPE are recommended:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure fire extinguishers are readily accessible.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.
-
Stability: The purification protocol suggests good stability under brief exposure to dilute, non-oxidizing acids and bases[1]. However, prolonged contact with strong acids or bases could lead to hydrolysis. It is also important to protect it from strong oxidizing agents.
Conclusion
This compound is a valuable reagent with a distinct set of physical properties that dictate its application and handling. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signatures, solubility, purification, and safety considerations. By understanding these fundamental properties, researchers can more effectively and safely incorporate this compound into their synthetic strategies, contributing to advancements in drug discovery and development.
References
-
LookChem. This compound. [Link]
Sources
S-tert-Butyl Thioacetate (CAS 999-90-6): A Technical Guide for the Synthetic Chemist
Section 1: Executive Summary & Core Concepts
S-tert-Butyl thioacetate, with CAS Registry Number 999-90-6, is a pivotal reagent in modern organic synthesis, valued for its unique combination of stability and controlled reactivity.[1][] As a thioester, it serves as a robust and versatile source of the tert-butylthiolate nucleophile, effectively acting as a stable precursor to the sterically demanding tert-butanethiol.[3] The presence of the bulky tert-butyl group confers significant steric protection, influencing the regioselectivity of its reactions and enhancing the stability of the sulfur linkage compared to less substituted thioesters.
This guide provides an in-depth exploration of this compound's physicochemical properties, reactivity profile, and practical applications, with a focus on its utility for researchers in synthetic chemistry and drug development. We will delve into the causality behind its synthetic applications, provide validated experimental protocols for its purification and use, and discuss its relevance in the context of medicinal chemistry, particularly concerning the metabolic fate of the tert-butyl moiety.
Section 2: Physicochemical & Spectroscopic Profile
The physical and chemical identity of a reagent is fundamental to its effective use in the laboratory. The properties of this compound are well-documented, ensuring reliable and reproducible experimental outcomes.
Compound Identification
A clear identification of the compound is crucial for regulatory compliance and accurate experimental design.
| Identifier | Value | Source |
| CAS Number | 999-90-6 | [1][4][5] |
| Molecular Formula | C₆H₁₂OS | [1][3][5] |
| Molecular Weight | 132.22 g/mol | [1][3][5] |
| IUPAC Name | S-tert-butyl ethanethioate | [][3] |
| Synonyms | Ethanethioic acid S-tert-butyl ester, CH₃COSC(CH₃)₃ | [1][3][6] |
| InChI Key | PJFHXBBYLAVSLJ-UHFFFAOYSA-N | [4][6] |
| Beilstein/REAXYS | 1740436 | [1][6] |
Physical Properties
The compound is a liquid at standard temperature and pressure, with a distinct flash point that necessitates careful handling.[6]
| Property | Value | Notes |
| Form | Liquid | [6] |
| Boiling Point | 135-136 °C | at 760 mmHg (lit.)[1][4][6] |
| Density | 0.927 g/mL | at 25 °C (lit.)[1][4][6] |
| Refractive Index (n₂₀/D) | 1.453 | (lit.)[1][4][6] |
| Vapor Pressure | 3.68 mmHg | at 25 °C[1] |
| Flash Point | 34 °C (93.2 °F) | Closed cup |
| Solubility | Estimated water solubility of 3985 mg/L at 25°C.[7] Soluble in common organic solvents like chloroform.[1] |
Spectroscopic Signature
While detailed spectra are best obtained on the specific lot in use, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Two sharp singlets are expected. The signal for the three acetyl protons (CH₃CO-) would appear further downfield than the signal for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
¹³C NMR: Key signals would include the carbonyl carbon of the thioester, the quaternary carbon of the tert-butyl group, and the methyl carbons of both the acetyl and tert-butyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the thioester C=O stretch is expected, typically in the range of 1680-1715 cm⁻¹.
-
Mass Spectrometry: The NIST Chemistry WebBook references available mass spectrometry data for this compound.[3]
Section 3: Chemical Reactivity & Synthetic Logic
The utility of this compound stems from the predictable reactivity of its thioester functional group, modulated by the steric and electronic properties of the tert-butyl substituent.
The Thioester as a Thiol Precursor
Thioesters are classic precursors for thiols. The acetyl group serves as an effective protecting group for the sulfur atom, rendering it less prone to oxidation than the free thiol. The S-tert-butyl group can be cleaved under specific nucleophilic or acidic conditions to liberate tert-butanethiol or its corresponding thiolate. This controlled release is fundamental to its application in multi-step synthesis where the premature presence of a free thiol could lead to undesirable side reactions.
Role of the tert-Butyl Group
The tert-butyl group is not merely a passive component. Its significant steric bulk shields the sulfur atom, preventing reactions with sterically hindered electrophiles and directing reactions with smaller reagents. Furthermore, the stability of the tert-butyl carbocation makes the S-tBu bond susceptible to cleavage by certain Lewis acids, a property that can be exploited for deprotection.[8] This contrasts with less substituted S-alkyl groups which are not as easily removed under these conditions.[8]
Key Synthetic Applications
The primary application of this compound is as a building block in organic synthesis.[1][7] It is documented for its use in the preparation of vinyloxyborane derivatives.[1][6] More broadly, it serves as a reliable method for introducing the S-tert-butyl moiety into a target molecule. This is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Caption: Core reactivity pathways for this compound.
Section 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and requires appropriate handling procedures to mitigate risks.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapor |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Safe Handling Protocol
Given its flammability and potential for vapor accumulation, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[9][10][11]
-
Ventilation: Use explosion-proof electrical and ventilating equipment.[9][10][12] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11] Use only non-sparking tools and take precautionary measures against static discharge.[10][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or EN166 compliant).[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[9]
-
-
Hygiene: Avoid ingestion and inhalation.[9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]
Storage
Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.
-
Store in a designated flammables area.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11][12]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and strong bases.[9]
Section 5: Experimental Protocols
The following protocols are grounded in established chemical literature and represent self-validating systems for the purification and use of this compound.
Protocol: Purification by Extraction and Distillation
This protocol is adapted from the method described by Rylander & Tarbell.[1] It is designed to remove acidic impurities and water.
Objective: To obtain high-purity this compound for use in moisture- or acid-sensitive reactions.
Methodology:
-
Dissolution: Dissolve the crude this compound in an equal volume of ethanol-free chloroform (CHCl₃).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Separate the organic layer.
-
Acid Wash: Wash the organic layer with 10% sulfuric acid (H₂SO₄) to remove any basic impurities.
-
Base Wash (CAUTION): Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Perform this step slowly and vent the separatory funnel frequently to release the CO₂ gas that is liberated. This step neutralizes acidic impurities like thioacetic acid or acetic acid.
-
Final Water Wash: Wash the organic layer again with deionized water to remove residual salts.
-
Drying: Dry the organic layer over a combination of anhydrous potassium carbonate (K₂CO₃) and Drierite. The K₂CO₃ ensures any remaining acidic residue is neutralized.
-
Filtration & Concentration: Filter the drying agents and remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Purify the resulting oil by fractional distillation under reduced pressure to yield the pure product.
Caption: Workflow for the purification of this compound.
Section 6: Relevance in Drug Development
While a versatile building block, the inclusion of an S-tert-butyl group in a potential drug candidate requires careful consideration of its metabolic profile. The tert-butyl group, while often used to provide steric bulk and improve receptor binding, is known to be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[14][15]
Metabolic Pathway: The primary metabolic pathway for a tert-butyl group is the oxidation of one of the methyl groups to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.[15] This metabolic transformation can lead to rapid clearance, reducing the compound's oral bioavailability and half-life, which are critical parameters in drug design.[15]
Expert Insight: For drug development professionals, this metabolic liability is a significant flag. When a lead compound containing a tert-butyl group shows high clearance, medicinal chemists often seek to replace it with a metabolically stable bioisostere.[14] One successful strategy involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group.[14][15] This replacement removes the susceptible sp³ C-H bonds, drastically increasing metabolic stability both in vitro and in vivo.[14][15] Therefore, while this compound is an excellent reagent for introducing the tert-butyl group during early-stage synthesis and structure-activity relationship (SAR) studies, scientists must be prepared to address the potential for high metabolic clearance in later stages of drug optimization.
Caption: Contrasting metabolic fates of a tert-butyl group and a stable bioisostere.
Section 7: References
-
LookChem. (n.d.). Cas 999-90-6,this compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 1 g (416738-1G). Retrieved from [Link]
-
NIST. (n.d.). Ethanethioic acid S-tert-butyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Comet Chemical Company Ltd. (2024). tert-butyl acetate Safety Data Sheet. Retrieved from [Link]
-
NIC Industries. (2021). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
-
ChemCentral. (2019). TERT BUTYL ACETATE Safety Data Sheet. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Ti-mediated transformation of t-butyl thio-ethers into thio-acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central. Retrieved from [Link]
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- 4. alkalisci.com [alkalisci.com]
- 5. scbt.com [scbt.com]
- 6. This compound 98 999-90-6 [sigmaaldrich.com]
- 7. This compound, 999-90-6 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. cometchemical.com [cometchemical.com]
- 11. images.nicindustries.com [images.nicindustries.com]
- 12. chemcentral.com [chemcentral.com]
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- 14. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S-tert-Butyl Thioacetate: Properties, Synthesis, and Advanced Applications
Executive Summary
S-tert-Butyl thioacetate (CAS No. 999-90-6) is a pivotal reagent in modern organic synthesis and drug development, primarily valued for the unique stability and reactivity profile of its thioester functional group. The steric hindrance afforded by the tert-butyl group confers remarkable stability towards basic conditions that readily cleave less hindered thioesters. This attribute has been strategically exploited, particularly in the domain of Solid-Phase Peptide Synthesis (SPPS). However, the thioester remains susceptible to cleavage by acidolysis or specific nucleophiles like thiolates, providing an orthogonal deprotection strategy. This guide offers an in-depth exploration of this compound's physicochemical properties, synthesis, and purification, and details its critical applications, with a focus on field-proven insights for researchers and drug development professionals.
Core Physicochemical Properties
This compound is a flammable liquid at room temperature. Its identity and core properties are defined by its molecular structure, which dictates its behavior in synthetic applications. The presence of the tert-butyl group is central to its utility, sterically protecting the electrophilic carbonyl center of the thioester from nucleophilic attack by bases like secondary amines.
Data Presentation: Key Physicochemical and Safety Data
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂OS | [1][2] |
| Linear Formula | CH₃COSC(CH₃)₃ | |
| Molecular Weight | 132.22 g/mol | [1][2] |
| CAS Number | 999-90-6 | [1][2] |
| Appearance | Liquid | |
| Density | 0.927 g/mL at 25 °C | [3] |
| Boiling Point | 135-136 °C | [3] |
| Refractive Index | n20/D 1.453 | [3] |
| Flash Point | 34 °C (93.2 °F) - closed cup | |
| Hazard Classification | Flammable Liquid (H226) | |
| Synonyms | 1-(tert-Butylsulfanyl)ethan-1-one, S-(1,1-Dimethylethyl) ethanethioate |
Synthesis and Purification
The synthesis of this compound, and thioacetates in general, is most commonly achieved via a nucleophilic substitution (Sₙ2) reaction. This robust method involves the reaction of a suitable alkyl halide with a thioacetate salt, such as potassium thioacetate.
General Synthesis Workflow
The underlying principle of this synthesis is the high nucleophilicity of the thioacetate anion, which efficiently displaces a halide leaving group from a tertiary alkyl halide like tert-butyl chloride.
Purification Protocol
For high-purity material required in sensitive applications like peptide synthesis, purification by fractional distillation under reduced pressure is essential. A field-proven method is described by Rylander & Tarbell.
Step-by-Step Purification Methodology:
-
Dissolution: Dissolve the crude this compound in ethanol-free chloroform.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (H₂O)
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution. Causality Note: This step is critical for neutralizing any acidic impurities. Perform this wash with care, venting the funnel frequently to release the CO₂ gas that is liberated.
-
A final wash with water.
-
-
Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) or a similar drying agent.
-
Distillation: Filter off the drying agent and fractionally distill the filtrate under reduced pressure to yield the purified product.
Core Applications in Research and Development
The utility of this compound stems from its function as a stable, protected source of the tert-butylthiol moiety.
Application in Peptide Chemistry: A Base-Stable Thiol Linker
In modern drug development, therapeutic peptides are of immense interest. Their chemical synthesis often relies on Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A major challenge in SPPS is the synthesis of C-terminal peptide thioesters, which are essential intermediates for native chemical ligation (NCL)—a powerful technique for assembling large proteins from smaller synthetic peptides.
The core problem is that traditional thioester linkages are unstable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc protecting group at each cycle of peptide elongation.[4] This leads to premature cleavage of the peptide from the resin.
S-tert-Butyl thioesters, however, exhibit exceptional stability under these conditions.[1][4][5] A study demonstrated that Boc-Phe-S-t-butyl has a half-life of 6.5 days in 20% piperidine/DMF, making it approximately 28 times more stable than the corresponding S-ethyl thioester.[4][6] This stability is the cornerstone of its application in SPPS. Researchers have developed linkers incorporating the tert-butyl thiol group, allowing for the direct, full-length synthesis of peptide thioesters on a solid support using the standard Fmoc protocol.[1][4]
Role in Organic Synthesis and Drug Discovery
Beyond peptide chemistry, the tert-butyl thioacetate moiety serves as a precursor for introducing thiols into small molecules. The thioacetate group is an effective protecting group for the highly reactive thiol functional group.[7] It is more stable than many other thiol protecting groups but can be selectively deprotected under mild conditions to unmask the free thiol for subsequent reactions, such as Michael additions or metal surface binding.
In drug discovery, the tert-butyl group itself is a common structural motif. However, it can be susceptible to oxidative metabolism by Cytochrome P450 enzymes, which is a significant challenge for drug candidates. Understanding the chemistry of related functional groups, such as the stable S-tert-butyl thioester, provides medicinal chemists with valuable tools and insights for designing molecules with improved metabolic stability.
Experimental Protocol: Thioacetate Deprotection
The following is a representative, self-validating protocol for the hydrolysis of a thioacetate to yield a free thiol, adapted from standard procedures. This is a common step after a thioacetate, such as this compound, has been used to install a protected thiol into a molecule.
Objective: To generate a free thiol from a thioacetate-protected molecule for immediate use in a subsequent reaction.
Materials:
-
S-Alkyl Thioacetate (1.0 eq)
-
Ethanol (or Methanol), degassed
-
Sodium Hydroxide (NaOH) solution (approx. 2.0 eq in degassed H₂O)
-
Hydrochloric Acid (HCl), 2 M, degassed
-
Diethyl ether, degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, condenser, separatory funnel, and nitrogen/argon line
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a three-neck round bottom flask with a condenser and nitrogen/argon inlet. Purge the system to establish an inert atmosphere. Causality Note: This is a self-validating step. An inert atmosphere is crucial to prevent the oxidation of the resulting free thiol to a disulfide, which is a common side reaction.
-
Dissolution: Dissolve the S-Alkyl Thioacetate (e.g., 8.76 mmol) in degassed ethanol (10 mL).
-
Hydrolysis: Add the aqueous NaOH solution drop-wise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux for 2 hours. The progress can be monitored by TLC, observing the disappearance of the starting thioacetate spot.
-
Cooling & Neutralization: Cool the mixture to room temperature. Under the inert atmosphere, carefully neutralize the mixture by adding the degassed 2 M HCl solution until the pH is ~7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add degassed diethyl ether (20 mL) and degassed water (10 mL). Separate the organic layer.
-
Wash: Wash the organic layer with an additional 10 mL of degassed water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure. The resulting free thiol should be used immediately for the best results.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishing media suitable for flammable liquids (e.g., CO₂, dry chemical, or foam).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for chemists, particularly in the fields of peptide synthesis and drug discovery. Its value is derived from the predictable and differential stability of the tert-butyl thioester group. By understanding the causal relationship between its sterically hindered structure and its unique reactivity, researchers can design more efficient and robust synthetic routes to complex molecules, accelerating the development of new therapeutics and advanced materials.
References
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Hackenberger, C. P. R., et al. (2011). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker. Organic Letters, 13(7), 1606–1609. [Link]
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Hackenberger, C. P. R., et al. (2011). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. PubMed, National Library of Medicine. [Link]
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Dierks, T. (2011). Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods. Freie Universität Berlin. [Link]
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Dierks, T. (2011). Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods (extended abstract). Freie Universität Berlin. [Link]
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Gatos, D., et al. (2018). Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]
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Spectroscopic data interpretation for S-tert-Butyl thioacetate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Interpretation of S-tert-Butyl Thioacetate
Abstract
This compound (C₆H₁₂OS) is a key organosulfur compound, notable for its thioester functional group.[1] Accurate structural elucidation and purity assessment are paramount in its application within research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational principles with empirical data, this document serves as a practical reference for researchers, scientists, and professionals in drug development, offering a self-validating system for the interpretation of its unique spectroscopic fingerprint.
Molecular Structure and Spectroscopic Overview
Understanding the molecular structure of this compound is fundamental to interpreting its spectroscopic output. The molecule consists of an acetyl group (CH₃C=O) linked to a tert-butyl group via a sulfur atom. This arrangement gives rise to distinct signals in various spectroscopic analyses, each providing a piece of the structural puzzle.
Figure 1: 2D structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers, and their connectivity.
Foundational Principles & Experimental Causality
The chemical shift (δ) of a proton is dictated by its local electronic environment.[2] Protons near electronegative atoms or groups (like carbonyls) are "deshielded" and resonate at a lower field (higher ppm value). The integration of a signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule), but protons separated by more than three bonds or by a quaternary center typically do not couple.
Predicted Spectrum and Data Interpretation
For this compound, two distinct proton environments are expected:
-
Acetyl (CH₃-C=O): These three protons are adjacent to the carbonyl group, which withdraws electron density, causing a downfield shift.
-
tert-Butyl ((CH₃)₃-C-S): These nine protons are equivalent due to free rotation around the C-C bonds. They are attached to a quaternary carbon and are in a typical saturated aliphatic environment.[3]
Neither group of protons has adjacent protons to couple with, so both signals are expected to be singlets.[4]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~ 2.3 - 2.4 | 3H | Singlet | CH₃-C=O | Deshielding effect of the adjacent carbonyl group.[5] |
| ~ 1.5 - 1.6 | 9H | Singlet | (CH₃)₃-C | Shielded aliphatic environment; singlet due to attachment to a quaternary carbon.[3] |
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) that dissolves the sample and does not have signals overlapping with the analyte peaks.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[2]
-
Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to standard instrument procedures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment.
Foundational Principles & Experimental Causality
The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear far downfield (~170-210 ppm). Carbons in sp³ hybridized systems appear further upfield.
Predicted Spectrum and Data Interpretation
This compound has four unique carbon environments:
-
Carbonyl Carbon (C=O): The most deshielded carbon due to its sp² hybridization and bond to two electronegative atoms (O and S).
-
Acetyl Methyl Carbon (CH₃-C=O): An sp³ carbon adjacent to the carbonyl group.
-
Quaternary Carbon (-S-C(CH₃)₃): An sp³ carbon bonded to the sulfur atom and three other methyl groups.
-
tert-Butyl Methyl Carbons (-C(CH₃)₃): Three equivalent sp³ carbons in a shielded environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 - 200 | C=O | Highly deshielded thioester carbonyl carbon.[7] |
| ~ 45 - 50 | -S-C (CH₃)₃ | Quaternary carbon attached to sulfur.[8] |
| ~ 30 - 32 | -C H₃ | Equivalent methyl carbons of the tert-butyl group.[9] |
| ~ 29 - 31 | C H₃-C=O | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10][11]
Foundational Principles & Experimental Causality
Specific bonds vibrate at characteristic frequencies. The carbonyl (C=O) bond has a particularly strong and sharp absorption. The position of this absorption is sensitive to its electronic environment. Thioester carbonyls absorb at a lower wavenumber (frequency) compared to their ester counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which results in a weaker C=O bond.[12][13]
Predicted Spectrum and Data Interpretation
The key diagnostic peaks in the IR spectrum of this compound are:
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| ~ 2970 - 2850 | C-H (sp³) stretch | Strong | Indicates the presence of aliphatic C-H bonds in the acetyl and tert-butyl groups.[14] |
| ~ 1690 - 1680 | C=O (Thioester) stretch | Strong, Sharp | Key diagnostic peak. Confirms the thioester functional group. This frequency is lower than typical esters (1750-1735 cm⁻¹).[15][16] |
| ~ 1470 - 1365 | C-H bend | Medium | Corresponds to bending vibrations of the methyl groups. |
| ~ 1300 - 1000 | C-O/C-C stretch | Medium | Part of the fingerprint region, confirming the overall carbon framework.[17] |
| ~ 700 - 600 | C-S stretch | Weak-Medium | Often difficult to assign definitively but provides complementary evidence.[12] |
Experimental Protocol: Liquid Sample Analysis
-
Preparation: Place a single drop of neat this compound liquid between two polished salt plates (e.g., NaCl or KBr).
-
Assembly: Gently press the plates together to form a thin liquid film.
-
Acquisition: Place the assembled plates in the spectrometer's sample holder.
-
Analysis: Acquire a background spectrum of the empty instrument and then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.[18]
Foundational Principles & Experimental Causality
In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, forming a positively charged molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals.[18] The fragmentation pathways are predictable, favoring the formation of stable carbocations or the loss of stable neutral molecules.[19]
Predicted Spectrum and Data Interpretation
The molecular weight of this compound (C₆H₁₂OS) is 132.22 g/mol .[20] The mass spectrum is expected to show a molecular ion peak at m/z = 132. The fragmentation is dominated by cleavages that lead to stable ions.
Key Fragmentation Pathways:
-
Formation of the tert-Butyl Cation: Cleavage of the S-C(CH₃)₃ bond is highly favorable, leading to the very stable tert-butyl cation. This is often the base peak in the spectrum.
-
Formation of the Acylium Ion: Cleavage of the bond between the sulfur and the carbonyl carbon can form an acylium ion.
-
Loss of a Methyl Radical: The tert-butyl group can lose a methyl radical (•CH₃) to form a stable cation.[21]
Figure 2: Proposed key fragmentation pathways for this compound.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity | Significance |
| 132 | [C₆H₁₂OS]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 117 | [C₅H₉OS]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group.[21][22] |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Highly stable tertiary carbocation; often the base peak.[19][23] |
| 43 | [C₂H₃O]⁺ | Acylium Ion | Result of cleavage adjacent to the carbonyl group.[24][25] |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[26]
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid vaporization (e.g., 250 °C).
-
Column: Use a non-polar capillary column suitable for separating volatile organic compounds.
-
Oven Program: Implement a temperature ramp to ensure proper separation and elution of the compound.
-
-
MS Conditions:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[26]
-
Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).
-
Detector: The detector will record the abundance of each ion as it passes through the analyzer.
-
Conclusion
The spectroscopic analysis of this compound provides a clear and internally consistent structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct acetyl and tert-butyl moieties. IR spectroscopy provides unequivocal evidence for the thioester functional group through its characteristic carbonyl absorption at a lower frequency (~1685 cm⁻¹). Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable tert-butyl cation (m/z 57). Together, these techniques offer a robust, multi-faceted approach to the comprehensive characterization of this compound, ensuring its identity and purity for scientific applications.
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Chemical stability and reactivity of the tert-butyl group in thioesters
An In-depth Technical Guide to the Chemical Stability and Reactivity of the Tert-Butyl Group in Thioesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, a cornerstone of protecting group chemistry and a modulator of molecular reactivity, imparts a unique combination of steric and electronic properties when incorporated into a thioester moiety. This guide provides a comprehensive technical analysis of the chemical stability and reactivity of S-tert-butyl thioesters. We will delve into the fundamental principles governing their behavior, exploring the nuanced interplay of steric hindrance and electronic effects that dictate their stability across a range of chemical environments and their reactivity towards various reagents. This document will serve as an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to effectively utilize the distinct characteristics of tert-butyl thioesters in complex molecular design and synthesis.
Introduction: The Unique Profile of S-tert-Butyl Thioesters
Thioesters, the sulfur analogs of esters, are intrinsically more reactive towards nucleophiles than their oxygen counterparts.[1][2] This heightened reactivity stems from the weaker carbon-sulfur bond compared to the carbon-oxygen bond and the reduced resonance stabilization of the thioester linkage.[2][3] The larger size of the sulfur atom compared to oxygen leads to less effective overlap between the sulfur's 3p orbitals and the carbonyl carbon's 2p orbital, resulting in a greater partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[3][4]
However, the introduction of a bulky tert-butyl group on the sulfur atom dramatically alters this reactivity profile. The S-tert-butyl thioester represents a fascinating molecular entity where the inherent reactivity of the thioester is significantly tempered by the profound steric hindrance imposed by the tert-butyl group.[5] This steric shield effectively protects the electrophilic carbonyl center from nucleophilic attack, leading to a remarkable increase in stability, particularly under basic conditions.[6][7][8] This unique combination of a sterically hindered yet electronically activated acyl group makes S-tert-butyl thioesters valuable intermediates in organic synthesis, particularly in the realm of peptide and protein chemistry.[6][9]
Chemical Stability of S-tert-Butyl Thioesters
The stability of S-tert-butyl thioesters is a key feature that distinguishes them from other alkyl thioesters. This stability is not absolute and is highly dependent on the reaction conditions.
Stability in Basic and Nucleophilic Media
One of the most remarkable properties of S-tert-butyl thioesters is their enhanced stability in the presence of secondary amines and other basic nucleophiles.[6][7][8] This is in stark contrast to less sterically hindered thioesters, such as ethyl or benzyl thioesters, which are readily cleaved under similar conditions.[7] This stability is crucial for their application in Fmoc-based solid-phase peptide synthesis (SPPS), where repeated treatments with piperidine are required for Fmoc deprotection.[6][9]
The stability of various thioesters of Boc-phenylalanine towards 20% piperidine in DMF has been quantitatively compared, highlighting the exceptional stability of the tert-butyl thioester.[7]
| Thioester Substituent | Half-life (t₁/₂) in 20% Piperidine/DMF |
| tert-Butyl | ~6.5 days |
| Isopropyl | Significantly shorter than t-Butyl |
| Trityl | Shorter than Isopropyl |
| Benzyl | Shorter than Ethyl |
| Ethyl | Shorter than Trityl |
| (Data synthesized from narrative descriptions in referenced literature)[7][9] |
This data clearly demonstrates that steric hindrance is a dominant factor in the stability of these thioesters towards amine nucleophiles.[7]
Stability in Acidic Media
In contrast to their stability in basic media, S-tert-butyl thioesters are susceptible to cleavage under acidic conditions. The mechanism of acid-catalyzed hydrolysis of tert-butyl esters involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation.[10][11] A similar mechanism is operative for S-tert-butyl thioesters.
The stability of the tert-butyl group is significantly reduced in the presence of strong acids like trifluoroacetic acid (TFA), which is a common reagent for the cleavage of tert-butyl-based protecting groups.[12] Milder acidic conditions, such as aqueous phosphoric acid, can also be employed for their cleavage.[12][13]
Reactivity and Synthetic Applications
The reactivity of S-tert-butyl thioesters is a carefully controlled balance between the electronically activated carbonyl group and the sterically encumbering tert-butyl group. This allows for their application as valuable synthetic intermediates.
Synthesis of S-tert-Butyl Thioesters
Several methods are available for the synthesis of S-tert-butyl thioesters. A common approach involves the reaction of a carboxylic acid with tert-butyl thiol in the presence of a coupling agent.
Experimental Protocol: Synthesis of an S-tert-Butyl Thioester using EDC
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Thiol: Add tert-butyl thiol (1.1 eq) to the solution.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Cleavage of S-tert-Butyl Thioesters
The cleavage of the tert-butyl group from a thioester is typically achieved under acidic conditions, liberating the corresponding thioacid or, in the presence of a nucleophile, another thioester or an amide.
Experimental Protocol: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the S-tert-butyl thioester (1.0 eq) in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.
-
Purification: The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.[12]
Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of an S-tert-butyl thioester proceeds through a mechanism involving the formation of a stable tert-butyl cation.
Caption: Acid-catalyzed cleavage of an S-tert-butyl thioester.
Application in Native Chemical Ligation
S-tert-butyl thioesters have found a significant application in the synthesis of peptide thioesters for native chemical ligation (NCL).[6][9] NCL is a powerful technique for the synthesis of large peptides and proteins by the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue. The stability of the S-tert-butyl thioester to the basic conditions of Fmoc-SPPS allows for the direct synthesis of peptide thioesters.[7][8]
Caption: Use of S-tBu thioesters in Fmoc-SPPS for NCL.
The Role of Steric Hindrance
The steric bulk of the tert-butyl group is the primary determinant of the unique chemical properties of S-tert-butyl thioesters.[5] This steric hindrance manifests in several key ways:
-
Shielding the Carbonyl Group: The three methyl groups of the tert-butyl substituent create a congested environment around the thioester linkage, physically impeding the approach of nucleophiles to the electrophilic carbonyl carbon.[5]
-
Influencing Reaction Rates: In reactions that proceed via a bimolecular nucleophilic substitution (SN2) type mechanism at the carbonyl carbon, the tert-butyl group significantly retards the reaction rate.[5]
-
Directing Reaction Pathways: The steric demand of the tert-butyl group can be exploited to direct the outcome of a reaction, favoring pathways that avoid direct interaction with this bulky substituent.
Conclusion
The S-tert-butyl thioester is a testament to the power of steric control in modulating chemical reactivity. Its remarkable stability in basic media, a direct consequence of the bulky tert-butyl group, has made it an invaluable tool in modern synthetic chemistry, particularly in the challenging field of peptide synthesis. Conversely, its predictable lability under acidic conditions allows for its strategic removal when required. A thorough understanding of the delicate balance between the electronic activation of the thioester and the steric protection afforded by the tert-butyl group is paramount for researchers and drug development professionals seeking to harness the unique properties of this functional group. This guide has provided a comprehensive overview of the stability, reactivity, and synthetic utility of S-tert-butyl thioesters, grounded in established chemical principles and supported by practical experimental insights.
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TutorChase. Describe the differences between thioesters and esters.[Link]
-
PubMed. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker.[Link]
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Chemistry Stack Exchange. Why is the thioester bond weaker than a regular ester bond?[Link]
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ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.[Link]
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Hacker, D. (2011). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker.[Link]
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Brainly. What is the main difference between an ester and a thioester?[Link]
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ACS Publications. Preparation of tert-butyl thio esters.[Link]
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ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.[Link]
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Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).[Link]
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ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.[Link]
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University of California, Davis. CHEM 440 - Thioesters.[Link]
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Freie Universität Berlin Refubium. Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods.[Link]
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ResearchGate. Conversion of Esters to Thioesters under Mild Conditions | Request PDF.[Link]
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An In-depth Technical Guide to S-tert-Butyl Thioacetate: Safety, Handling, and Storage
Introduction
S-tert-Butyl thioacetate (CAS No. 999-90-6) is a thioester compound utilized in various chemical synthesis applications, including as a reagent for the preparation of vinyloxyborane derivatives.[1][2] As with any reactive chemical intermediate, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the critical safety protocols, handling procedures, and storage requirements for this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and professionals in the drug development and chemical synthesis fields.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and are critical for risk assessment.
| Property | Value | Source(s) |
| CAS Number | 999-90-6 | [3][4] |
| Molecular Formula | C₆H₁₂OS | [5][] |
| Molecular Weight | 132.22 g/mol | [4][5] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 135-136 °C (lit.) | [1] |
| Density | 0.927 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [3][4] |
| Vapor Pressure | 3.68 mmHg at 25°C | [1] |
| Refractive Index | n20/D 1.453 (lit.) | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its flammability. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized framework for communicating these hazards.
| GHS Classification | Category | Hazard Statement | Pictogram | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3][4] |
Primary Hazards:
-
Flammability: The primary and most immediate hazard is its flammability. With a flash point of 34 °C, it can form flammable vapor-air mixtures at temperatures achievable under standard laboratory conditions.[3][4] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[7][8]
-
Transport: This material is classified as a Dangerous Good for transport, which may require additional shipping charges and specific packaging.[5]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a series of barriers that mitigate the specific hazards identified. For this compound, the focus is on preventing contact with a flammable liquid and inhalation of its vapors.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure and contain any potential vapor release.
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[7][9]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential. The following protocol should be considered mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7] Given the organic nature of the compound, nitrile or neoprene gloves are generally appropriate, but the specific glove manufacturer's resistance data should always be consulted.
-
Skin and Body Protection: A flame-retardant lab coat is required. All skin should be covered; long pants and closed-toe shoes are mandatory.
-
Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][12]
Section 4: Safe Handling and Operational Protocols
Safe handling protocols are self-validating systems designed to minimize risk at every step.
General Handling:
-
Review SDS: Before use, thoroughly review the Safety Data Sheet (SDS).
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an appropriate fire extinguisher (e.g., CO₂, dry chemical), safety shower, and eyewash station are readily accessible.[11]
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment during transfers.[7][9]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) when opening or handling containers.[7][9]
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong bases, acids, and nitrates.[9][10][11]
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[7][13]
Section 5: Storage Guidelines
Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][10][13] This area should be separate from incompatible materials.
-
Container: Keep in the original, tightly sealed container.[7] Containers must be properly labeled with the chemical name and all relevant GHS hazard warnings.
-
Conditions to Avoid: Protect from sunlight and keep away from all sources of ignition, including heat, sparks, and open flames.[7][10]
-
Storage Class: This chemical falls under Storage Class 3 for flammable liquids.[3][4]
Section 6: Emergency Procedures
Pre-planning is essential for a safe and effective response to any chemical emergency.
Spill Response: The appropriate response depends on the scale of the spill.
-
Minor Spill (<1 Liter, contained in a fume hood):
-
Alert personnel in the immediate area.[14]
-
Ensure proper PPE is worn, including respiratory protection if vapors are significant.[14]
-
Confine the spill by surrounding it with a non-combustible absorbent material like vermiculite, dry sand, or diatomaceous earth.[7][14][15]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste.[14]
-
Clean the spill area with soap and water.[14]
-
Label the waste container and dispose of it according to institutional and local regulations.[16]
-
-
Major Spill (>1 Liter, or any spill outside a fume hood):
-
Immediately alert all personnel and evacuate the laboratory.[14]
-
If safe to do so, turn off any ignition sources.[14]
-
Close the laboratory door to contain the vapors.
-
Call your institution's emergency response number or local fire department.[14]
-
Remain nearby in a safe location to provide information to emergency responders.
-
Fire Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][11] Do not use a solid water stream as it may scatter and spread the fire.[9] Water spray may be used to cool closed containers.[8][10]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[7]
First Aid Measures: Disclaimer: Specific toxicological properties for this compound have not been thoroughly investigated.[8] The following first aid measures are based on general best practices for exposure to flammable organic chemicals and data from the analogous compound, tert-butyl acetate.[7][11] Always seek immediate medical attention after any significant exposure.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][17]
Section 7: Disposal Considerations
Chemical waste must be managed to ensure safety and environmental protection.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of this compound and any contaminated materials at an approved hazardous waste disposal plant.[8][10] Do not dispose of it down the drain.[8]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[8] Do not cut, weld, or perform similar operations on or near empty containers as they may contain explosive residues.
Section 8: Toxicological Information
A significant gap exists in the publicly available literature regarding the specific toxicology of this compound.
-
Acute Toxicity: Oral, dermal, and inhalation toxicity data are not determined.[18]
-
Irritation/Corrosion: Specific skin and eye irritation data is not available.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound for these long-term effects.[17]
Causality of Precaution: In the absence of comprehensive toxicological data, the principle of prudent practice dictates that the substance should be handled as if it were hazardous. The presence of a thioester functional group warrants caution. Procedures and PPE should be implemented to prevent all routes of exposure (inhalation, skin/eye contact, and ingestion) until more definitive data becomes available.
Section 9: References
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Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from sigmaaldrich.com
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Sigma-Aldrich. (n.d.). This compound 98% 999-90-6. Retrieved from sigmaaldrich.com
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Fisher Scientific. (2025, December 18). Safety Data Sheet: tert-Butyl acetoacetate. Retrieved from fishersci.com
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The Good Scents Company. (n.d.). This compound. Retrieved from thegoodscentscompany.com
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NIC Industries. (2021, April 7). Safety Data Sheet: Tert-butyl acetate. Retrieved from nicindustries.com
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Sigma-Aldrich. (2025, August 8). Safety Data Sheet: tert-Butyl acetoacetate. Retrieved from sigmaaldrich.com
-
Fisher Scientific. (2015, January 30). Safety Data Sheet: tert-Butyl acetate. Retrieved from fishersci.com
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Centers for Disease Control and Prevention (CDC). (n.d.). tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov
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Sdfine. (n.d.). TERT-BUTYL ACETATE. Retrieved from sdfine.com
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Sigma-Aldrich. (2024, August 7). Safety Data Sheet: tert-Butyl acetate. Retrieved from sigmaaldrich.com
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Sigma-Aldrich. (n.d.). This compound chemical compound. Retrieved from sigmaaldrich.com
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Augusta University. (n.d.). Chemical Spill Response. Retrieved from augusta.edu
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The University of Texas at Dallas. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. Retrieved from youtube.com
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University of California Television (UCTV). (2025, June 17). Chemical Spill Cleanup [Video]. YouTube. Retrieved from youtube.com
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ChemCentral.com. (2019, September 1). TERT BUTYL ACETATE. Retrieved from chemcentral.com
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Solvents & Petroleum Service, Inc. (n.d.). Tertiary butyl acetate. Retrieved from solventsandpetroleum.com
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Alkali Scientific. (n.d.). This compound, 1 X 1 g. Retrieved from alkaliscientific.com
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GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from youtube.com
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eSafety Training. (2023, March 1). 2 Minute Toolbox Talk: Basic Spill Clean-Up Procedures [Video]. YouTube. Retrieved from youtube.com
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Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from sigmaaldrich.com
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Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g. Retrieved from fishersci.com
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BOC Sciences. (n.d.). CAS 999-90-6 this compound. Retrieved from bocsci.com
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An In-depth Technical Guide to the Thermodynamic Properties and Stability of S-tert-Butyl Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Butyl thioacetate, a thioester of significant interest in organic synthesis and potentially in drug development, possesses a unique combination of steric hindrance and functional reactivity. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, optimal use in synthesis, and for predicting its behavior in biological systems. This technical guide provides a comprehensive analysis of the thermodynamic landscape of this compound. In the absence of extensive experimental data in the public domain, this guide outlines robust computational and experimental methodologies for the determination of its key thermodynamic parameters. Furthermore, it delves into the anticipated thermal stability and decomposition pathways of the molecule, drawing upon established principles of physical organic chemistry and analogies with related structures.
Introduction: The Significance of this compound in Modern Chemistry
Thioesters are a pivotal class of organosulfur compounds, distinguished by their enhanced reactivity compared to their oxo-ester counterparts, a feature elegantly exploited by nature in a myriad of biochemical transformations.[1] this compound (CH₃COSC(CH₃)₃) emerges as a noteworthy member of this family, primarily due to the presence of the bulky tert-butyl group attached to the sulfur atom. This sterically demanding moiety can impart unique properties, including altered reactivity and potentially enhanced stability against certain degradation pathways.
In the realm of drug development, the strategic incorporation of functionalities like thioesters and bulky alkyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butyl group, for instance, is often employed to enhance metabolic stability by sterically shielding susceptible sites from enzymatic attack. Understanding the inherent thermodynamic stability of this compound is therefore a critical prerequisite for its rational application in medicinal chemistry and other fields of chemical synthesis.
This guide will navigate the thermodynamic properties and stability of this compound, offering both theoretical frameworks and practical experimental designs for their elucidation.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of this compound is essential for its handling and for the design of experimental studies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂OS | [2] |
| Molecular Weight | 132.22 g/mol | [2] |
| CAS Number | 999-90-6 | [2] |
| Appearance | Liquid | |
| Density | 0.927 g/mL at 25 °C | |
| Boiling Point | 135-136 °C | [3] |
| Refractive Index (n²⁰/D) | 1.453 | [3] |
| Flash Point | 34 °C (93.2 °F) - closed cup |
Thermodynamic Properties: A Computational and Experimental Approach
Computational Determination of Thermodynamic Properties
High-level quantum chemical calculations have proven to be a powerful tool for the accurate prediction of thermochemical data for a wide range of molecules, including organosulfur compounds.[4][5]
3.1.1. Proposed Computational Workflow
The following workflow outlines a robust computational strategy for determining the thermodynamic properties of this compound.
Caption: Computational workflow for determining thermodynamic properties.
3.1.2. Causality Behind Experimental Choices in Computational Chemistry
-
Choice of Method (CBS-QB3 or G3): Complete Basis Set (CBS) methods, such as CBS-QB3, and Gaussian-n (Gn) theories, like G3, are composite methods designed to approximate high-level accuracy at a manageable computational cost.[4] They systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects, making them well-suited for accurate thermochemical predictions.[5]
-
Geometry Optimization and Frequency Calculation: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Subsequent frequency calculations are crucial for two reasons: they confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies), and the vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, the use of isodesmic or homodesmotic reactions is recommended. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the electronic structure calculations.
Experimental Determination and Validation
Experimental measurements are the gold standard for thermodynamic data and are essential for validating computational predictions.
3.2.1. Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of this compound in the liquid phase can be determined by measuring its enthalpy of combustion using a rotating-bomb calorimeter, a technique specifically designed for sulfur-containing compounds to ensure complete combustion to well-defined products (CO₂, H₂O, and H₂SO₄).[6] The enthalpy of vaporization can then be measured using Calvet microcalorimetry or correlation-gas chromatography to determine the gas-phase enthalpy of formation.[7]
3.2.2. Heat Capacity (Cp) and Entropy (S°)
Adiabatic calorimetry can be employed to measure the heat capacity of this compound over a range of temperatures. These data can then be used to calculate the standard molar entropy (S°) and changes in enthalpy and Gibbs free energy with temperature.
3.2.3. Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to facilitate the formation of sulfuric acid.
-
Combustion: The bomb is sealed, pressurized with a known excess of pure oxygen, and the sample is ignited. The bomb is rotated during the combustion process to ensure a complete and uniform reaction.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released during combustion.
-
Analysis of Products: The contents of the bomb are analyzed to quantify the amounts of nitric acid (from residual nitrogen) and unburned carbon, if any. The concentration of sulfuric acid is determined by titration.
-
Calculation: The standard enthalpy of combustion is calculated after applying corrections for the heat of ignition, formation of nitric acid, and the work of bringing reactants and products to their standard states. The standard enthalpy of formation is then derived using Hess's law.
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is a critical parameter for its safe storage and use in chemical reactions conducted at elevated temperatures.
Experimental Assessment of Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for probing the thermal stability of a compound.
-
TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition and the extent of mass loss.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying exothermic or endothermic events such as melting, boiling, and decomposition.
4.1.1. Proposed Thermal Analysis Workflow
Caption: Workflow for experimental thermal stability analysis.
Proposed Thermal Decomposition Mechanism
While specific experimental studies on the pyrolysis of this compound are lacking, a plausible decomposition mechanism can be proposed based on the known chemistry of thioesters and the stability of the tert-butyl carbocation. The thermolysis of aryl thioesters has been shown to proceed via a free radical mechanism involving the initial homolysis of the C-S bond.[8]
Given the relative stability of the tert-butyl carbocation, an alternative ionic pathway may also be considered for this compound, especially in the presence of trace acids or on certain surfaces. However, under neutral, gas-phase pyrolysis conditions, a radical mechanism is likely to be significant.
4.2.1. Homolytic Cleavage Pathway (Radical Mechanism)
The primary decomposition pathway at elevated temperatures is anticipated to be the homolytic cleavage of the acyl-sulfur (CO-S) bond or the sulfur-tert-butyl (S-C) bond. The S-C bond is likely weaker due to the stability of the resulting tert-butyl radical.
-
Initiation: Homolytic cleavage of the S-C(CH₃)₃ bond to form an acetylthiyl radical and a tert-butyl radical. CH₃CO-S-C(CH₃)₃ → CH₃CO-S• + •C(CH₃)₃
-
Propagation/Termination: The initial radicals can undergo a variety of subsequent reactions, including:
-
Decarbonylation: The acetylthiyl radical can lose carbon monoxide to form a methyl radical and sulfur. CH₃CO-S• → •CH₃ + CO + S
-
Disproportionation of the tert-butyl radical to form isobutane and isobutylene.
-
Recombination of radicals to form various stable products.
-
4.2.2. Potential Decomposition Products
Based on the proposed radical mechanism, the following decomposition products might be expected:
-
Isobutylene
-
Isobutane
-
Thioacetic acid (from hydrogen abstraction by the acetylthiyl radical)
-
Acetic anhydride
-
Di-tert-butyl disulfide
-
Carbon monoxide
-
Methane
The exact product distribution will depend on the specific reaction conditions (temperature, pressure, presence of other species).
Stability in the Context of Drug Development
Thioesters are generally stable to hydrolysis under neutral aqueous conditions but are susceptible to cleavage by soft nucleophiles like thiols.[9] The half-life of S-methyl thioacetate in water at neutral pH has been reported to be 155 days.[10] The bulky tert-butyl group in this compound may provide some steric hindrance to nucleophilic attack, potentially increasing its stability compared to less hindered thioesters.
In a biological milieu, enzymatic hydrolysis or thiol-thioester exchange with endogenous thiols like glutathione could be potential degradation pathways.[10][11] The stability of the thioester linkage under physiological conditions is a critical factor in designing thioester-containing prodrugs for controlled release of a thiol-active parent molecule.
Conclusion
This compound presents a fascinating case study in the interplay of steric and electronic effects on the thermodynamic properties and stability of thioesters. While a complete experimental dataset for its thermodynamic parameters is yet to be established, this guide has outlined a clear and scientifically rigorous pathway for their determination through a combination of state-of-the-art computational chemistry and established experimental techniques. The proposed thermal decomposition mechanism, based on fundamental principles and analogies with related compounds, provides a framework for understanding its behavior at elevated temperatures. For researchers and professionals in drug development, a thorough grasp of these properties is indispensable for unlocking the full potential of this compound in the synthesis of novel therapeutics and other advanced materials.
References
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Solubility profile of S-tert-Butyl thioacetate in common laboratory solvents
An In-Depth Technical Guide to the Solubility Profile of S-tert-Butyl Thioacetate
Abstract
This compound (CAS No. 999-90-6) is a thioester compound increasingly utilized in organic synthesis and drug development for the controlled introduction of thiol functionalities.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document synthesizes information based on its physicochemical properties to predict its solubility behavior. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility, ensuring reliable and reproducible results.
Physicochemical Characteristics and Structural Analysis
Understanding the molecular structure and physical properties of this compound is the foundation for predicting its interactions with various solvents. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 999-90-6 | [1][2] |
| Molecular Formula | C₆H₁₂OS | [1][2] |
| Molecular Weight | 132.22 g/mol | [1] |
| Appearance | Liquid | |
| Density | 0.927 g/mL at 25 °C | [1] |
| Boiling Point | 135-136 °C | [1] |
| Flash Point | 34 °C (93.2 °F) - closed cup | |
| Refractive Index | n20/D 1.453 | [1] |
| SMILES String | CC(=O)SC(C)(C)C |
Structural Interpretation for Solubility
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] The structure of this compound contains two key regions that dictate its behavior:
-
The Thioester Group (-C(O)S-): This functional group introduces polarity to the molecule due to the electronegativity difference between the oxygen, sulfur, and carbon atoms. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
The Acetyl (CH₃CO-) and tert-Butyl (-C(CH₃)₃) Groups: These are nonpolar, sterically bulky alkyl groups. The large tert-butyl group, in particular, creates a significant nonpolar character that sterically shields the polar thioester core.
Expert Insight: The pronounced steric hindrance from the tert-butyl group is expected to dominate the molecule's overall character, making it largely nonpolar. While the thioester moiety provides some polar character, it is insufficient to enable significant solubility in highly polar, protic solvents like water. The molecule lacks hydrogen bond donor capabilities, further limiting its interaction with protic solvents.
Caption: Predicted solute-solvent interactions for this compound.
Predicted Solubility Profile
Based on the structural analysis, the following solubility behavior is anticipated. This serves as a hypothesis to be confirmed by the experimental protocols outlined in Section 3.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble / Miscible | The dominant nonpolar alkyl groups will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble / Miscible | These solvents can engage in dipole-dipole interactions with the thioester group while also solvating the nonpolar regions. Solubility may decrease slightly as solvent polarity increases (e.g., in DMF vs. THF). |
| Polar Protic | Water, Methanol, Ethanol | Insoluble / Immiscible | The strong hydrogen-bonding network of protic solvents would be disrupted by the nonpolar bulk of the solute, making solvation energetically unfavorable. Lack of a hydrogen bond donor on the solute prevents effective integration into this network. |
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility, direct experimental determination is essential. The following protocols provide a robust framework for both qualitative and quantitative assessment.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected solvents (analytical grade)
-
Calibrated analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Calibrated micropipettes and standard pipettes
-
Vortex mixer
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis (optional, for high accuracy)
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Part A: Qualitative Assessment [3][4]
-
Preparation: Label a series of small, dry glass vials for each solvent to be tested.
-
Solvent Addition: Add 1.0 mL of a single solvent to its corresponding vial.
-
Solute Addition: Add approximately 50 µL (~46 mg) of this compound to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
-
Observation: Allow the mixture to stand for 5 minutes and observe. Look for a single, clear phase (miscible), undissolved droplets or cloudiness (partially soluble/immiscible), or distinct layers (immiscible).
-
Record: Record the observation for each solvent.
Part B: Quantitative Determination (Isothermal Gravimetric Method)
This protocol is designed to be a self-validating system for generating trustworthy data.
-
Preparation: Place a magnetic stir bar into a 4 mL glass vial. Tare the vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.00 mL) and record its mass.
-
Achieving Saturation: Add this compound dropwise until a persistent excess of undissolved solute is clearly visible. This step is critical to ensure the solution is saturated.
-
Equilibration: Seal the vial tightly. Place it in a thermostatic shaker or on a stir plate set to a constant temperature (e.g., 25.0 °C). Stir vigorously for 24 to 48 hours. The extended time ensures the system reaches thermodynamic equilibrium.
-
Sample Collection: After equilibration, stop stirring and allow the excess solute to settle for at least 30 minutes in the temperature-controlled environment.
-
Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a pre-weighed (tared) vial. This step removes any microscopic undissolved particles. Record the total mass of the filtered solution.
-
Solvent Removal: Carefully evaporate the solvent from the tared vial under a stream of nitrogen or using a rotary evaporator at low temperature to prevent loss of the relatively volatile solute.
-
Final Weighing: Once all the solvent is removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculation:
-
Mass of solvent = (Mass of filtered solution) - (Mass of dissolved solute)
-
Solubility (g / 100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] * 100
-
To convert to g/100mL, use the solvent's density: Solubility (g / 100 mL) = Solubility (g / 100 g solvent) * Density (g/mL)
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.
-
Flammability: The compound has a flash point of 34 °C and is classified as a flammable liquid. Keep away from open flames, sparks, and hot surfaces.[5] Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic chemicals.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a detailed analysis of its molecular structure strongly predicts high solubility in nonpolar and polar aprotic solvents, and poor solubility in polar protic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, offers robust, step-by-step experimental protocols for researchers to generate reliable qualitative and quantitative solubility data tailored to their specific laboratory conditions and applications. Adherence to these methodologies will empower scientists in research and drug development to effectively utilize this compound with greater precision and control.
References
-
LookChem. Cas 999-90-6, this compound. [Link]
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Owens Community College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
Sources
Methodological & Application
Application Note & Protocol: Facile Synthesis of Thiols via Deprotection of S-tert-Butyl Thioacetate
Introduction
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the thiol functional group is of paramount importance due to its unique reactivity. However, the propensity of thiols to undergo oxidation to disulfides presents a significant challenge for storage and handling.[1] To circumvent this, reversible protection of the thiol moiety is a widely adopted strategy. The S-tert-butyl thioacetate group stands out as a valuable protecting group due to the stability of the resulting thioester and the relatively straightforward deprotection to unveil the desired thiol.
This document provides a comprehensive, step-by-step protocol for the synthesis of thiols from their this compound precursors. We will delve into the mechanistic underpinnings of the deprotection reaction, offering insights into the rationale behind each procedural step to empower researchers in adapting and troubleshooting the methodology for their specific substrates.
Core Principles: The Chemistry of Thioacetate Deprotection
The conversion of an this compound to a thiol is fundamentally a hydrolysis reaction of a thioester. This can be effectively achieved under both basic and acidic conditions. The choice of method is contingent upon the overall functional group tolerance of the substrate molecule.
-
Base-Mediated Hydrolysis: This is the most common approach and involves the nucleophilic attack of a hydroxide ion (or other basic species) on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing the thiolate anion. Subsequent acidification of the reaction mixture protonates the thiolate to yield the final thiol product. Common bases for this transformation include sodium hydroxide, potassium hydroxide, and sodium methoxide.[2][3]
-
Acid-Catalyzed Hydrolysis: While less common for simple thioacetates, acid-catalyzed deprotection can be advantageous for substrates that are sensitive to basic conditions. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. However, strong acids like trifluoroacetic acid (TFA) are often required, which can lead to side reactions, such as the formation of t-butyl cations that may alkylate other nucleophilic sites on the molecule.[4]
This protocol will focus on the more prevalent and often higher-yielding base-mediated hydrolysis method.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the deprotection of this compound to yield a free thiol.
Caption: General workflow for thiol synthesis from this compound.
Detailed Step-by-Step Protocol: Base-Mediated Hydrolysis
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials and Reagents:
-
This compound derivative
-
Ethanol (or other suitable alcohol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative in a suitable volume of ethanol. A typical concentration is in the range of 0.5-1.0 M.
-
It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting thiol.[2][3] Purge the flask with the inert gas.
-
In a separate container, prepare a solution of sodium hydroxide in deionized water. Approximately 2 to 3 molar equivalents of NaOH per mole of the thioacetate is a good starting point.
-
-
Reaction:
-
With vigorous stirring, add the NaOH solution dropwise to the solution of the this compound at room temperature.
-
After the addition is complete, attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the substrate, but a typical duration is 2-4 hours.[2][3]
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow, dropwise addition of a 2 M HCl solution until the pH is approximately 7. This step is critical to protonate the intermediate thiolate anion to form the desired thiol.
-
Transfer the neutralized mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction, such as diethyl ether, and an equal volume of deionized water.[2][3]
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][3]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude thiol product.
-
-
Purification and Characterization:
-
The crude product can be purified, if necessary, by techniques such as column chromatography or distillation.
-
Characterize the final product using standard analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides typical reaction parameters for the base-mediated deprotection of this compound.
| Parameter | Recommended Value/Range | Rationale |
| Base | NaOH, KOH, NaOMe | Strong bases that effectively hydrolyze the thioester.[2][3] |
| Equivalents of Base | 2-3 eq. | Ensures complete hydrolysis of the thioester. |
| Solvent | Ethanol, Methanol | Protic solvents that readily dissolve the reactants. |
| Reaction Temperature | Room Temperature to Reflux | Higher temperatures accelerate the reaction rate. |
| Reaction Time | 1-4 hours | Substrate-dependent; monitor for completion. |
| Typical Yield | >85% | Generally a high-yielding reaction. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base.
-
Disulfide Formation: The primary side product is often the corresponding disulfide, formed by the oxidation of the thiol. To minimize this, ensure all solvents are degassed and the reaction is carried out under a strictly inert atmosphere. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the workup can sometimes help to cleave any formed disulfide.
-
Substrate Lability: For substrates with base-sensitive functional groups, a milder base such as potassium carbonate may be employed, although this may require longer reaction times.[2][3] Alternatively, an acidic deprotection method could be explored.
-
Product Volatility: For low molecular weight thiols, care should be taken during solvent removal to avoid loss of product.
Conclusion
The deprotection of this compound is a robust and reliable method for the synthesis of thiols. The base-mediated hydrolysis protocol detailed herein offers a straightforward and high-yielding approach that can be readily implemented in most synthetic laboratories. By understanding the underlying chemical principles and paying careful attention to the key experimental parameters, researchers can successfully employ this methodology in the development of novel therapeutics and advanced materials.
References
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
- Holmes, B. T., & Snow, A. W. (2005). Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. Tetrahedron, 61(51), 12339–12342.
- Lundquist, J. T., & Dix, T. A. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 4(9), 1511–1513.
- Kudryavtseva, E. A., Serebryakova, M. V., & Evstigneeva, R. P. (1998). Thiol-protecting groups in cysteine synthesis. Russian Chemical Reviews, 67(7), 597–616.
- Figueiredo, R. M., & Padrón, J. I. (2013). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron Letters, 54(32), 4263–4266.
- Lundberg, H., Torssell, S., & Kihlberg, J. (2003). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. The Journal of Organic Chemistry, 68(5), 2051–2059.
- Hackenberger, C. P. R. (2007).
- Barany, G., & Merrifield, R. B. (1977). A new amino protecting group removable by reduction. The S-tert-butylsulfenyl group. Journal of the American Chemical Society, 99(22), 7363–7365.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of S-tert-Butyl Thioacetate in Solid-Phase Peptide Synthesis: A Guide to Orthogonal Protection and Disulfide Bond Formation
Introduction: Navigating the Complexity of Cysteine in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the unique reactivity of the cysteine thiol side chain presents both a formidable challenge and a remarkable opportunity. While essential for the formation of disulfide bridges that dictate the tertiary structure and biological activity of many peptides and proteins, the nucleophilic nature of the thiol group necessitates robust protection to prevent undesirable side reactions during chain elongation. The choice of the cysteine protecting group is therefore a critical decision, profoundly influencing the overall synthetic strategy, particularly in the synthesis of complex peptides with multiple disulfide bonds.
This technical guide delves into the application of S-tert-Butyl thioacetate, a precursor to the widely used S-tert-butylthio (StBu) protecting group for cysteine in Fmoc-based SPPS. We will explore the mechanistic underpinnings of the StBu group's utility, its role in orthogonal protection schemes, and provide detailed, field-proven protocols for its incorporation, selective deprotection, and subsequent application in regioselective disulfide bond formation. This note is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the synthesis of complex cysteine-containing peptides.
The S-tert-butylthio (StBu) Group: A Pillar of Orthogonality
The S-tert-butylthio protecting group has carved a niche in SPPS due to its unique cleavage condition, which confers orthogonality to the standard acid-labile protecting groups used in Fmoc/tBu chemistry. Unlike the commonly used trityl (Trt) group, which is removed during the final trifluoroacetic acid (TFA) cleavage from the resin, the StBu group is stable under these acidic conditions.[1] This stability allows for the isolation and purification of the fully protected peptide, after which the StBu group can be selectively removed to unmask the cysteine thiol.
This selective deprotection is the cornerstone of its utility, enabling the directed, or regioselective, formation of disulfide bonds in peptides containing multiple cysteine residues. The removal of the StBu group is achieved through mild reduction, typically with thiol-based reagents or phosphines, which do not affect other protecting groups.[2]
Mechanism of Action: Protection and Deprotection
The journey begins with the synthesis of Fmoc-Cys(StBu)-OH, the building block used in SPPS. This derivative is incorporated into the peptide sequence using standard coupling protocols. The StBu group remains inert throughout the cycles of Fmoc deprotection (with piperidine) and amino acid couplings.
The key step is the selective deprotection of the StBu group. This is a reductive cleavage of the disulfide bond within the S-tert-butylthio moiety. The general mechanism using a phosphine reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is depicted below:
Sources
S-tert-Butyl Thioacetate: A Robust and Orthogonal Protecting Group for Thiols in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the thiol functional group presents a unique set of challenges. Its high nucleophilicity and susceptibility to oxidation necessitate a robust protection strategy to prevent unwanted side reactions.[1][2] The S-tert-butyl thioacetate group has emerged as a valuable tool for the temporary masking of thiols, offering a compelling combination of stability, mild cleavage conditions, and orthogonality with other common protecting groups. This application note provides a comprehensive technical guide to the theory and practical application of this compound as a thiol protecting group.
The Rationale for Thiol Protection
Thiols (-SH) are the sulfur analogs of alcohols and are significantly more acidic, with a pKa typically around 10-11.[1] This heightened acidity results in the ready formation of the highly nucleophilic thiolate anion (RS⁻) under basic conditions. Thiolates can participate in a variety of undesired reactions, including disulfide bond formation through oxidation, and alkylation or acylation in the presence of electrophiles.[1] Therefore, the temporary "inactivation" of the thiol group is often a prerequisite for the successful execution of complex synthetic routes. An ideal thiol protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[3][4]
This compound: A Profile
The this compound protecting group combines the stability of a thioester with the unique properties of the tert-butyl group. This combination imparts a number of desirable characteristics:
-
Robust Stability: The thioester linkage is generally stable under a variety of synthetic conditions. The steric bulk of the tert-butyl group further enhances this stability, protecting the sulfur atom from nucleophilic attack.
-
Orthogonality: The S-tert-butyl group is notably stable to the basic conditions often used for the removal of other protecting groups, such as the Fmoc group in peptide synthesis.[5] Conversely, it is labile under specific acidic or nucleophilic conditions that leave other protecting groups, like N-Boc, intact.[1][2] This orthogonality is a critical feature in complex syntheses requiring selective deprotection steps.[3][6]
-
Mild Cleavage: Deprotection can be achieved under relatively mild basic conditions, typically through hydrolysis with sodium hydroxide or other alkali metal hydroxides.[7] This contrasts with some other thiol protecting groups that require harsh acidic conditions or heavy metal reagents for removal.
Mechanistic Principles
The application of this compound as a protecting group involves two key transformations: protection (thioacetylation) and deprotection (hydrolysis).
Protection of Thiols
The introduction of the this compound group can be achieved through the acylation of a thiol with acetyl chloride in the presence of a base. The mechanism proceeds via a nucleophilic acyl substitution.
-
Deprotonation: A base, such as pyridine or triethylamine, deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbonyl carbon of acetyl chloride.
-
Elimination: The chloride ion is eliminated as a leaving group, resulting in the formation of the S-alkyl thioacetate.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Thioacetate Deprotection Procedure [sigmaaldrich.com]
The Hydrolysis of S-tert-Butyl Thioacetate: A Detailed Mechanistic and Practical Overview
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide to the hydrolysis of S-tert-Butyl thioacetate, a pivotal reaction in synthetic organic chemistry. We delve into the detailed reaction mechanisms under both acidic and basic conditions, supported by kinetic data and visual diagrams. This guide is designed for researchers, scientists, and drug development professionals, offering not only theoretical understanding but also robust, field-tested protocols for performing and monitoring the reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound, with the chemical formula CH₃C(O)SC(CH₃)₃, is a widely utilized thioester in organic synthesis.[1][2] Thioesters, the sulfur analogs of esters, are crucial intermediates in numerous biochemical pathways, most notably as derivatives of coenzyme A, such as acetyl-CoA.[3] In the laboratory, their significance often lies in their role as stable, easily handled precursors for thiols. The tert-butyl group, in particular, offers steric hindrance that can influence reactivity and stability.
The hydrolysis of a thioester cleaves the sulfur-carbonyl bond to yield a carboxylic acid and a thiol[4]. This process is fundamental for "deprotecting" the sulfur, revealing the highly reactive thiol functional group at a desired point in a synthetic sequence.[5][6] Understanding the mechanism and kinetics of this transformation is paramount for controlling reaction outcomes, optimizing yields, and designing complex synthetic strategies in fields ranging from medicinal chemistry to materials science. The rate of this compound hydrolysis is highly dependent on pH, proceeding via distinct acid-catalyzed and base-catalyzed pathways.[7][8]
PART 1: Detailed Reaction Mechanisms
The hydrolysis of this compound, like other thioesters, proceeds through a nucleophilic acyl substitution pathway.[9] However, the specific steps and intermediates differ significantly depending on the pH of the reaction medium.
Base-Catalyzed Hydrolysis
Under basic (alkaline) conditions, the reaction is initiated by the attack of a potent nucleophile, the hydroxide ion (OH⁻), directly on the electrophilic carbonyl carbon of the thioester. This mechanism is generally more efficient and common for synthetic deprotection.[5] Theoretical studies on analogous thioesters confirm that this is a stepwise process involving a distinct intermediate, rather than a concerted SN2-type reaction.[10]
The key steps are:
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, breaking the C=O pi bond and forming a negatively charged tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, expelling the more stable leaving group. In this case, the tert-butyl thiolate anion (⁻SC(CH₃)₃) is an excellent leaving group due to the ability of the larger sulfur atom to stabilize the negative charge.
-
Protonation: The liberated tert-butyl thiolate anion is subsequently protonated by water or a weak acid in the medium to yield the final tert-butanethiol product and regenerate a hydroxide ion.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction mechanism is different. The carbonyl oxygen is first activated by protonation, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by a weaker nucleophile, such as water.[9][11]
The key steps are:
-
Carbonyl Protonation: A proton (H⁺) from the acidic medium protonates the carbonyl oxygen atom. This creates a resonance-stabilized carbocation, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the activated carbonyl carbon to form a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to the sulfur atom. This is a critical step that transforms the sulfur into a good leaving group (a neutral thiol).
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the neutral tert-butanethiol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final acetic acid product and regenerate the acid catalyst (H₃O⁺).
PART 2: Reaction Kinetics and Influencing Factors
The overall rate of thioester hydrolysis is a composite of the acid-catalyzed (kₐ), base-catalyzed (kₑ), and pH-independent (kₙ) pathways.[7] A pH-rate profile for a typical thioester shows a "U" shape, where the rate is minimal in the neutral pH range (around pH 4-7) and increases dramatically at both low and high pH.[7][8]
Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for most thioesters.[12] This is why basic conditions are often preferred for synthetic deprotection when the substrate is stable to base.
| Parameter | S-methyl thioacetate (Model Compound) | Significance for this compound |
| kₐ (Acid-Catalyzed Rate Constant) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Represents the rate under strongly acidic conditions. |
| kₑ (Base-Catalyzed Rate Constant) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Demonstrates that base-catalysis is several orders of magnitude faster than acid-catalysis. |
| kₙ (pH-Independent Rate Constant) | 3.6 x 10⁻⁸ s⁻¹ | This is the intrinsic rate of hydrolysis by water, which is very slow. |
| Half-life (pH 7, 23°C) | ~155 days | Highlights the remarkable stability of thioesters in neutral aqueous solutions. |
Table 1: Kinetic data for the hydrolysis of S-methyl thioacetate in water. This data serves as a valuable proxy to understand the behavior of this compound. The fundamental pH dependence remains the same, although absolute rates may differ due to electronic and steric effects of the tert-butyl group.[12][13]
Causality Behind Kinetic Profile:
-
At Low pH (<3): The concentration of H⁺ is high, so the acid-catalyzed pathway dominates. The rate is proportional to [H⁺].
-
At High pH (>8): The concentration of OH⁻ is high, making the base-catalyzed pathway dominant. The rate is proportional to [OH⁻].[7]
-
At Neutral pH (~4-7): Both [H⁺] and [OH⁻] are low, so the much slower, pH-independent hydrolysis by water becomes the primary, albeit very slow, mechanism. This stability at neutral pH is a key feature exploited in biochemistry and in synthetic applications like native chemical ligation.[4]
PART 3: Application Notes & Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the efficient hydrolysis of this compound and subsequent monitoring of the reaction.
Protocol 1: Base-Catalyzed Deprotection of this compound
This protocol describes a standard laboratory procedure for the hydrolysis of the thioacetate to generate tert-butanethiol. This method is chosen for its efficiency and reliability.[5][6]
Objective: To quantitatively convert this compound into tert-butanethiol and acetic acid.
Materials:
-
This compound (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH, 2.0 eq)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether (or Ethyl Acetate) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 1.32 g, 10 mmol) in ethanol (20 mL). Stir until a homogenous solution is formed.
-
Rationale: Ethanol is used as a co-solvent as the thioester may have limited solubility in a purely aqueous base.
-
-
Initiation: Prepare a solution of NaOH (e.g., 0.8 g, 20 mmol) in water (5 mL). Add this solution dropwise to the stirring thioester solution. An inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the product thiol.
-
Rationale: Using a slight excess of NaOH ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (for ethanol, ~80°C). Monitor the reaction for 1-2 hours.
-
Rationale: Heating accelerates the rate of hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material spot.
-
-
Workup - Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2 M HCl until the pH is approximately 7.
-
Rationale: Neutralization protonates the sodium acetate and any remaining NaOH, making the subsequent extraction cleaner.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add diethyl ether (30 mL) and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction of the aqueous layer twice more with fresh diethyl ether (2 x 20 mL).
-
Rationale: The product, tert-butanethiol, is more soluble in the organic solvent than in the aqueous salt solution. Multiple extractions ensure maximum recovery.
-
-
Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Rationale: The brine wash removes residual water and water-soluble impurities. The drying agent removes the final traces of water.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude tert-butanethiol. The product is volatile and should be handled with care.
Protocol 2: Spectrophotometric Monitoring of Thiol Formation
To validate the reaction kinetics and determine the endpoint, the formation of the thiol product can be quantified in real-time using Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[14]
Objective: To quantify the concentration of tert-butanethiol produced during the hydrolysis reaction.
Principle: DTNB reacts with thiol groups in a disulfide exchange reaction to release a stoichiometric amount of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm. The concentration of the thiol can be determined using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
Materials:
-
Phosphate buffer (100 mM, pH 8.0)
-
Ellman's Reagent (DTNB) stock solution (4 mg/mL in buffer)
-
Aliquots from the hydrolysis reaction (from Protocol 1)
-
Quenching solution (e.g., 1 M HCl)
Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reaction Sampling: At specified time points (e.g., t = 0, 5, 15, 30, 60 minutes) during the hydrolysis reaction (Protocol 1, Step 3), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it into a known volume of cold 1 M HCl to stop further hydrolysis.
-
Assay Preparation: In a cuvette, add 950 µL of the pH 8.0 phosphate buffer and 50 µL of the DTNB stock solution.
-
Measurement: Add a small, known volume of the quenched and diluted reaction sample (e.g., 10 µL) to the cuvette. Mix quickly and measure the absorbance at 412 nm against a blank (buffer + DTNB solution).
-
Calculation:
-
Calculate the concentration of TNB²⁻: [TNB²⁻] = Absorbance / 14,150 M⁻¹cm⁻¹
-
Since the reaction is stoichiometric, [tert-Butanethiol] in the cuvette = [TNB²⁻].
-
Account for all dilution factors to determine the original concentration of the thiol in the reaction flask at that time point.
-
Conclusion
The hydrolysis of this compound is a cornerstone reaction for the generation of tert-butanethiol, a valuable nucleophile in drug development and organic synthesis. Its pH-dependent kinetics, characterized by high stability at neutral pH and rapid cleavage under basic or acidic conditions, provide a controllable method for thiol deprotection. By understanding the distinct nucleophilic acyl substitution mechanisms at play and employing robust analytical protocols, researchers can effectively control and optimize this critical transformation for a wide array of synthetic applications.
References
- Pearson. (2024). Hydrolysis of Thioesters Explained.
-
Toth, A. M., & Glover, N. R. (2007). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Thioesters and Acyl Phosphates. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Freie Universität Berlin Refubium. (2012). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. [Link]
-
PubMed Central. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
Powner, M. W., et al. (2022). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment. [Link]
-
ChemRxiv. (2021). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. [Link]
-
ACS Publications. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
The Royal Society of Chemistry. (2013). Rapid formal hydrolysis of peptide-thioesters. [Link]
-
DigitalCommons@USU. (2013). Thioester Hydrolysis Reactivity of Metal Complexes. [Link]
-
Scruggs, C. (2015). Synthesis of Thiols from Thioacetates. Journal of the Arkansas Academy of Science. [Link]
-
ResearchGate. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
PubMed. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. [Link]
-
ACS Publications. (2011). Theoretical Study on the Alkaline Hydrolysis of Methyl Thioacetate in Aqueous Solution. [Link]
-
PubMed. (2020). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. [Link]
-
ResearchGate. (2017). Kinetics of thioester exchange and hydrolysis in bulk aqueous solution. [Link]
Sources
- 1. Cas 999-90-6,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.cn]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. memphis.edu [memphis.edu]
Application Notes and Protocols: A Guide to the Use of S-tert-Butyl Thioacetate in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of S-tert-Butyl Thioesters in Peptide Synthesis
Native Chemical Ligation (NCL) stands as a cornerstone technology in chemical protein synthesis, enabling the assembly of large, complex proteins from smaller, chemically synthesized peptide fragments. The crux of this powerful technique lies in the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. While the elegance of NCL is undisputed, a significant bottleneck has historically been the synthesis of the requisite peptide thioesters, particularly when employing the popular Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The inherent basicity of the piperidine solutions used for Fmoc-group deprotection is incompatible with the stability of most common alkyl and aryl thioesters, leading to premature cleavage and side reactions.
This guide details the application of S-tert-Butyl thioesters as a robust solution to this long-standing challenge. The remarkable stability of the S-tert-Butyl thioester linkage to basic conditions allows for its direct incorporation into Fmoc-SPPS workflows, streamlining the synthesis of these crucial NCL precursors. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of peptide S-tert-Butyl thioesters, and their subsequent application in native chemical ligation, offering researchers a more efficient and reliable path to the synthesis of complex proteins.
The Chemistry of Stability: Why S-tert-Butyl Thioesters Excel in Fmoc-SPPS
The enhanced stability of S-tert-Butyl thioesters in the presence of secondary amines like piperidine is attributed to steric hindrance. The bulky tert-butyl group effectively shields the electrophilic carbonyl carbon of the thioester from nucleophilic attack by piperidine, a reaction that readily cleaves less sterically hindered thioesters. This unique property allows for the direct synthesis of peptide S-tert-Butyl thioesters on a solid support using standard Fmoc-SPPS protocols, obviating the need for more complex, multi-step "safety-catch" or post-synthesis solution-phase thioesterification strategies.
A specialized linker, 4-mercapto-4-methylpentanol (MMP), has been developed to facilitate this process. This linker contains a sterically hindered thiol that, once acylated with the first amino acid, forms the stable S-tert-Butyl thioester. The linker is attached to an acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, allowing for the final cleavage of the peptide S-tert-Butyl thioester under mild acidic conditions that preserve the integrity of the thioester bond.
Experimental Workflow Overview
The overall workflow for the synthesis and use of peptide S-tert-Butyl thioesters in NCL can be visualized as a three-stage process:
Detailed Protocols
Protocol 1: Preparation of the MMP Linker-Functionalized Resin
This protocol describes the synthesis of the 4-mercapto-4-methylpentanol (MMP) linker and its subsequent attachment to a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Sulfur powder
-
Ethylenediamine
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Synthesis of 4-mercapto-4-methylpentanol (MMP):
-
This synthesis is typically performed in two steps starting from commercially available materials. A detailed synthetic organic chemistry procedure is required and should be performed by personnel with appropriate expertise. The general scheme involves the reaction of acetone with a suitable sulfur source.
-
-
Attachment of MMP Linker to 2-CTC Resin:
-
Swell the 2-CTC resin (1 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the MMP linker (2 equivalents relative to resin loading) in anhydrous DCM (8 mL).
-
Add DIPEA (4 equivalents relative to resin loading) to the MMP solution.
-
Add the MMP/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted trityl chloride groups, add MeOH (1 mL) and continue to agitate for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under high vacuum. The loading of the linker can be estimated by the weight gain of the resin.
-
Protocol 2: Fmoc-SPPS of Peptide S-tert-Butyl Thioesters
This protocol outlines the solid-phase synthesis of a peptide with a C-terminal S-tert-butyl thioester using the MMP-functionalized resin.
Materials:
-
MMP-functionalized 2-CTC resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
20% Piperidine in DMF
-
Anhydrous DMF and DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Loading of the First Amino Acid:
-
Swell the MMP-functionalized resin in anhydrous DMF for 30 minutes.
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents) and a suitable coupling agent (e.g., HATU, 3.95 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7x).
-
Coupling: Couple the next Fmoc-amino acid using your standard coupling protocol (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).
-
Washing: Wash the resin with DMF (3x).
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
-
Cleavage of the Peptide S-tert-Butyl Thioester from the Resin:
-
After the final amino acid coupling and N-terminal Fmoc deprotection (optional, depending on the subsequent NCL strategy), wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 1.5-2 hours.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10-fold excess).
-
A white precipitate of the crude peptide S-tert-butyl thioester should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 3: Native Chemical Ligation using Peptide S-tert-Butyl Thioesters
This protocol describes the ligation of a purified peptide S-tert-butyl thioester with a peptide containing an N-terminal cysteine. This method utilizes in situ transthioesterification with 4-mercaptophenylacetic acid (MPAA) to generate a more reactive aryl thioester, which then proceeds with the ligation.
Materials:
-
Purified peptide S-tert-butyl thioester
-
Purified N-terminal cysteine peptide
-
Ligation buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5
-
4-mercaptophenylacetic acid (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
HPLC and Mass Spectrometry for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Dissolve the peptide S-tert-butyl thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide. Ensure complete dissolution.
-
Add TCEP to the reaction mixture to a final concentration of 20-50 mM to maintain a reducing environment and ensure the cysteine thiol is in its free form.
-
-
Initiation of Ligation:
-
Add MPAA to the reaction mixture to a final concentration of 20-50 mM. MPAA acts as a catalyst for the transthioesterification of the less reactive S-tert-butyl thioester to a more reactive aryl thioester.
-
Gently agitate the reaction mixture at room temperature or 37°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the ligation reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the aliquots by analytical RP-HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as determined by HPLC), quench the reaction by acidifying the mixture with TFA (to pH < 4).
-
Purify the final ligated protein product by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mechanism of MPAA-Catalyzed NCL with S-tert-Butyl Thioesters
The use of MPAA is crucial for efficient ligation with S-tert-butyl thioesters. The mechanism proceeds in two key steps:
Application Notes and Protocols for the Fukuyama Coupling with S-tert-Butyl Thioacetate
Abstract
This comprehensive guide provides a detailed experimental procedure for the Fukuyama coupling, a powerful palladium-catalyzed reaction for the synthesis of ketones from thioesters and organozinc reagents. This document focuses on the strategic use of S-tert-Butyl thioacetate as a readily accessible and efficient thioester component. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for reagent preparation and the coupling reaction itself, and provide insights into the rationale behind the procedural choices. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile C-C bond-forming reaction in their synthetic endeavors.
Introduction: The Strategic Advantage of the Fukuyama Coupling
The Fukuyama coupling, first reported by Tohru Fukuyama and his colleagues in 1998, has become an indispensable tool in modern organic synthesis.[1][2] It facilitates the formation of ketones through the palladium-catalyzed reaction of a thioester with an organozinc halide.[1][2] The significance of this reaction lies in its remarkable chemoselectivity and mild reaction conditions, which tolerate a wide array of sensitive functional groups that are often incompatible with more aggressive organometallic reagents like Grignard or organolithium compounds.[3][4] This high degree of functional group tolerance makes the Fukuyama coupling particularly valuable in the synthesis of complex, polyfunctional molecules, such as natural products and pharmaceutical intermediates.[1][3]
Why Use this compound?
While various thioesters can be employed in the Fukuyama coupling, the use of this compound offers several practical advantages:
-
Precursor Availability: The starting material, tert-butyl thiol, is commercially available and relatively inexpensive.
-
Stability: S-tert-Butyl thioesters exhibit good bench stability, allowing for easier handling and storage compared to more volatile or reactive analogues.
-
Reactivity Profile: The tert-butyl group, while sterically significant, provides a reliable leaving group in the catalytic cycle, leading to efficient coupling.
-
Reduced Odor: While still a thiol derivative, tert-butyl thiol and its corresponding thioesters are often perceived as having a less pervasive and unpleasant odor compared to lower molecular weight thiols like ethanethiol.
This guide will provide a robust framework for employing this compound in the Fukuyama coupling, enabling chemists to confidently apply this methodology to their synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
The Fukuyama coupling proceeds through a catalytic cycle involving a palladium complex. While the precise mechanism can be influenced by the specific catalyst and ligands used, a generally accepted pathway is illustrated below.[2][5]
Caption: The catalytic cycle of the Fukuyama coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-sulfur bond of the thioester to form an acyl-palladium(II) thiolate complex.
-
Transmetalation: The organozinc reagent (R'-Zn-X) transfers its organic group (R') to the palladium center, displacing the thiolate group to form an acyl-alkyl-palladium(II) complex.
-
Reductive Elimination: The acyl and alkyl groups on the palladium center couple and are eliminated from the metal, forming the desired ketone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides detailed, step-by-step procedures for the preparation of the necessary reagents and the execution of the Fukuyama coupling reaction.
Reagent and Solvent Preparation
Critical Note: Organozinc reagents are sensitive to moisture and oxygen. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.[1]
| Reagent/Solvent | Grade | Purity | Supplier (Example) | Notes |
| Tetrahydrofuran (THF) | Anhydrous | >99.9% | Sigma-Aldrich | Should be freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Toluene | Anhydrous | >99.8% | Acros Organics | Use directly from a sealed bottle under inert gas. |
| Carboxylic Acid (R-COOH) | Reagent Grade | >98% | Varies | Must be dry. |
| Oxalyl Chloride | Reagent Grade | >98% | Varies | Handle in a fume hood with extreme caution (toxic, corrosive). |
| tert-Butyl thiol | Reagent Grade | >98% | Varies | Handle in a fume hood (stench). |
| Pyridine | Anhydrous | >99.8% | Varies | Store over KOH pellets. |
| Organic Halide (R'-X) | Reagent Grade | >98% | Varies | Substrate for organozinc formation. |
| Zinc Dust | - | >98% | Varies | Activate prior to use by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. |
| Palladium Catalyst | - | - | Varies | e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd/C. |
| Phosphine Ligand | - | >98% | Varies | e.g., PPh₃, P(t-Bu)₃. |
Protocol 1: Synthesis of this compound
This protocol describes the conversion of a generic carboxylic acid to its corresponding S-tert-butyl thioester via an acyl chloride intermediate.
Caption: General workflow for the synthesis of S-tert-Butyl thioesters.
Procedure:
-
Acyl Chloride Formation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol and observing the formation of the methyl ester).
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.
-
-
Thioesterification:
-
Dissolve the crude acyl chloride in anhydrous DCM (~0.5 M) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of tert-butyl thiol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Add the thiol/pyridine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until complete by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude thioester can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Preparation of the Organozinc Reagent
This protocol outlines the preparation of an organozinc iodide from an organic iodide.
Procedure:
-
Place activated zinc dust (1.5 - 2.0 eq) in a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser.
-
Add anhydrous THF (~0.5 M based on the organic halide) via cannula.
-
Add the organic iodide (R'-I, 1.0 eq) to the zinc suspension.
-
Gently heat the mixture to reflux (or sonicate at room temperature) to initiate the reaction. Initiation is often indicated by a slight exotherm and the disappearance of the metallic zinc luster.
-
Continue heating/stirring for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching aliquots and analyzing by GC-MS.
-
Once the reaction is complete, allow the excess zinc to settle. The supernatant containing the organozinc reagent is then carefully transferred via cannula to another flame-dried Schlenk flask for immediate use in the coupling reaction.
Protocol 3: The Fukuyama Coupling Reaction
This protocol details the palladium-catalyzed coupling of the S-tert-butyl thioester with the prepared organozinc reagent.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand (e.g., PPh₃, 6-10 mol%).
-
Add the S-tert-butyl thioester (1.0 eq) dissolved in anhydrous THF (~0.2 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the solution of the organozinc reagent (~1.5 eq) via cannula at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C. The optimal temperature may vary depending on the substrates. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ketone product can be purified by column chromatography on silica gel.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ, like Pd₂(dba)₃ with a phosphine ligand. |
| Poor quality organozinc reagent. | Ensure zinc is properly activated and all reagents/solvents are scrupulously dried. Prepare the organozinc reagent fresh and use immediately. | |
| Steric hindrance. | Increase reaction temperature. Switch to a more active catalyst system, such as one with a more electron-rich and bulky ligand like P(t-Bu)₃.[6] | |
| Side Product Formation | Homocoupling of the organozinc reagent. | Add the organozinc reagent slowly to the reaction mixture. Ensure the palladium catalyst is well-dispersed. |
| Reduction of the thioester to an aldehyde. | This is more common in the Fukuyama reduction.[7] Ensure no hydride source is present. | |
| Difficulty in Purification | Residual tin or zinc salts. | Perform an aqueous workup with dilute acid (if the product is stable) or a solution of EDTA to chelate metal salts. |
Conclusion
The Fukuyama coupling using this compound is a highly effective and practical method for the synthesis of polyfunctional ketones. The operational simplicity, mild conditions, and broad functional group tolerance make it a valuable addition to the synthetic chemist's toolbox. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and successfully implement this powerful C-C bond-forming reaction in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
-
Fukuyama, T., Tokuyama, H., Yokoshima, S., & Yamashita, T. (1998). Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones. J. Braz. Chem. Soc., 9, 381-387. Available at: [Link]
-
Wikipedia. (n.d.). Fukuyama coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fukuyama Coupling. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Chempedia. (n.d.). Fukuyama coupling. Retrieved from [Link]
-
Mori, Y., & Seki, M. (2007). A Practical Synthesis of Multifunctional Ketones through the Fukuyama Coupling Reaction. Advanced Synthesis & Catalysis, 349(11‐12), 1837-1850. Available at: [Link]
-
Zahoor, A. F., et al. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. Available at: [Link]
-
Pearson Education. (2022). Fukuyama Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fukuyama reduction. Retrieved from [Link]
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A Researcher's Guide to Thioacetylation: Reagents, Protocols, and Strategic Application
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the introduction of thioacetyl groups, a critical transformation in modern organic synthesis. We will explore the standard reagents, provide detailed, field-tested protocols, and clarify the specific role of various thioester compounds, including S-tert-Butyl thioacetate.
Section 1: The Strategic Value of the Thioacetyl Group
In multistep synthesis, particularly in the fields of peptide chemistry and natural product synthesis, the thiol (-SH) functional group is both invaluable and problematic. Its high nucleophilicity and susceptibility to oxidation necessitate the use of a protecting group. The thioacetyl group (AcS-) is a premier choice for this role.
Key Advantages:
-
Stability: Thioacetates are robust intermediates, stable to a wide range of reaction conditions, including many chromatographic purification methods.
-
Odor Attenuation: Thiols are notoriously malodorous. Conversion to a thioacetate derivative significantly reduces the stench, improving handling and laboratory hygiene.
-
Controlled Deprotection: The acetyl group can be reliably cleaved under specific, often mild, conditions to liberate the free thiol at the desired synthetic stage.
Section 2: Selecting the Appropriate Reagent
While the goal is to form a thioacetate, the choice of reagent is paramount. A common point of confusion is the role of pre-formed thioesters versus reagents that actively transfer the thioacetyl group.
Standard Thioacetylating Agents: The Workhorses
For the direct introduction of a thioacetyl group onto a substrate, Thioacetic acid (CH₃COSH) and its corresponding salt, Potassium thioacetate (CH₃COSK) , are the undisputed reagents of choice.[1] They are commercially available, inexpensive, and highly effective for converting substrates like alkyl halides and alcohols into thioacetates.
Clarifying the Role of this compound
This compound is a stable, liquid thioester. However, it is not a standard reagent for transferring the thioacetyl group to other molecules. Its primary utility lies in being a stable, less odorous precursor to tert-butyl thiol. The bulky tert-butyl group makes it a poor leaving group in trans-thioesterification reactions under standard conditions. Therefore, it should be considered a stable final product or a specialized building block, rather than a general thioacetylating agent.
| Reagent | Formula | Primary Use | Key Characteristics |
| Potassium Thioacetate | CH₃COSK | Thioacetylation of alkyl halides | Solid, easy to handle, excellent nucleophile. |
| Thioacetic Acid | CH₃COSH | Thioacetylation of alcohols (Mitsunobu) | Liquid, pungent odor, requires careful handling. |
| This compound | CH₃COSC(CH₃)₃ | Stable thioester product/precursor | Liquid, less odorous, not a thioacetyl donor. |
Section 3: Core Synthetic Protocols for Introducing Thioacetyl Groups
The following protocols are foundational methods for thioacetylation, selected for their reliability, broad substrate scope, and high yields.
Protocol 1: Thioacetylation of Alkyl Halides via Sₙ2 Reaction
This method is the most common and straightforward approach for primary and secondary alkyl halides. It proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the thioacetate anion directly displaces the halide.[2][3]
Mechanism Insight: The reaction involves a backside attack by the sulfur atom of the thioacetate anion on the carbon-halide bond.[4][5] This concerted mechanism leads to an inversion of stereochemistry at the carbon center, a crucial consideration for chiral substrates.[4]
Diagram: Sₙ2 Thioacetylation Workflow
Caption: General workflow for Sₙ2 thioacetylation of alkyl halides.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add potassium thioacetate (1.2 equivalents).
-
Solvent: Dissolve the potassium thioacetate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone (approx. 0.5 M concentration).
-
Substrate Addition: Add the alkyl halide (1.0 equivalent) to the stirred solution. For highly reactive halides, this may be done dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 1 to 3 hours.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude thioacetate can be purified by silica gel column chromatography if necessary.
Substrate Scope & Yields (Representative Examples)
| Alkyl Halide | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | DMF | 1 | >95 | [2] |
| 1-Bromooctane | Acetone | 3 | 92 | [1] |
| 4-Vinylbenzyl Chloride | DMF | 2 | >90 | [2] |
Protocol 2: Thioacetylation of Alcohols via the Mitsunobu Reaction
For converting primary or secondary alcohols, especially chiral ones where stereochemical inversion is desired, the Mitsunobu reaction is a powerful tool.[6] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by thioacetic acid.[7][8]
Mechanism Insight: The reaction proceeds through the formation of an oxyphosphonium intermediate, which is a superb leaving group.[9][10] The thioacetate anion, formed by deprotonation of thioacetic acid, then displaces this group in an Sₙ2 fashion, resulting in a clean inversion of stereochemistry at the alcohol's carbon center.[9] The pKa of the nucleophile is critical; thioacetic acid (pKa ~3.4) is sufficiently acidic for this reaction.[8]
Diagram: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu thioacetylation.
Detailed Experimental Protocol:
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Caution: This addition can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary byproducts are triphenylphosphine oxide (Ph₃PO) and the reduced hydrazine. Ph₃PO can sometimes be precipitated by adding a nonpolar solvent like diethyl ether or hexanes and removed by filtration.
-
-
Purification: The crude product is typically purified by silica gel column chromatography to separate it from the remaining byproducts.
Section 4: Deprotection of the Thioacetyl Group
The ultimate goal of thioacetylation is often to reveal the free thiol at a later stage. This is achieved by cleaving the thioester bond. Base-mediated hydrolysis is a common and effective method.
Detailed Experimental Protocol (Base-Mediated):
-
Setup: Dissolve the thioacetate (1.0 equivalent) in a solvent such as methanol (MeOH) or a THF/water mixture.
-
Base Addition: Add a solution of a base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or ammonia in methanol.[11] The number of equivalents depends on the base strength and substrate sensitivity (typically 2-4 equivalents for NaOH).
-
Reaction: Stir the reaction at room temperature. The reaction is usually rapid (15-60 minutes). Monitor by TLC until the starting material is consumed.
-
Workup:
-
Carefully acidify the reaction mixture to a neutral pH (~7) with a dilute acid (e.g., 1 M HCl). Caution: Perform in a fume hood as acidification can liberate H₂S.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the thiol. The thiol should be used immediately or stored under an inert atmosphere to prevent oxidation to the disulfide.
-
Section 5: Safety and Handling
-
Thioacetic Acid: This reagent is corrosive, flammable, and has a powerful, unpleasant stench.[12][13][14][15] It is also a lachrymator.[12] Always handle thioacetic acid in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]
-
Potassium Thioacetate: While a solid and less volatile, it can release thioacetic acid upon contact with acids. Handle with standard laboratory precautions.
-
Mitsunobu Reagents: DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is an irritant. Follow all safety guidelines for these reagents.
Section 6: References
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(34), 20959-20964. Retrieved from [Link]
-
Peñéñory, A. B., et al. (2013). One-Pot Synthesis of Alkyl Styryl Sulfides Free from Transition Metal/Ligand Catalyst and Thiols. European Journal of Organic Chemistry, 2013(5), 991-997. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Li, J., et al. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 4, 56-60. Retrieved from [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 11(13), 7434-7442. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). SN2. Retrieved from [Link]
-
Tamami, B., & Imanian, H. (2000). Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate. Polymer International, 49(1), 81-84. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Organic Process Research & Development, 22(8), 1048-1055. Retrieved from [Link]
-
Protti, S., et al. (2016). Efficient Synthesis of Organic Thioacetates in Water. RSC Advances, 6(10), 8345-8349. Retrieved from [Link]
-
Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]
-
LookChem. (n.d.). Thioacetic acid: storage conditions and safety precautions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2019). Synthetic access to thiols: A review. Journal of Chemical Sciences, 131(1), 1-22. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thioacetic Acid. Retrieved from [Link]
-
Findlay, S. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). St. Mary's University. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Vinyloxyborane Derivatives with S-tert-Butyl Thioacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Value of Vinyloxyborane Derivatives in Modern Synthesis
Vinyloxyboranes have emerged as powerful and versatile intermediates in organic synthesis, most notably for their role in stereoselective carbon-carbon bond formation.[1] Their utility is particularly pronounced in the context of the aldol reaction, a cornerstone of synthetic chemistry for the construction of β-hydroxy carbonyl motifs prevalent in a vast array of natural products and pharmaceutical agents.[2][3] Unlike their silyl enol ether counterparts used in the classic Mukaiyama aldol reaction, boron enolates often react through highly organized, cyclic transition states, offering a superior level of stereocontrol.[1][2][4][5] The ability to fine-tune the steric and electronic properties of the boron ligands provides an additional layer of control over the reaction's diastereoselectivity.[4][6]
This application note provides a detailed guide to the synthesis of vinyloxyborane derivatives using S-tert-Butyl thioacetate as a readily available and versatile starting material. Thioesters, in general, are excellent precursors for enolate generation, and the tert-butyl group offers distinct advantages in terms of stability and subsequent transformations. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and stereoselectivity.
Mechanistic Rationale: From Thioester to Vinyloxyborane
The synthesis of a vinyloxyborane from this compound proceeds through a two-step sequence: enolate formation followed by trapping with a suitable boron electrophile.
-
Enolate Generation: The first and most critical step is the deprotonation of the α-carbon of the thioester to generate the corresponding enolate. This is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a hindered amine base like diisopropylethylamine (DIPEA), in an aprotic solvent at low temperature to prevent self-condensation.[7][8] The choice of base and reaction conditions can influence the geometry of the resulting enolate, which in turn dictates the stereochemical outcome of subsequent reactions.[6]
-
Borylation (Enolate Trapping): The in situ generated thioester enolate is then trapped with a dialkylboron electrophile, most commonly a dialkylboron triflate (R₂BOTf) or a dialkylboron chloride (R₂BCl).[4][9][10] The triflate leaving group is highly effective, leading to rapid and irreversible formation of the vinyloxyborane. The reaction is believed to proceed through a coordination complex between the enolate oxygen and the boron atom, followed by elimination of the triflate or chloride.
The overall transformation can be visualized as follows:
Figure 1: Conceptual workflow for the synthesis of vinyloxyborane derivatives from this compound.
The stereochemistry of the resulting vinyloxyborane (E vs. Z) is crucial as it directly influences the diastereoselectivity of subsequent aldol reactions. The formation of the Z-enolate is often favored and typically leads to the syn-aldol product, while the E-enolate yields the anti-aldol product.[9] The choice of boron reagent and base can be used to control this enolate geometry.[4][6]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be required for specific substrates and scales.
Protocol 1: Synthesis of a Vinyloxyborane Derivative from this compound
This protocol describes the in situ generation of the vinyloxyborane and its subsequent use in an aldol reaction with a model aldehyde (benzaldehyde).
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Purity | Supplier |
| This compound | 132.21 | 1.32 g | 10.0 mmol | >98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | 40 mL | - | >99.8% | Acros Organics |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.09 mL | 12.0 mmol | >99.5% | Alfa Aesar |
| Di-n-butylboron triflate (Bu₂BOTf) | 266.14 | 2.93 g | 11.0 mmol | 1.0 M in DCM | Strem Chemicals |
| Benzaldehyde | 106.12 | 1.01 mL | 10.0 mmol | >99% | J.T. Baker |
| Methanol | 32.04 | 20 mL | - | ACS grade | Fisher Scientific |
| Hydrogen Peroxide (30% aq.) | 34.01 | 10 mL | - | - | EMD Millipore |
| Saturated aq. Sodium Bicarbonate | - | 50 mL | - | - | - |
| Brine | - | 50 mL | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.32 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add diisopropylethylamine (2.09 mL, 12.0 mmol) to the stirred solution.
-
Boron Reagent Addition: Add di-n-butylboron triflate (11.0 mL of a 1.0 M solution in DCM, 11.0 mmol) dropwise over 10 minutes. The solution is typically stirred for an additional 30 minutes at -78 °C to ensure complete formation of the vinyloxyborane.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.01 mL, 10.0 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the addition of methanol (20 mL). Remove the cooling bath and add a saturated aqueous solution of sodium bicarbonate (50 mL) followed by 30% aqueous hydrogen peroxide (10 mL) carefully (exothermic!). Stir vigorously for 1 hour.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product, a β-hydroxy thioester, can be purified by flash column chromatography on silica gel.
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- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Reaction Kinetics of S-tert-Butyl Thioacetate: A Study of Nucleophilic Acyl Substitution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
S-tert-Butyl thioacetate is a valuable reagent in organic synthesis, serving as a stable yet reactive source for the acetyl group. Its reactions are central to processes ranging from peptide synthesis to the development of novel therapeutic agents. Understanding the kinetics of its interaction with various nucleophiles is paramount for optimizing reaction conditions, predicting outcomes, and elucidating mechanistic pathways. This application note provides a comprehensive guide to the theoretical principles and practical protocols for studying the reaction kinetics of this compound with different nucleophiles, including amines, thiols, and hydroxide ions. We delve into the nuances of nucleophilic acyl substitution on thioesters, present detailed, step-by-step protocols for kinetic analysis using UV-Vis spectrophotometry and HPLC, and offer insights into interpreting the resulting data through tools like Brønsted-type plots.
Theoretical Framework: The Reactivity of Thioesters
Thioesters occupy a unique position in the hierarchy of carboxylic acid derivatives. They are significantly more reactive toward nucleophiles than their ester or amide counterparts but are stable enough to be handled in aqueous environments, unlike highly reactive acid anhydrides or acyl chlorides.[1][2] This finely tuned reactivity is fundamental to their role as "acyl transfer" reagents in biochemistry, most notably in the form of Acetyl-CoA.[1][3]
The enhanced reactivity stems from the electronic structure of the thioester bond. The larger size of the sulfur atom and the poorer overlap between its 3p orbitals and the carbonyl group's π-system result in less resonance stabilization compared to an oxygen ester.[4] This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a nucleophilic acyl substitution mechanism. This is generally a two-step process known as an addition-elimination pathway.[3][5]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.[5]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the most stable leaving group, which in this case is the tert-butyl thiolate anion (t-BuS⁻).
The overall transformation is the substitution of the tert-butylthiol group with the incoming nucleophile.
Caption: General mechanism for nucleophilic acyl substitution on this compound.
Concerted vs. Stepwise Pathways
Depending on the stability of the tetrahedral intermediate, the reaction can be either stepwise (as shown above) or concerted.[6][7] The stability of this intermediate is influenced by several factors, including the nucleophile, the leaving group, and the solvent.[6]
-
Stepwise Mechanism: Characterized by the formation of a distinct tetrahedral intermediate. This is common for reactions with strong nucleophiles and good leaving groups.
-
Concerted Mechanism: The bond formation with the nucleophile and the bond breakage with the leaving group occur simultaneously through a single transition state.
Kinetic analysis, particularly through Brønsted-type plots, is a powerful tool for distinguishing between these mechanistic possibilities.[6][7]
Experimental Design and Protocols
The primary goal of the kinetic experiments is to determine the second-order rate constant (kN) for the reaction of this compound with a given nucleophile. This is achieved by working under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (typically ≥10-fold) compared to the thioester.[4][8] Under these conditions, the concentration of the nucleophile remains effectively constant, and the reaction rate depends only on the concentration of the thioester.
The observed pseudo-first-order rate constant (kobs) is then determined. The second-order rate constant (kN) is obtained from the slope of a plot of kobs versus the nucleophile concentration.
Rate = kN [Thioester] [Nucleophile] = kobs [Thioester]
Where: kobs = kN [Nucleophile]
Caption: A generalized workflow for the kinetic analysis of thioester reactions.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This method is ideal for rapid reactions and relies on a change in absorbance as the reaction progresses. The disappearance of the thioester can be monitored by scanning the UV spectrum to find a suitable wavelength, often around the C=O π → π* transition (typically 230-260 nm).
Materials:
-
This compound ()
-
Nucleophile of interest (e.g., n-butylamine, cysteine)
-
Aqueous buffer (e.g., phosphate, borate) of desired pH
-
Solvent (e.g., Acetonitrile, if needed for solubility)
-
Quartz cuvettes
-
Thermostatted UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 100 mM in acetonitrile). Prepare a series of nucleophile solutions in the chosen aqueous buffer at varying concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM, 80 mM).
-
Scientist's Note: The buffer is critical for maintaining a constant pH, as the pKa of the nucleophile determines its reactive (unprotonated) concentration. The reaction itself may produce or consume protons, making buffering essential for reliable kinetics.[4]
-
-
Spectrophotometer Setup: Set the spectrophotometer to the predetermined wavelength (e.g., 235 nm) and thermostat the cuvette holder to the desired temperature (e.g., 25.0 °C).
-
Reaction Initiation: Pipette the nucleophile solution into a quartz cuvette and place it in the holder to equilibrate. Initiate the reaction by adding a small aliquot of the thioester stock solution (e.g., add 10 µL of 100 mM stock to 990 µL of nucleophile solution for a final thioester concentration of 1 mM). Mix rapidly and immediately begin data acquisition.
-
Data Acquisition: Record the absorbance at fixed time intervals until the reaction is complete (> 5 half-lives).
-
Data Analysis:
-
Convert the absorbance (A) vs. time (t) data to concentration vs. time.
-
Plot ln(At - A∞) versus time. For a first-order reaction, this plot will be linear.
-
The observed rate constant, kobs, is the negative of the slope of this line.
-
Repeat this procedure for each nucleophile concentration.
-
-
Determination of kN: Plot the calculated kobs values against the corresponding nucleophile concentrations. The slope of this line is the second-order rate constant, kN.
Protocol: Kinetic Analysis by HPLC
For slower reactions (half-lives > 10 minutes) or when no suitable chromophore is present, HPLC is the method of choice. It allows for direct quantification of the reactant and product over time.[9]
Materials:
-
Same as for UV-Vis, plus:
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a thermostatted vial, combine the nucleophile solution and the this compound stock solution to initiate the reaction.
-
Timed Aliquots: At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution. This stops the reaction by, for example, protonating the nucleophile.[8]
-
Scientist's Note: Quenching must be instantaneous and complete to ensure that the measured concentrations accurately reflect the reaction progress at that specific time point.
-
-
HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of this compound remaining or the product formed.
-
Data Analysis:
-
Plot the concentration of the thioester versus time.
-
Fit the data to the appropriate integrated rate law (in this case, first-order) to determine kobs.
-
Determine kN as described in the spectrophotometry protocol.
-
Data Interpretation: The Brønsted-Type Plot
To gain deeper mechanistic insight, the reaction kinetics can be studied with a series of structurally related nucleophiles (e.g., a series of primary amines with different pKa values). A Brønsted-type plot is constructed by plotting the logarithm of the second-order rate constant (log kN) against the pKa of the conjugate acid of the nucleophile.[6][10]
The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the degree of bond formation in the transition state.
Caption: A decision-making diagram for interpreting Brønsted plot shapes.
-
Linear Plot (βnuc ≈ 0.8 - 1.0): This indicates a large degree of bond formation in the transition state and is characteristic of a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step.[6][7]
-
Linear Plot (βnuc ≈ 0.4 - 0.6): A smaller βnuc value suggests less charge development on the nucleophile in the transition state, which is often indicative of a concerted mechanism.[7]
-
Biphasic (Curved) Plot: A break in the plot signifies a change in the rate-determining step. For highly basic nucleophiles, the breakdown of the tetrahedral intermediate may become rate-limiting, while for less basic nucleophiles, its formation is rate-limiting.[6]
Representative Data
The following table provides hypothetical kinetic data for the reaction of this compound (1 mM) with various nucleophiles at pH 8.0 and 25 °C to illustrate the principles discussed.
| Nucleophile | pKa (of conjugate acid) | [Nucleophile] (mM) | kobs (s⁻¹) | kN (M⁻¹s⁻¹) |
| Hydroxide | 15.7 | (pH 8 = 10⁻⁶ M) | 1.5 x 10⁻⁸ | 1.5 x 10⁻² |
| Cysteine | 8.4 | 20 | 1.4 x 10⁻⁴ | 7.0 |
| 40 | 2.8 x 10⁻⁴ | |||
| 80 | 5.6 x 10⁻⁴ | |||
| n-Butylamine | 10.6 | 20 | 2.4 x 10⁻⁵ | 1.2 x 10⁻³ |
| 40 | 4.8 x 10⁻⁵ | |||
| 80 | 9.6 x 10⁻⁵ |
Data Interpretation: As expected, the "soft" thiolate nucleophile (cysteine) is significantly more reactive towards the "soft" thioester electrophile than the "hard" amine nucleophile, despite the amine's higher basicity.[4] The hydrolysis reaction with hydroxide is very slow at this pH. This highlights the excellent kinetic stability of thioesters in the absence of potent nucleophiles.[4][11]
Conclusion
The study of the reaction kinetics of this compound offers profound insights into the fundamental principles of nucleophilic acyl substitution. By employing systematic experimental designs under pseudo-first-order conditions and utilizing analytical techniques like spectrophotometry or chromatography, researchers can obtain high-quality kinetic data. The subsequent analysis, particularly through Brønsted-type plots, allows for the elucidation of detailed reaction mechanisms. The protocols and theoretical framework presented in this note serve as a robust starting point for scientists aiming to harness and understand the reactivity of this versatile acyl donor in their research and development endeavors.
References
-
Castro, E. A. (2009). Kinetics and mechanism of the aminolysis of thioesters and thiocarbonates in solution. Pure and Applied Chemistry, 81(4), 685–696. [Link]
-
ChemInform Abstract: Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution (2010). ChemInform, 41(32). [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
McCormick, J. P. (2014). Thioesters. YouTube. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Acyl Substitution Reactions. [Link]
-
Zehra, H. et al. (2019). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 15, 238-245. [Link]
-
Castro, E. A. (2004). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 104(7), 2939-3002. [Link]
-
Herbst, E. et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(6), 1735–1745. [Link]
-
OpenStax. (2023). Nucleophilic Acyl Substitution Reactions. Organic Chemistry. [Link]
-
BYJU'S. Nucleophilic Acyl Substitution. [Link]
-
Herbst, E. et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]
-
Herbst, E. et al. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]
-
Cambridge Open Engage. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. [Link]
-
Villamil, V. et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 977150. [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
ResearchGate. (2023). Mild Ti-mediated transformation of t-butyl thio-ethers into thio-acetates. [Link]
-
ResearchGate. (2020). Brønsted-type plots (statistically corrected) obtained for the reactions... [Link]
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Troubleshooting & Optimization
Identifying side reactions in S-tert-Butyl thioacetate synthesis
Technical Support Center: S-tert-Butyl Thioacetate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important thioester, often as a precursor for generating tert-butylthiol in situ. This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification and mitigation of side reactions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: What is the standard synthetic route for this compound, and what potential side reactions should I be aware of from the outset?
Answer:
The most common and direct synthesis of this compound involves the nucleophilic acyl substitution of an acetylating agent, typically acetyl chloride, with tert-butylthiol.[1][2] The reaction is usually performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
The core reaction mechanism is a nucleophilic attack by the sulfur atom of tert-butylthiol on the electrophilic carbonyl carbon of acetyl chloride.[2] While this reaction is generally efficient due to the high nucleophilicity of thiols, several competing pathways can reduce yield and purity.[3]
The primary side reactions of concern are:
-
Oxidative Dimerization of the starting thiol to form di-tert-butyl disulfide.
-
Hydrolysis of the acetyl chloride reagent or the this compound product.[4][5]
-
Base-Promoted Elimination of the tert-butyl group to form isobutylene gas.
The following diagram illustrates the intended synthetic pathway versus these common off-target reactions.
Caption: Key reaction pathways in this compound synthesis.
Question 2: My reaction yield is significantly lower than expected, and I've confirmed my starting materials are pure. What is the most likely cause?
Answer:
Low yield in this synthesis is most often attributed to two primary issues: oxidation of the tert-butylthiol starting material and hydrolysis of the highly reactive acetyl chloride .
-
Oxidative Dimerization of tert-Butylthiol: Thiols are notoriously susceptible to oxidation, readily dimerizing to form disulfides in the presence of atmospheric oxygen.[6] This reaction consumes your thiol nucleophile, directly reducing the potential yield of the desired thioester. This is especially problematic if reactions are run for extended periods without an inert atmosphere. The product, di-tert-butyl disulfide , is a common and often major impurity.
-
Hydrolysis of Acetyl Chloride: Acetyl chloride is an extremely reactive acylating agent and reacts vigorously with water to form acetic acid.[2] This is a highly exothermic reaction that irreversibly consumes the acetyl chloride. If your solvent, glassware, or inert gas stream contains even trace amounts of moisture, a significant portion of your acetylating agent will be quenched before it can react with the thiol.
Causality and Prevention:
-
Expertise: The root cause is the high reactivity of both starting materials in undesirable ways. The thiol's nucleophilicity makes it a good reactant, but its sensitivity to oxidation is its Achilles' heel. Similarly, the high electrophilicity of acetyl chloride is necessary for the reaction but also makes it intolerant to moisture.
-
Trustworthiness: To ensure the integrity of your starting materials, you must employ rigorous anhydrous and oxygen-free techniques. This is a self-validating step; successful exclusion of air and water will directly correlate with higher yields and purity.
Recommended Action:
-
Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using Schlenk line techniques or a glovebox.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas before use. Use syringe techniques for all reagent transfers.
Question 3: My NMR analysis shows my final product is contaminated. What are the most common impurities and how can I identify them?
Answer:
Aside from unreacted starting materials, the three most common impurities are di-tert-butyl disulfide, acetic acid, and tert-butylthiol (from product hydrolysis). Each has a distinct signature in analytical tests.
| Impurity Name | Formula | MW ( g/mol ) | Boiling Point (°C) | Key ¹H NMR Signal (CDCl₃) | Rationale for Formation |
| Di-tert-butyl disulfide | C₈H₁₈S₂ | 178.36 | 197-200 | Singlet at ~1.3-1.4 ppm | Oxidation of tert-butylthiol starting material.[6] |
| Acetic Acid | CH₃COOH | 60.05 | 118 | Broad singlet >10 ppm (acid proton), singlet ~2.1 ppm (methyl) | Hydrolysis of acetyl chloride or the thioester product.[2][4] |
| tert-Butylthiol | C₄H₁₀S | 90.19 | 62-65 | Singlet at ~1.3-1.4 ppm (tert-butyl), singlet ~1.6 ppm (thiol proton) | Unreacted starting material or hydrolysis of the thioester product.[4][7] |
Analytical Troubleshooting:
-
¹H NMR Spectroscopy: This is the most powerful tool for identification. The disulfide impurity often presents a sharp singlet that overlaps with the tert-butyl signal of the product and starting material. However, the absence of the characteristic thiol proton (~1.6 ppm) and the acetyl methyl group (~2.3 ppm for the product) can help differentiate it. Acetic acid is easily identified by its downfield acidic proton and methyl signal.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating these components and confirming their identity via their mass-to-charge ratio. This is particularly useful for quantifying the relative amounts of product and the disulfide impurity.
-
Aqueous Workup: Washing the crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will effectively remove acidic impurities like acetic acid and unreacted HCl.[8]
Question 4: During my reaction, I noticed gas evolution, and my yield was poor. What could this be?
Answer:
The observation of gas evolution, particularly when using a strong or sterically hindered base, strongly suggests a competing E2 elimination reaction . The tert-butyl group is tertiary, and while SN2 is generally favored for thiolates, elimination can become significant under certain conditions.[9][10]
In this side reaction, the base, instead of simply scavenging HCl, abstracts a proton from a methyl group of tert-butylthiol, leading to the formation of isobutylene (a gas at room temperature) and the departure of the thiol group.
Caption: Mechanism of E2 elimination of tert-butylthiol.
Mitigation Strategy:
-
Choice of Base: Use a non-nucleophilic, moderately strong base like pyridine or triethylamine. Avoid very strong bases like hydroxides or alkoxides in the main reaction mixture, as they significantly promote elimination and can also catalyze hydrolysis.[5]
-
Temperature Control: Perform the acylation at a low temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed for the elimination pathway to compete more effectively.
Question 5: Can you provide a detailed protocol optimized to minimize side reactions?
Answer:
Certainly. This protocol incorporates best practices to mitigate the side reactions discussed above. The key principles are maintaining an inert, anhydrous environment and controlling the reaction temperature.
Experimental Protocol: Optimized Synthesis of this compound
Materials:
-
tert-Butylthiol (purified, >98%)
-
Acetyl Chloride (reagent grade, >98%)
-
Triethylamine (Et₃N) (distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM) (distilled from CaH₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (degassed)
-
Brine (saturated NaCl solution, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot, cooling under a stream of dry nitrogen.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add tert-butylthiol (1.0 eq) and anhydrous DCM (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution via syringe.
-
Acylation: Add a solution of acetyl chloride (1.05 eq) in a small volume of anhydrous DCM to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the tert-butylthiol is consumed.
-
Workup:
-
Cool the mixture back to 0 °C and slowly quench by adding degassed water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove acetic acid and residual HCl), and finally with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound (B.P. 135-136 °C).[11]
References
-
Pearson. (2024). Hydrolysis of Thioesters Explained. [Link]
-
CHEM 440. (2016). Thioesters. [Link]
-
Fiveable. Thioester Hydrolysis Definition. [Link]
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. [Link]
-
PubChem. tert-Butyl mercaptan. [Link]
-
Chemistry Stack Exchange. (2015). How to control the purity and quality of fatty acids or their CoA thioesters?[Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Synthesis of Organic Thioacetates in Water. [Link]
-
PubMed. (n.d.). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. [Link]
-
ResearchGate. (n.d.). Base‐promoted synthesis of thioesters from acid chlorides and thiols. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Chemistry Stack Exchange. (2023). Thiol vs carboxylic acid reactivity to acyl chlorides?[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ResearchGate. (2025). Reactions of Thiols. [Link]
-
LookChem. Cas 999-90-6, this compound. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
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- 4. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 10. ias.ac.in [ias.ac.in]
- 11. lookchem.com [lookchem.com]
How to optimize reaction yield for S-tert-Butyl thioacetate preparations
Welcome to the technical support guide for the synthesis of S-tert-Butyl Thioacetate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical thioester intermediate. This compound serves as a valuable precursor for generating tert-butanethiol in situ or as a key building block in the synthesis of more complex molecules.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its preparation. Our focus is on maximizing reaction yield, ensuring product purity, and understanding the chemical principles behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for preparing this compound?
The most direct and generally highest-yielding method is the base-mediated S-acetylation of tert-butyl mercaptan (t-BuSH) .[1] This approach involves the reaction of the thiol with an acetylating agent in the presence of a suitable base.
The core of this reaction is the deprotonation of the weakly acidic tert-butyl mercaptan (pKa ≈ 11) to form the highly nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acetylating agent.[1]
Common acetylating agents include:
-
Acetic Anhydride (Ac₂O): Preferred for its moderate reactivity, lower cost, and the formation of acetate as a relatively benign byproduct.[2][3][4]
-
Acetyl Chloride (AcCl): More reactive than acetic anhydride, but generates corrosive HCl as a byproduct, requiring stoichiometric amounts of a non-nucleophilic base to neutralize.
For routine, high-yield preparations, the use of acetic anhydride with a base catalyst like pyridine in an aprotic solvent is the standard recommendation.
Caption: Base-mediated S-acetylation of tert-butyl mercaptan.
Q2: I am considering using potassium thioacetate and a tert-butyl halide. Why is this method not recommended?
While the reaction of potassium thioacetate with an alkyl halide is a standard method for many thioacetates, it is fundamentally unsuitable for tertiary halides like tert-butyl chloride or bromide.[5][6]
This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][7] The success of an Sₙ2 reaction is highly dependent on the steric accessibility of the carbon atom bearing the leaving group. Tertiary carbons, such as the one in a tert-butyl group, are sterically hindered by the three methyl groups. This steric bulk prevents the thioacetate nucleophile from approaching and attacking the carbon center.
Instead of substitution, a competing E2 (bimolecular elimination) reaction becomes the dominant pathway.[7] The thioacetate anion, which is also a moderate base, will abstract a proton from one of the methyl groups, leading to the formation of isobutylene gas and eliminating the halide. This results in very low to zero yield of the desired this compound.
| Reaction Pathway | Substrate | Dominant Product(s) | Reason |
| Sₙ2 (Substitution) | Primary Halide (R-CH₂-X) | R-CH₂-SAc | Low steric hindrance |
| Sₙ2 / E2 (Mixture) | Secondary Halide (R₂-CH-X) | Mixture of R₂-CH-SAc and Alkene | Moderate steric hindrance |
| E2 (Elimination) | Tertiary Halide ((CH₃)₃C-X) | Isobutylene | High steric hindrance[7] |
Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can almost always be traced back to one of three areas: reagent quality, reaction atmosphere, or side reactions.
Caption: Decision tree for troubleshooting low reaction yields.
1. Oxidative Side Reaction:
-
Problem: tert-Butyl mercaptan is susceptible to oxidation, especially in the presence of trace oxygen, to form di-tert-butyl disulfide. This is the most common side reaction. Thiols are known to oxidize to disulfides.[1]
-
Solution: The reaction MUST be performed under a strictly inert atmosphere (Nitrogen or Argon).[8] Use solvents that have been degassed by sparging with an inert gas. Ensure all glassware is dry and the system is kept under positive pressure of inert gas.
2. Reagent Purity and Stoichiometry:
-
Problem: The acetylating agent, acetic anhydride, is sensitive to moisture and can hydrolyze to acetic acid, reducing its effective concentration. Similarly, the base (e.g., pyridine) and solvent must be anhydrous.
-
Solution: Use a freshly opened bottle or a recently distilled sample of acetic anhydride.[8] Ensure solvents and bases are appropriately dried before use. A slight excess of the acetylating agent (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
3. Incomplete Deprotonation:
-
Problem: If the base is not strong enough or is used in insufficient quantity, the thiol will not be fully converted to the reactive thiolate, leading to an incomplete reaction.
-
Solution: Pyridine (2.0 equivalents) is generally sufficient.[8] For stubborn reactions, a stronger, non-nucleophilic base could be considered, but this is rarely necessary. Ensure the base is added before the acetylating agent to allow for thiolate formation.
Q4: I see an unexpected, higher molecular weight peak in my GC-MS analysis. What is it?
This is very likely the di-tert-butyl disulfide byproduct from oxidative coupling of the starting material. Its formation directly consumes your thiol, reducing the theoretical maximum yield.
-
This compound (Product): MW = 132.22 g/mol
-
di-tert-butyl disulfide (Byproduct): MW = 178.37 g/mol
Confirm its presence by comparing the mass spectrum to a known standard. If this byproduct is significant, it is a clear indication that your inert atmosphere technique needs to be improved.
Experimental Protocol & Optimization
Q5: Can you provide a validated, step-by-step protocol for lab-scale synthesis?
Certainly. This protocol is optimized for high yield and purity on a 10-20 mmol scale.
Materials:
-
tert-Butyl mercaptan (t-BuSH), ≥98% purity
-
Acetic Anhydride (Ac₂O), ≥99% purity
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol: S-Acetylation of tert-Butyl Mercaptan
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon line with a bubbler outlet.
-
Reagent Addition: Under a positive flow of inert gas, dissolve tert-butyl mercaptan (1.0 eq, e.g., 10 mmol, 0.90 g) in anhydrous DCM (e.g., 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exotherm upon addition of the reagents.
-
Base Addition: Slowly add anhydrous pyridine (2.0 eq, e.g., 20 mmol, 1.6 mL) via syringe. Stir for 5 minutes.
-
Acetylation: Add acetic anhydride (1.2 eq, e.g., 12 mmol, 1.1 mL) dropwise via syringe over 5-10 minutes. A mild exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting thiol is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to remove excess acetic acid/anhydride.
-
Brine (1 x 20 mL) to remove residual water.[8]
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation (b.p. 135-136 °C at atmospheric pressure) to yield pure this compound as a colorless liquid.[9][10]
| Parameter | Recommended Value | Rationale |
| t-BuSH | 1.0 eq | Limiting reagent |
| Acetic Anhydride | 1.1 - 1.2 eq | Drives reaction to completion |
| Pyridine | 2.0 eq | Acts as base and nucleophilic catalyst |
| Solvent | Anhydrous DCM | Aprotic, good solubility, easily removed |
| Temperature | 0 °C to RT | Controls initial exotherm, allows for smooth reaction |
| Atmosphere | Nitrogen or Argon | Prevents oxidative disulfide formation[8] |
References
- BenchChem. (2025). An In-depth Technical Guide to Thiol Protection with S-acetyl Groups.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
- ACS Publications. (2018). S-Acetylation of Thiols Mediated by Triflic Acid: A Novel Route to Thioesters. Organic Process Research & Development.
- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- ResearchGate. (2024).
- Frontiers. (n.d.).
- BenchChem. (2025).
- Freie Universität Berlin Refubium. (n.d.).
- Queen Mary University of London. (2018).
- Wikipedia. (n.d.). Thioester.
- Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions.
- Ataman Kimya. (n.d.). TERT-BUTYL MERCAPTAN.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.).
- NIH Public Access. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers.
- PrepChem.com. (n.d.).
- PubChem. (n.d.). tert-Butyl mercaptan.
- Alkali Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
- Santa Cruz Biotechnology. (n.d.).
- Sigma-Aldrich. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYL MERCAPTAN.
- Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester.
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.). tert-Butylthiol.
- ACS Publications. (2024). N-Acyl Benzisothiazolinones (N-acyl BITs)
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.).
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- 9. alkalisci.com [alkalisci.com]
- 10. S-叔丁基硫代乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: S-tert-Butyl Thioacetate Protecting Group
Welcome to the technical support center for the S-tert-Butyl thioacetate protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this protecting group in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent premature deprotection and ensure the success of your experiments.
Introduction: The Role and Stability of this compound
The this compound group is a valuable tool for protecting thiols, particularly in complex multi-step syntheses. Its popularity stems from a balance of stability under various conditions and relatively mild deprotection protocols. However, like any protecting group, its stability is not absolute. A thorough understanding of its chemical vulnerabilities is crucial to prevent unintended cleavage, which can lead to undesired side reactions, such as disulfide formation, and ultimately, reduced yield and purity of your target molecule.
This guide provides a structured approach to troubleshooting and preventing premature deprotection of the this compound group, grounded in established chemical principles and supported by literature.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the standard conditions for the deprotection of this compound?
A1: The this compound group is typically cleaved under basic conditions. A common method involves hydrolysis with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or methanol. The reaction is generally carried out at room temperature or with gentle heating.
Q2: How does the stability of this compound compare to other common thiol protecting groups?
A2: The S-tert-Butyl group offers moderate stability. It is generally stable to the acidic conditions used to remove Boc groups in peptide synthesis, such as trifluoroacetic acid (TFA). However, it is more labile than some other thiol protecting groups under strongly acidic or certain reductive conditions. A comparative overview is provided in the table below.
| Protecting Group | Stability to Mild Acid (e.g., TFA) | Stability to Strong Acid (e.g., HF) | Stability to Base (e.g., NaOH) | Cleavage Conditions |
| S-tert-Butyl | Generally Stable | Labile | Labile | Hg(OAc)₂, TFMSA, Strong Base |
| Trityl (Trt) | Very Labile | Very Labile | Stable | Mild Acid, Iodine |
| Acetamidomethyl (Acm) | Stable | Stable | Stable | Hg(II), Ag(I), Iodine |
| S-tert-butylsulphenyl (StBu) | Stable | Stable | Labile | Thiols (e.g., DTT, BME) |
Q3: Can I use this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, the S-tert-Butyl group is compatible with Fmoc chemistry because it is stable to the basic conditions (typically piperidine) used for Fmoc group removal. This orthogonality allows for the selective deprotection of the Fmoc group without affecting the thiol protection.
Part 2: Troubleshooting Guide for Premature Deprotection
This section is designed to help you diagnose and resolve instances of unexpected deprotection of your this compound group.
Issue 1: I'm observing unexpected disulfide formation in my reaction mixture.
This is a classic symptom of premature thiol deprotection. The newly exposed, highly nucleophilic thiol can readily oxidize to form a disulfide, especially in the presence of air.
dot
Caption: Pathway from protected thiol to disulfide.
Potential Causes & Solutions:
-
Unsuspected Basicity:
-
Cause: Your reaction may contain a reagent that is sufficiently basic to cleave the thioacetate, such as certain amine bases, Grignard reagents, or organolithium species. Thiols are more acidic than alcohols, making the corresponding thiolates weaker bases and better nucleophiles.
-
Solution: If possible, replace the basic reagent with a non-basic alternative. If the basic reagent is essential, consider lowering the reaction temperature to decrease the rate of deprotection. You can also switch to a more base-stable protecting group like Acetamidomethyl (Acm).
-
-
Strong Nucleophiles:
-
Cause: Potent nucleophiles can attack the thioester carbonyl, leading to cleavage.
-
Solution: Evaluate the nucleophilicity of your reagents. If a strong nucleophile is required, a more robust thiol protecting group may be necessary.
-
-
Elevated Temperatures:
-
Cause: Higher reaction temperatures can provide the activation energy needed for unintended deprotection pathways.
-
Solution: Run your reaction at the lowest effective temperature. Monitor the reaction progress carefully to avoid unnecessarily long reaction times at elevated temperatures.
-
Issue 2: My final product has a lower molecular weight than expected, suggesting the loss of the protecting group.
This indicates that deprotection has occurred, and the resulting free thiol has persisted through workup and purification.
Potential Causes & Solutions:
-
Acidic Conditions:
-
Cause: While generally stable to TFA, prolonged exposure or the presence of strong Lewis acids can lead to the cleavage of the S-tert-Butyl group. The mechanism involves the formation of a stable tert-butyl cation.
-
Solution: Minimize reaction times in acidic media. If a Lewis acid is required, choose a milder one. It is also crucial to use scavengers, such as triisopropylsilane (TIS), to trap the liberated tert-butyl cation and prevent it from alkylating other sensitive functional groups in your molecule.
-
dot
Caption: Acid-mediated deprotection and cation scavenging.
-
Reductive Cleavage:
-
Cause: Certain reducing agents, particularly those capable of single-electron transfer, may cleave the thioester bond.
-
Solution: If your synthesis requires a reduction step, carefully select the reducing agent. For example, catalytic hydrogenation is often compatible with thioesters, whereas dissolving metal reductions might cause cleavage. If a strong reducing agent is necessary, consider a protecting group that is stable under these conditions.
-
Part 3: Experimental Protocols
Here we provide detailed methodologies for monitoring and preventing premature deprotection.
Protocol 1: Monitoring for Premature Deprotection by TLC and HPLC
Regularly monitoring your reaction is the best way to detect unintended deprotection early.
Thin-Layer Chromatography (TLC):
-
Spotting: On a TLC plate, spot your starting material, the reaction mixture at various time points, and if available, a standard of the expected free thiol product.
-
Eluent: Choose a solvent system that provides good separation between your starting material and the more polar free thiol. A good starting point is a mixture of hexane and ethyl acetate; you will likely need to increase the polarity (more ethyl acetate) to move the free thiol from the baseline.
-
Visualization:
-
UV Light: If your compound is UV-active, visualize the plate under UV light.
-
Staining: Use a thiol-specific stain for definitive identification. A potassium permanganate stain is often effective, as the thiol will react to give a yellow spot on a purple background. Ellman's reagent can also be adapted for TLC visualization.
-
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop an HPLC method (typically reverse-phase) that can resolve your protected starting material from the deprotected, more polar thiol product.
-
Sample Preparation: Quench a small aliquot of your reaction mixture at each time point and dilute it with a suitable solvent.
-
Analysis: Inject the samples and monitor for the appearance and growth of the peak corresponding to the free thiol.
Protocol 2: Assay for Free Thiols using Ellman's Reagent
This quantitative colorimetric assay can confirm the presence of free thiols in your reaction mixture or purified product.
-
Reagent Preparation: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Sample Preparation: Dissolve a known quantity of your sample in the same buffer.
-
Reaction: Mix the sample solution with the DTNB solution.
-
Measurement: In the presence of a free thiol, the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion is released. Measure the absorbance of this solution at 412 nm using a spectrophotometer.
-
Quantification: The concentration of free thiols can be calculated using the Beer-Lambert law and the known extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).
References
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 2024.
-
Amino Acid Sidechain Deprotection. Aapptec Peptides.
-
Cleavage of thioesters. Organic Chemistry Portal.
-
Thioacetate Deprotection Procedure. Sigma-Aldrich.
-
The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions, 2024.
-
Thiols And Thioethers. Master Organic Chemistry.
-
Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem.
-
The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH.
-
Thioacetate deprotection. Google Patents.
-
tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure.
-
Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
-
Detection of Thiol Groups in Beer and Their Correlation with Oxidative Stability. ResearchGate.
-
Thioacetate Deprotection Procedure. Sigma-Aldrich.
-
Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. ResearchGate.
-
thioester bond cleavage: Topics by Science.gov. Science.gov.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
-
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 2021.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Biosynth.
-
tert-Butyl Esters. Organic Chemistry Portal.
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 2020.
-
Tertbutylthiol synthesis. Sciencemadness Discussion Board.
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide.
-
Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. NIH.
-
This compound 98 999-90-6. Sigma-Aldrich.
Technical Support Center: Troubleshooting Low Yields in Thiol Generation from S-tert-Butyl Thioacetate
Introduction
Welcome to the technical support guide for the deprotection of S-tert-Butyl thioacetate. This thioester is a valuable protecting group for thiols, offering stability under various conditions while allowing for targeted deprotection to reveal the reactive thiol functionality. However, achieving high yields of the desired thiol can be challenging, often due to the inherent reactivity of the thiol product itself, which is prone to oxidation.[1][2]
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers. We will explore the causality behind each experimental parameter, provide evidence-based solutions, and offer detailed protocols to help you optimize your reaction and maximize your yield.
Core Reaction Overview
The deprotection of this compound is typically achieved via hydrolysis under basic or acidic conditions, or through other nucleophilic cleavage methods. The general transformation is illustrated below:
Caption: General deprotection workflow.
Troubleshooting Guide & FAQs
This section is organized by the type of problem you may be encountering. Select the question that best describes your issue to find targeted advice.
Category 1: Reaction Failure or Low Conversion
Q1: I see little to no consumption of my starting material. What are the most common causes of reaction failure?
This issue almost always points to a problem with the reagents or the fundamental reaction setup.
-
Cause 1: Inactive Deprotection Reagent: Basic solutions, especially dilute ones, can be neutralized by atmospheric CO2 over time. Solid bases like NaOH or KOH can become hydrated and less effective.
-
Solution: Always use freshly prepared aqueous base solutions. For alkoxide bases like sodium methoxide, ensure they have been stored under an inert atmosphere and are free-flowing powders.
-
-
Cause 2: Inappropriate Solvent: The solvent must be able to dissolve both your substrate and the deprotection reagent to some extent.
-
Cause 3: Insufficient Temperature: While many deprotections proceed at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-50°C) or even reflux to achieve a reasonable reaction rate.[3]
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If no conversion is observed after 1-2 hours, consider increasing the temperature incrementally.
-
Q2: My reaction stalls at 50-70% conversion, even after an extended time. Why is this happening?
A stalled reaction often indicates an issue with stoichiometry or an equilibrium process.
-
Cause 1: Insufficient Reagent: The hydrolysis of the thioacetate consumes one equivalent of base. If your starting material or solvents contain acidic impurities, more than a stoichiometric amount of base may be required.
-
Solution: Use at least 1.5 to 2.0 equivalents of the base to drive the reaction to completion.[3] A catalytic amount is insufficient.
-
-
Cause 2: Reagent Instability: Some reagents may degrade over the course of the reaction, especially if the reaction is heated for a prolonged period.
-
Solution: If a reaction has stalled, adding a fresh portion of the deprotection reagent can sometimes restart the conversion. This is a good diagnostic step.
-
Category 2: Formation of Side Products
Q3: My main impurity is a product with double the mass of my expected thiol. How do I prevent disulfide formation?
This is the most common problem when generating thiols. The product thiol (R-SH) is easily oxidized to a disulfide (R-S-S-R), especially under basic conditions where the nucleophilic thiolate anion (R-S⁻) is present.[1][4]
-
Cause: Oxygen Contamination: Dissolved oxygen in the reaction mixture is the primary culprit for oxidation.[2][5] The thiolate anion is highly susceptible to oxidation.[4][6]
-
Solution 1: Degassing: Before starting the reaction, thoroughly degas all solvents and the reaction mixture. This can be done by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Solution 2: Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from re-entering the system.[2][5]
-
Solution 3: Acidic Workup: During the workup, quenching the reaction with a degassed acidic solution (e.g., 1M HCl) will protonate the thiolate to the less reactive thiol (R-SH), significantly reducing the rate of oxidation.
-
Solution 4: Add a Reducing Agent (Post-Workup): If disulfide formation is unavoidable, the disulfide can often be reduced back to the thiol. Mild reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) are effective and are compatible with many functional groups.[4]
-
Caption: Troubleshooting decision tree for low thiol yields.
Q4: I am using acidic deprotection conditions (e.g., strong acid), but my yields are still low. What could be wrong?
While less common for thioacetates, acid-catalyzed deprotection can be used. However, it presents its own challenges. The S-tert-butyl group is less susceptible to acidolysis than O-tert-butyl ethers.[1]
-
Cause 1: Incomplete Deprotection: Harsher conditions than expected may be required. Simple HCl in methanol might not be sufficient.
-
Cause 2: Substrate Instability: If your molecule contains other acid-labile functional groups (e.g., Boc groups, acetals), they may be cleaved under the reaction conditions, leading to a complex mixture and low yield of the desired product.
-
Solution: Carefully review the other functional groups in your molecule. If acid-sensitive groups are present, a base-mediated or nucleophilic deprotection method is a much safer choice.
-
Category 3: Purification & Isolation
Q5: My reaction looks clean by crude analysis, but I lose most of my product during column chromatography. How can I improve my purification yield?
Thiols can be notoriously difficult to purify by standard silica gel chromatography.
-
Cause 1: Oxidation on Silica: Standard silica gel can be slightly acidic and contains trace metals and dissolved oxygen, all of which can catalyze the oxidation of your thiol to the disulfide on the column. You will often see a yellow band on the column where this is occurring.
-
Solution 1: Use degassed solvents for your chromatography. Running the column with solvents that have been sparged with nitrogen or argon can significantly reduce on-column oxidation.
-
Solution 2: Pre-treat the silica. Making a slurry of the silica gel in your eluent and adding a small amount (0.1-0.5%) of a reducing agent like β-mercaptoethanol before packing the column can help maintain a reducing environment.
-
Solution 3: Work quickly. Do not let the purified thiol sit in solution for extended periods. Combine the product-containing fractions and remove the solvent as quickly as possible under reduced pressure.
-
-
Cause 2: Irreversible Binding: Highly polar thiols may bind strongly to silica, leading to poor recovery.
-
Solution: If the thiol is sufficiently volatile, distillation can be an excellent, silica-free purification method. For non-volatile thiols, consider reverse-phase chromatography (C18) if the molecule is compatible.
-
Protocols & Data
Standard Protocol: Base-Mediated Deprotection
This protocol is a general starting point for the deprotection of a simple aliphatic this compound.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous, degassed methanol (or ethanol) to a concentration of 0.1-0.5 M.
-
Place the flask under a positive pressure of nitrogen or argon.
-
-
Reaction:
-
Prepare a 2M solution of sodium hydroxide in degassed water.
-
Add the NaOH solution (2.0 eq) dropwise to the stirring solution of the thioacetate at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-3 hours.[3]
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.
-
Slowly neutralize the mixture by adding degassed 1M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract with a degassed organic solvent (e.g., diethyl ether or ethyl acetate) three times.[3]
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent and concentrate the solution under reduced pressure at a low temperature (<40°C).
-
The crude thiol should be used immediately or purified quickly using the methods described in Q5 . For storage, dissolve the thiol in a degassed solvent and store under argon at low temperature. The addition of a radical inhibitor like 4-tert-butylcatechol can also improve stability.[3]
-
Data Summary: Deprotection Method Comparison
| Method | Reagent(s) | Typical Conditions | Pros | Cons |
| Alkaline Hydrolysis | NaOH, KOH, K₂CO₃ | MeOH or EtOH, RT to Reflux | High yield for simple substrates, common reagents.[3][8] | Risk of disulfide formation, may hydrolyze other esters.[2] |
| Alkoxide Base | NaOMe, KOMe | MeOH or THF, RT | Stronger base, can be faster. | Very moisture sensitive, high risk of oxidation.[3] |
| Nucleophilic Cleavage | Hydrazine, Thioglycolic Acid | Aqueous Buffer, RT | Mild, chemoselective.[9][10] | May require specific conditions, reagent compatibility issues. |
| Acidic Cleavage | TFA, TMSOTf | DCM, with Scavenger | Orthogonal to base-labile groups. | Requires strong acid, risk of side reactions with carbocations.[1][7] |
Analytical Monitoring
Effectively monitoring the reaction is crucial for optimization.
-
TLC: Staining with potassium permanganate (KMnO₄) is often effective, as the thiol will readily oxidize, causing the purple stain to disappear and leave a yellow/white spot.
-
Ellman's Test: A quantitative colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to determine the concentration of free thiols in the reaction mixture.[11] This provides a precise measure of conversion.
-
LC-MS: The most definitive method. It allows for clear identification of the starting material, product, and disulfide dimer by their respective masses.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136430, Cysteine. Retrieved from [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. RSC Advances. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (General reference for protecting group chemistry, specific URL not available for direct deep link).
- Goering, M. G., & Kumar, K. S. (2007). U.S. Patent No. 7,173,156. Washington, DC: U.S. Patent and Trademark Office.
-
Scruggs, C. (2014). A Comparative Study of Thioacetate Deacetylation Using NaOH, HCl, and Hydroxylamine. Journal of the Arkansas Academy of Science, 68, 76-80. Available at: [Link]
-
AApptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
AApptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Shah, V. R. (2013). Answer to "Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?". ResearchGate. Available at: [Link]
-
Statelova, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Available at: [Link]
-
Statelova, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar. Available at: [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. memphis.edu [memphis.edu]
- 9. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
High-performance liquid chromatography (HPLC) purification of S-tert-Butyl thioacetate
Welcome to the technical support center for the purification of S-tert-Butyl thioacetate via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common challenges encountered during the purification of this thioester.
I. Overview of this compound and Its Purification
This compound (CH₃COSC(CH₃)₃) is a thioester compound with a molecular weight of 132.22 g/mol .[1][2][][4] It is a flammable liquid with a boiling point of 135-136 °C and a density of approximately 0.927 g/mL at 25 °C.[1][2][5] Given its relatively non-polar nature due to the tert-butyl group, reversed-phase HPLC is the most suitable method for its purification.
The primary challenge in the purification of thioesters like this compound is their potential susceptibility to hydrolysis, especially under non-neutral pH conditions, which can lead to the formation of tert-butanethiol and acetic acid. Therefore, method development should aim for efficient purification while minimizing the risk of sample degradation.
II. Recommended HPLC Protocol for this compound Purification
This protocol is a recommended starting point and may require optimization based on your specific sample matrix and purity requirements.
Experimental Workflow
Caption: HPLC Purification Workflow for this compound.
Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard C18 column provides good hydrophobic retention for the non-polar tert-butyl group. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | Water (HPLC Grade) | Ensures a polar mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier with a low UV cutoff and is often a good choice for thioesters. |
| Gradient | 30-90% B over 20 min | A gradient is recommended to ensure elution of the compound with good peak shape and to remove more non-polar impurities. This starting gradient can be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C (Ambient) | Running at ambient temperature is a good starting point to prevent potential degradation of the thioester at elevated temperatures. |
| Injection Volume | 10-50 µL | Dependent on sample concentration. Avoid overloading the column.[6][7] |
| Detection | UV at 230 nm | The thioester functional group has a UV absorbance around this wavelength. A photodiode array (PDA) detector can be used to confirm peak purity. |
| Sample Solvent | Mobile Phase A/B mixture (e.g., 70:30) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.[8] |
III. Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Peak Shape Problems
Q1: My peak for this compound is tailing significantly. What could be the cause and how do I fix it?
A: Peak tailing, where the peak is asymmetrical with a broader trailing edge, is a common issue that can compromise resolution and quantification.[6] The primary causes can be categorized as follows:
-
Secondary Interactions: Although this compound is neutral, impurities in your sample or degradation products could be basic and interact with residual acidic silanols on the silica-based stationary phase.[6]
-
Solution: Consider using a column with high-purity silica and end-capping to minimize silanol interactions. Alternatively, adding a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase can sometimes help, but be mindful of its effect on your compound's stability.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[6][7]
-
Solution: Dilute your sample and inject a smaller mass onto the column. Observe if the peak shape improves.
-
-
Column Contamination/Deterioration: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing. A void at the column inlet can also lead to distorted peaks.[6][9]
Q2: I am observing peak fronting for my compound. What does this indicate?
A: Peak fronting, the inverse of tailing, is often caused by low column temperature, sample overload (in some cases), or an inappropriate sample solvent.[9]
-
Solution:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause the peak to front.[8]
-
Reduce Sample Concentration: As with tailing, overloading can sometimes manifest as fronting. Try injecting a more dilute sample.[9]
-
Increase Column Temperature: A slight increase in column temperature (e.g., to 30-35 °C) can sometimes improve peak symmetry.
-
Q3: My main peak is splitting into two or has a shoulder. What should I investigate?
A: Peak splitting can be frustrating and typically points to a few key issues:
-
Partially Blocked Frit/Column Inlet: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7]
-
Sample Solvent Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause the sample to precipitate at the column head or lead to poor peak shape.[8][9]
-
Solution: Re-dissolve your sample in the mobile phase or a weaker solvent.
-
-
Co-eluting Impurity: The shoulder or split peak could be a closely eluting impurity.
-
Solution: Optimize your gradient to improve resolution. A shallower gradient around the elution time of your peak of interest can help separate the two compounds.
-
Baseline and Extraneous Peaks
Q4: I see "ghost peaks" in my chromatogram, even when I inject a blank. Where are they coming from?
A: Ghost peaks are unexpected peaks that do not originate from your injected sample.[13] They are often a result of contamination in the HPLC system or mobile phase.[13][14]
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as a peak during the gradient.[12][14]
-
System Contamination (Carryover): Residue from a previous, more concentrated sample can be adsorbed somewhere in the system (e.g., injector needle, valve, tubing) and elute in a subsequent run.[13][14]
-
Solution: Implement a robust needle wash protocol using a strong solvent. Run several blank injections after a concentrated sample to flush the system.[12]
-
-
Contaminated Vials or Caps: Impurities can leach from low-quality vials or septa.
-
Solution: Use high-quality, certified vials and caps. Run a blank with just the solvent in a vial to test for contamination.[14]
-
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
System and Retention Time Issues
Q5: The system backpressure is unusually high. What should I do?
A: High backpressure is a sign of a blockage in the flow path.[15]
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is in the tubing or fittings before the column. A common culprit is a blocked in-line filter or guard column.[7] Always filter your samples and mobile phases to prevent particulate buildup.
Q6: My retention times are drifting from run to run. Why is this happening?
A: Drifting retention times can compromise the reproducibility of your purification.[11]
-
Poor Column Equilibration: Insufficient equilibration time between runs, especially with gradients, is a common cause.[10]
-
Solution: Increase the column equilibration time at the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes to pass through.
-
-
Mobile Phase Composition Change: The organic component of the mobile phase can selectively evaporate over time, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[10]
-
IV. Frequently Asked Questions (FAQs)
Q1: Is this compound stable under typical reversed-phase HPLC conditions?
A: Thioesters can be susceptible to hydrolysis. While this compound is relatively stable, prolonged exposure to highly acidic or basic conditions should be avoided. The recommended protocol uses neutral mobile phases (water/acetonitrile) to minimize the risk of degradation. If pH modification is necessary to improve peak shape for impurities, use a buffered mobile phase and analyze the collected fractions promptly to assess the stability of the purified compound.
Q2: How should I prepare my crude sample before injection?
A: Proper sample preparation is crucial for protecting your column and achieving good chromatography.[16]
-
Dissolve the crude material in a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. This will prevent clogging of the HPLC system and column.[7]
Q3: What is the expected purity of this compound after a single HPLC run?
A: The achievable purity depends on the complexity of the crude sample and the resolution of your method. For closely eluting impurities, a single purification run may not be sufficient. It is essential to analyze the purity of the collected fractions using an orthogonal analytical method (e.g., a different HPLC method, GC-MS, or NMR) to confirm the purity level.
Q4: Can I scale up this method for preparative purification?
A: Yes, this method is scalable. To move from analytical to preparative scale, you will need to:
-
Increase the column diameter (e.g., to 21.2 mm or 50 mm).
-
Adjust the flow rate proportionally to the change in the column's cross-sectional area.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution (i.e., avoiding column overload).
Q5: My sample contains tert-butanethiol as an impurity. Will this method separate it from this compound?
A: Tert-butanethiol is more polar than this compound. In a reversed-phase system, tert-butanethiol will be less retained and should elute earlier than the thioester. The proposed gradient should provide good separation between these two compounds.
V. References
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available from: [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Available from: [Link]
-
Chromatography Solutions. (2023). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this?. Available from: [Link]
-
LookChem. Cas 999-90-6, this compound. Product Page. Available from: [Link]
-
Alkali Scientific. This compound, 1 X 1 g (416738-1G). Product Page. Available from: [Link]
-
The Royal Society of Chemistry. Efficient Synthesis of Organic Thioacetates in Water. Available from: [Link]
-
SIELC Technologies. Separation of tert-Butyl acetate on Newcrom R1 HPLC column. Available from: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available from: [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available from: [Link]
Sources
- 1. S-叔丁基硫代乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 999-90-6,this compound | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. alkalisci.com [alkalisci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bvchroma.com [bvchroma.com]
- 9. phenomenex.com [phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hplc.eu [hplc.eu]
- 13. youtube.com [youtube.com]
- 14. sepscience.com [sepscience.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Strategies for managing the odor of thiol byproducts during hydrolysis
An essential guide for laboratory professionals, this Technical Support Center provides robust strategies and detailed protocols for managing the potent odor of thiol byproducts generated during hydrolysis and other chemical syntheses. As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the scientific rationale behind them, ensuring safe, effective, and considerate laboratory practice.
Introduction: The Challenge of Thiol Odors
Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group.[1] While indispensable in many areas of drug development and chemical research, their defining characteristic is often their intensely disagreeable odor, detectable by the human nose at parts-per-billion (ppb) concentrations.[1] This low odor threshold means that even minuscule quantities of volatile thiol byproducts can cause significant discomfort and concern within a shared laboratory space, often mistaken for a natural gas leak.[1][2]
Effective management of these odors is not merely a matter of courtesy; it is a critical component of laboratory safety and operational integrity. This guide provides a multi-faceted approach, encompassing proactive engineering controls, reactive chemical neutralization, and meticulous waste handling protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered when working with thiols.
Category 1: Proactive Measures & Engineering Controls
Q1: How should I set up my experiment to prevent thiol odor release from the start?
A1: The most effective strategy is containment. All manipulations involving thiols should be performed within a certified chemical fume hood to protect the laboratory environment.[2] The principle is to treat the reaction as an isolated system, preventing any vapor from escaping into the lab.
-
Causality: A fume hood provides immediate local exhaust ventilation, capturing volatile thiols at the source. By keeping the system closed, you minimize the amount of thiol vapor the hood has to handle, reducing the chance of odors escaping the hood face or being exhausted from the building at noticeable concentrations.[1]
-
Best Practices:
-
Use Closed or Isolated Systems: Whenever possible, set up your reaction apparatus similar to how you would for an air-sensitive reaction, using septa and cannulas for transfers.[3]
-
Vent Through a Scrubber/Trap: The exhaust gas from your reaction (e.g., from a nitrogen bubbler) must be directed through a chemical trap to neutralize thiols before they enter the fume hood's exhaust duct.[2][3] A common and effective method is a bleach trap.[2][3]
-
Work Deep Within the Hood: Keep all apparatus at least 6 inches inside the hood sash to ensure effective capture.
-
Minimize Sash Opening: Keep the fume hood sash as low as possible.
-
Q2: What is a bleach trap and how do I set one up?
A2: A bleach trap is a simple gas washing bottle or bubbler containing a solution of sodium hypochlorite (household bleach) that oxidizes volatile thiols into non-odorous compounds like sulfonic acids.[2]
-
Mechanism: Sodium hypochlorite (NaOCl) is a strong oxidizing agent. It reacts with the thiol's sulfhydryl group (-SH), oxidizing it to less volatile and non-malodorous species.
Protocol: Setting Up a Bleach Trap
-
Select a Vessel: Use a glass bubbler or a flask (e.g., a Büchner or vacuum flask) fitted with a fritted gas dispersion tube for better gas-liquid interaction.[2]
-
Prepare the Solution: Fill the vessel with undiluted commercial-grade bleach or a 1:1 mixture of bleach and water.[3] Ensure the liquid level is high enough to submerge the gas inlet tube but low enough to prevent splashing into the outlet.
-
Connect to Reaction: Connect the outlet from your reaction's condenser or gas bubbler to the inlet of the bleach trap using chemically resistant tubing.
-
Vent to Hood: Point the outlet of the bleach trap towards the back of the fume hood.[3]
-
Control Flow Rate: Adjust the inert gas flow through your reaction to a slow rate (e.g., 1-2 bubbles per second) to ensure sufficient residence time in the bleach solution for complete neutralization.[3]
Category 2: Chemical Neutralization & Decontamination
Q3: My glassware reeks of thiols. How can I effectively decontaminate it?
A3: Soaking contaminated glassware in a bleach bath is the standard and most effective method.[1][3] The oxidation reaction can be slow, so a prolonged soaking time is recommended.[1]
-
Causality: The principle is the same as the bleach trap: oxidation. Submerging the glassware ensures that all surfaces that came into contact with thiols are treated. Rinsing alone is insufficient as the low volatility and sticky nature of some thiols can leave a residual film.
Protocol: Preparing and Using a Bleach Bath
-
Container: Use a dedicated, clearly labeled plastic container (e.g., a bucket or tub) that is large enough to fully submerge your glassware.[3]
-
Preparation: In the fume hood, prepare a 1:1 solution of commercial bleach and water.[3] The liquid level should be well below the top to prevent overflow when adding glassware.[3]
-
Decontamination: Immediately after use, place all contaminated glassware into the bleach bath within the fume hood.[3]
-
Soaking: Allow glassware to soak for at least 14 hours, or overnight.[3] For sealed vessels like separatory funnels, you can fill them with the bleach solution and let them soak in the hood.[3]
-
Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with normal cleaning procedures (e.g., soap and water, solvent rinses).[3]
-
Bath Maintenance: The bath can be reused multiple times. It should be replaced if a strong odor persists, a large amount of white solid (oxidized thiol byproducts) forms, or it becomes excessively dirty.[3]
Q4: What are my options for neutralizing thiols in a reaction mixture or during work-up?
A4: Neutralizing excess thiols before opening the reaction to the atmosphere is crucial. This is often the step with the highest potential for odor release.[3] Several chemical methods are available, with the choice depending on the compatibility with your desired product.
| Method | Reagent(s) | Mechanism | Pros | Cons |
| Oxidation | Sodium Hypochlorite (Bleach) | Oxidizes thiol (-SH) to sulfonic acid (-SO₃H) or disulfide (R-S-S-R). | Highly effective, inexpensive.[2][4] | Can be aggressive and may degrade sensitive functional groups on the desired product. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidizes thiols, often under basic conditions. | Milder than bleach, byproducts are water.[4] | Can be slower; requires careful control of pH and temperature. |
| Oxidation | Iodine (I₂) | Oxidizes thiols to disulfides. | Reaction is often instantaneous and can be visually monitored (color change).[5] | Requires subsequent quenching of excess iodine (e.g., with sodium thiosulfate).[5] |
| Alkylation | e.g., Sodium Chloroacetate | S-alkylation of the thiol forms a thioether, which can be extracted. | Selective for thiols; resulting carboxylate can be removed by basic extraction.[5] | Introduces additional reagents that need to be removed. |
| Extraction | Dilute Sodium Hydroxide (NaOH) | Deprotonates the acidic thiol (pKa ~10) to form a water-soluble thiolate salt.[6] | Simple liquid-liquid extraction. | Only effective for acidic thiols; incompatible with base-sensitive products (e.g., esters).[5] |
Comparison of Common Thiol Neutralization Methods
Category 3: Waste Disposal & Spill Management
Q5: How do I properly dispose of thiol-containing waste?
A5: All thiol waste, including reaction residues, contaminated solvents, and bleach solutions used for quenching, must be treated as hazardous waste.[1][2]
-
Labeling is Critical: Waste containers must be clearly and accurately labeled, explicitly stating that they contain thiols.[1][3] This informs environmental health and safety (EH&S) personnel of the specific hazard.
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed container stored in a ventilated area, such as a fume hood cabinet.
-
Solid Waste: Contaminated disposables (gloves, paper towels, septa) should be double-bagged, sealed, and placed in a labeled solid hazardous waste container.[1][2]
-
Bleach Solutions: Used bleach baths and quenching solutions should be collected in their own hazardous waste container.[1] Do not mix bleach waste with organic solvent waste due to the potential for hazardous reactions.
Q6: I've spilled a small amount of a thiol inside the fume hood. What should I do?
A6: Act quickly to contain and neutralize the spill.
-
Ensure Ventilation: Keep the fume hood running.
-
Absorb: Cover the spill with an absorbent material like vermiculite or sand.[7] Do not use paper towels initially as they can increase the surface area for evaporation.
-
Neutralize: Gently add a bleach solution over the absorbent material and allow it to sit for at least one hour.
-
Clean-up: Wearing appropriate PPE (see Q7), scoop the absorbent material into a zip-lock bag.[1]
-
Dispose: Seal the bag and dispose of it as solid hazardous waste.[1]
-
Wipe Down: Wipe the spill area with a cloth soaked in bleach solution, followed by water. Dispose of the cloth as solid hazardous waste.
Category 4: Personal Protective Equipment (PPE)
Q7: What is the minimum required PPE for handling thiols?
A7: Standard laboratory PPE is required, but with an emphasis on preventing any skin contact and minimizing inhalation.
-
Body: A lab coat must be worn and kept buttoned.[8]
-
Eyes: Safety glasses or goggles are mandatory.[2]
-
Hands: Use impermeable gloves, such as nitrile gloves.[2] If there is a risk of splash, consider double-gloving. Change gloves immediately if you suspect contamination.
-
Respiratory: All work should be done in a fume hood, which is the primary engineering control for respiratory protection.[1] For emergencies or large spills, a respirator may be necessary, and personnel must be properly trained and fit-tested for its use.[9]
Decision-Making Workflow for Thiol Odor Management
The following diagram provides a logical pathway for selecting the appropriate odor control strategies based on the experimental phase.
References
-
Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
-
SOP FOR STENCH CHEMICALS. Columbia University, Research. [Link]
-
Thiol-Functionalization Carbonaceous Adsorbents for the Removal of Methyl-Mercury from Water in the ppb Levels. MDPI. [Link]
-
Removal of Smelly Thiol via Extraction? Reddit r/OrganicChemistry. [Link]
-
How to reduce thiol stink? Reddit r/chemistry. [Link]
-
How bad is the smell of thiols? Sciencemadness.org. [Link]
-
Facile Synthesis of Thiol-Functionalized Magnetic Activated Carbon and Application for the Removal of Mercury(II) from Aqueous Solution. ACS Omega. [Link]
- Process for scrubbing alkyl halides
-
Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Journal of Clinical Medicine. [Link]
-
A Novel Two-Stage Scrubbing Technology for Odor Control of Kitchen Waste Composting. Aerosol and Air Quality Research. [Link]
-
3'-Thiol-Modifier 6 SS CPG Safety Data Sheet. Glen Research. [Link]
- Method for removing thiol-contaminants from thioether solutions.
-
Workplace engineering control for sulphur dioxide, an acid gas. Sentry Air Systems, Inc. [Link]
-
Industrial Odor Control Scrubbers. Tri-Mer Corporation. [Link]
-
Thiols (Mercaptans). Government of Alberta. [Link]
-
Thiol-incorporated activated carbon derived from fir wood sawdust as an efficient adsorbent for the removal of mercury ion. ResearchGate. [Link]
-
Volatile sulphur compound measurement with OralChroma(TM): a methodological improvement. PubMed. [Link]
-
13.7 Thiols | Organic Chemistry. YouTube. [Link]
-
reliable removal of mercaptans and other organic sulfides using sodium hypochlorite wet scrubber technology. ResearchGate. [Link]
-
1-PROPANETHIOL Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Engineering Controls and Ventilation. University of Florida Environmental Health & Safety. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Wet Scrubber Systems. Bionomic Industries. [Link]
-
Exchange reaction divided into three steps: deprotonation of the thiol... ResearchGate. [Link]
-
Comparison and analysis of several wet scrubbing solutions to remove methyl mercaptan. PubMed. [Link]
-
Acid Wet Scrubbers. YouTube. [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. National Institutes of Health. [Link]
-
Absorption of Hydrogen Sulfide and Methyl Mercaptan from Dilute Gas Mixtures. Industrial & Engineering Chemistry. [Link]
-
Engineering Controls Program. Centers for Disease Control and Prevention. [Link]
-
Facile Synthesis of Thiol-Functionalized Magnetic Activated Carbon and Application for the Removal of Mercury(II) from Aqueous Solution. PubMed. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
(PDF) Facile Synthesis of Thiol-Functionalized Magnetic Activated Carbon and Application for the Removal of Mercury(II) from Aqueous Solution. ResearchGate. [Link]
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - How bad is the smell of thiols? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. nj.gov [nj.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. open.alberta.ca [open.alberta.ca]
Technical Support Center: Optimizing S-tert-Butyl Thioacetate Cleavage Reactions
Welcome to the technical support guide for the cleavage of S-tert-butyl thioacetate (t-BuSAc). This resource is designed for researchers, chemists, and drug development professionals who utilize the t-BuSAc group for thiol protection and require robust, efficient deprotection strategies. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound cleavage?
The cleavage of this compound is typically a nucleophilic acyl substitution reaction. The process involves a nucleophile attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, releasing the desired free thiol and forming a new, more stable acetylated species. Common nucleophiles include strong bases like sodium hydroxide or sodium methoxide, as well as softer nucleophiles like hydrazines, or other thiols in a process called transthioesterification.[1][2][3] The choice of nucleophile and reaction conditions is critical and depends heavily on the overall molecular structure and presence of other sensitive functional groups.
Q2: My cleavage reaction is extremely slow or has stalled. What are the most likely causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Suboptimal pH: The nucleophilicity of many reagents is pH-dependent. For thiol-based deprotection, a slightly basic pH (around 8) is often optimal to generate the more nucleophilic thiolate anion without causing significant hydrolysis of other functional groups.[2][3][4]
-
Insufficient Reagent: The cleavage is a stoichiometric process. For complete conversion, a sufficient excess of the deprotecting agent is often required to drive the reaction equilibrium towards the products.[1][2][3]
-
Low Temperature: Like most chemical reactions, cleavage rates are temperature-dependent. If the reaction is slow at room temperature, a modest increase in temperature may be necessary.
-
Steric Hindrance: The accessibility of the thioacetate carbonyl can be impeded by bulky neighboring groups on the substrate molecule, slowing the approach of the nucleophile.
-
Reagent Degradation: Deprotecting agents, especially thiols, can be prone to oxidation or degradation. Always use fresh or properly stored reagents.
Q3: What are the recommended reagents for cleaving this compound?
The choice of reagent is critical and depends on the substrate's sensitivity to acidic or basic conditions.
-
Strong Bases: For robust molecules, reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) in an alcoholic solvent are effective.[5][6] However, these harsh conditions are not suitable for substrates with sensitive ester or amide functionalities.
-
Thiol-based Reagents: For milder conditions, transthioesterification using an excess of a more nucleophilic thiol is a common strategy.[1] Reagents like thioglycolic acid (TGA), dithiothreitol (DTT), or 2-mercaptoethanol are often used.[1][7]
-
Amine-based Reagents: Hydrazine or hydroxylamine can be used in buffered solutions for selective cleavage, often favored in peptide and protein chemistry.
-
Lewis Acids: In specific synthetic contexts, particularly for S-tert-butyl thioethers, Lewis acids like titanium tetrachloride (TiCl₄) can mediate cleavage, though this is less common for thioacetates.[8][9]
Q4: How can I monitor the progress of my deprotection reaction?
Real-time monitoring is crucial for optimizing reaction conditions and determining the endpoint.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to track the disappearance of your starting material and the appearance of the desired product, confirming its molecular weight.
-
TLC (Thin-Layer Chromatography): For many small molecules, a simple TLC analysis can visualize the conversion of the starting material to the product, which will likely have a different polarity (Rf value).
-
Ellman's Test: If the product is the only free thiol in the mixture, Ellman's reagent (DTNB) can be used to quantify the appearance of the thiol, which produces a yellow-colored product upon reaction.
Troubleshooting Guide: Enhancing Reaction Rates
This section provides a structured approach to diagnosing and solving common issues encountered during this compound cleavage.
Problem: Incomplete Cleavage or Stalled Reaction
If your reaction fails to proceed to completion, consider the following systematic checks.
Workflow for Troubleshooting Incomplete Cleavage
Caption: A systematic workflow for diagnosing and resolving incomplete thioacetate cleavage.
Detailed Troubleshooting Steps
1. Reagent Potency and Stoichiometry
-
The "Why": The deprotection reaction is an equilibrium process, especially for thiol-based exchange.[1][2] An insufficient amount of the deprotecting agent will not drive the reaction to completion. Furthermore, reagents like thiols can oxidize to disulfides upon storage, reducing their effective concentration.
-
Corrective Action:
-
Use Fresh Reagent: Discard old bottles of thiol reagents if there is any doubt about their quality.
-
Increase Equivalents: Incrementally increase the equivalents of your deprotecting agent. See the table below for typical ranges.
-
Degas Solvents: For oxygen-sensitive reactions, particularly when generating a free thiol product prone to dimerization, use solvents that have been degassed by sparging with nitrogen or argon.[5]
-
| Reagent Class | Typical Equivalents | Notes |
| Strong Base (e.g., NaOH) | 2 - 5 eq | Can cause side reactions. Use with caution. |
| Thiol (e.g., TGA, DTT) | 5 - 20 eq | Excess is required to shift equilibrium.[1] |
| Hydrazine | 10 - 50 eq | Often used in large excess in buffered systems. |
2. Optimizing Reaction pH
-
The "Why": The rate of cleavage is highly pH-dependent. For thiol-based reagents, a pH of ~8 is often a good starting point because it deprotonates a portion of the reagent thiol to the more nucleophilic thiolate anion. For base-hydrolysis, the concentration of the hydroxide ion is, by definition, pH-dependent. Extremely high pH can, however, lead to degradation of the substrate or product.[4]
-
Corrective Action:
-
Buffer the Reaction: Perform the reaction in a well-defined buffer system (e.g., phosphate or borate buffer) rather than simply adding a base. This provides precise control.
-
Screen a pH Range: Set up small-scale parallel reactions to screen a pH range from 7.5 to 9.0 to find the optimal point for your specific substrate.
-
Monitor pH: Ensure the reaction pH does not drift over time, especially if acidic or basic byproducts are formed.
-
3. Temperature and Solvent Effects
-
The "Why": If the activation energy barrier for the reaction is high (e.g., due to steric hindrance), ambient temperature may not provide enough energy for the reaction to proceed at a reasonable rate. The solvent also plays a key role in solvating the reactants and stabilizing the transition state.
-
Corrective Action:
-
Increase Temperature: Gently warm the reaction to 30-50°C. Monitor closely for any signs of product degradation or side reactions.
-
Solvent Screening: If the reaction is performed in a single solvent, consider a co-solvent system. For example, using a mixture of an aqueous buffer with a miscible organic solvent like acetonitrile or THF can improve the solubility of hydrophobic substrates while still allowing for pH control.
-
Experimental Protocols
Protocol 1: Mild Thiolysis using Thioglycolic Acid (TGA)
This method is suitable for sensitive substrates where strong bases must be avoided.
-
Preparation: Dissolve the this compound substrate in a 9:1 mixture of phosphate buffer (0.1 M, pH 8.0) and acetonitrile to a final concentration of 1-5 mg/mL.
-
Reagent Addition: Add thioglycolic acid (TGA) to the solution. A 10-fold molar excess is a good starting point.
-
Incubation: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes by LC-MS.
-
Workup: Once the reaction is complete, the product can be purified from the excess TGA and other salts by reverse-phase HPLC or solid-phase extraction (SPE).
This protocol is adapted from methodologies described for mild thioester deprotection.[1]
Protocol 2: Base-Mediated Hydrolysis
This protocol is effective for robust molecules without base-labile functional groups.
-
Preparation: Dissolve the this compound substrate in ethanol or methanol (10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[5]
-
Reagent Addition: Prepare a solution of sodium hydroxide (2-3 equivalents) in a small amount of water and add it dropwise to the stirring substrate solution.
-
Incubation: Stir the reaction at room temperature or reflux for 1-2 hours, depending on substrate reactivity.[5]
-
Monitoring: Track the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).[5] Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
This is a general procedure based on standard hydrolysis conditions.[5][6]
Mechanism: Base-Catalyzed Thioacetate Cleavage
Caption: General mechanism for nucleophilic cleavage of an S-Alkyl Thioacetate.
References
- Isis, A. S. Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
- Witte, M. D., et al. (2012).
- Bongiardina, N. A., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
- Guo, J.-R., et al. (2017). Aliphatic Thioacetate Deprotection Using Catalytic Tetrabutylammonium Cyanide.
- Fairweather, J. K. (2011).
- Sigma-Aldrich.
- Bongiardina, N. A., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry.
- Bongiardina, N. A., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central.
- Aydin, F., et al. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics.
- Lang, K., et al. (2016).
- Witte, M. D., et al. (2012). Mild Ti-mediated transformation of t-butyl thio-ethers into thio-acetates.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Brimble, M. A., et al. (2020). Cysteine protecting groups: applications in peptide and protein science.
- Yajima, H., et al. (1978). Method for removal of thiol-protecting groups.
- Hoogenboom, R., et al. (2020). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. PubMed.
- Davis, B. G., et al. (2023). Thio-NHS esters are non-innocent protein acylating reagents.
- Kumar, S., et al. (2018). Synthetic access to thiols: A review. Indian Academy of Sciences.
- The Australian Wine Research Institute.
- Sigma-Aldrich.
Sources
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
- 3. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Scaling Up S-tert-Butyl Thioacetate Reactions
Welcome to the technical support center for S-tert-Butyl thioacetate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. As a thioester, this compound is a valuable reagent, often used as a precursor for the introduction of the tert-butylthiol moiety in complex molecules.[1][2] However, scaling up its synthesis presents unique challenges that can impact yield, purity, and safety.
This document provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to equip you with the expertise to anticipate, troubleshoot, and overcome the common hurdles of large-scale thioester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?
There are several established methods for synthesizing this compound. The optimal choice for scale-up depends on factors like raw material cost, equipment availability, and safety infrastructure.
-
Route A: Thioacetic Acid and Isobutylene: This is often the most industrially viable route. It involves the acid-catalyzed addition of thioacetic acid to isobutylene. It is atom-economical but requires handling of gaseous isobutylene and careful control of the acid catalyst.
-
Route B: Thioacetate Salt and tert-Butyl Halide: This classic Williamson ether-type synthesis involves reacting a salt of thioacetic acid (e.g., potassium or sodium thioacetate) with a tert-butyl halide like tert-butyl chloride or bromide.[3] At scale, this reaction can be sluggish and is often plagued by a competing elimination (E2) reaction, which forms isobutylene as a byproduct and reduces yield.
-
Route C: Acetyl Chloride/Acetic Anhydride and tert-Butyl Mercaptan: This involves the acylation of tert-butyl mercaptan.[3] The primary challenge here is the handling of the highly volatile and malodorous tert-butyl mercaptan.
For large-scale synthesis, Route A is generally preferred due to lower cost and higher atom economy, provided the engineering controls for handling a flammable gas are in place. Route C can also be effective if robust odor control and scrubbing systems are available.
Q2: Why do yields often drop when moving from a 10g lab scale to a 10kg pilot scale?
A drop in yield during scale-up is a common and multifaceted problem. The primary cause is the change in the surface-area-to-volume ratio. A small lab flask has a large surface area relative to its volume, allowing for efficient heat transfer. In a large reactor, the volume increases cubically while the surface area increases squarely, leading to poorer heat dissipation.
This can cause several issues:
-
Localized Hotspots: Poor heat transfer can create hotspots within the reactor, accelerating side reactions and promoting the decomposition of reactants or the product.
-
Increased Side Reactions: As mentioned in Q1, the reaction of a thioacetate salt with a tert-butyl halide is sensitive to temperature. Higher temperatures favor the E2 elimination pathway over the desired SN2 substitution, directly lowering the yield of this compound.[4]
-
Work-up Inefficiencies: Extraction and phase separation processes that are simple in a separatory funnel can become complex and less efficient in a large reactor, leading to product loss in the aqueous phase or at interfaces.
Q3: What are the primary safety hazards I need to consider for multi-kilogram scale production?
Scaling up this reaction introduces significant safety risks that must be rigorously managed.
-
Flammability: this compound is a flammable liquid with a flash point of approximately 34 °C (93.2 °F).[5][6] Reagents like tert-butyl halides and solvents such as ethers or THF are also highly flammable.[7] All equipment must be properly grounded to prevent static discharge, and electrical equipment must be explosion-proof.[8][9]
-
Toxicity and Odor: While this compound itself has a strong odor, the real concern is often the starting materials or potential byproducts. Thioacetic acid is corrosive and toxic,[10][11] and tert-butyl mercaptan (a potential impurity or starting material) has an extremely low odor threshold and is a potent stench agent. All operations should be conducted in a well-ventilated area, preferably in a closed system, with appropriate scrubber technology to treat off-gases.
-
Exothermic Reactions: The reaction can be exothermic. Without proper cooling and controlled addition rates, a thermal runaway is possible, which could lead to a dangerous pressure build-up and reactor failure.
Troubleshooting Guide
Problem: Low or Inconsistent Yield
Q: My reaction yield is inconsistent and significantly lower than the lab-scale result. I've identified unreacted tert-butyl halide and a significant amount of isobutylene. What's happening and how can I fix it?
This is a classic sign that the elimination side reaction is outcompeting your desired substitution reaction. The bulky nature of the tert-butyl group makes the SN2 substitution inherently slow, while the conditions can easily favor E2 elimination.
Causality: The formation of isobutylene occurs when the thioacetate anion acts as a base, abstracting a proton from the beta-carbon of the tert-butyl halide, rather than as a nucleophile attacking the alpha-carbon. Higher temperatures, polar aprotic solvents, and strong bases can exacerbate this issue.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway. For a 10 kg scale, this means ensuring your reactor's cooling jacket is efficient and that you add the limiting reagent slowly to manage the exotherm.
-
Solvent Choice: While polar aprotic solvents like DMF or DMSO can dissolve the thioacetate salt, they can also promote elimination. Consider switching to a less polar solvent or a phase-transfer catalyst (PTC) system. A PTC like tetrabutylammonium bromide can shuttle the thioacetate anion into an organic phase (e.g., toluene), facilitating the reaction under milder conditions.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thioacetate salt can help push the reaction to completion. However, a large excess can increase the rate of elimination and complicate the work-up.
Problem: Product Purity Issues
Q: After work-up, my crude this compound is only ~85% pure by GC analysis. I see several significant impurity peaks. What are they and how do I get rid of them?
The likely impurities are di-tert-butyl disulfide, unreacted starting materials, and possibly some hydrolysis back to tert-butyl mercaptan.
Causality & Prevention:
-
Di-tert-butyl disulfide: This forms from the oxidation of tert-butyl mercaptan, which can be present as an impurity in the starting material or formed via hydrolysis of the thioester product during work-up.
-
Prevention: Ensure your work-up is performed under an inert atmosphere (e.g., nitrogen). Use de-gassed water for washes to minimize dissolved oxygen. The addition of a small amount of a reducing agent during work-up can sometimes help.
-
-
Unreacted Starting Materials: This points to an incomplete reaction. See the troubleshooting guide for low yield.
-
Hydrolysis: Thioesters can hydrolyze back to the corresponding thiol and carboxylic acid, especially under strongly acidic or basic conditions during the work-up.[12][13]
-
Prevention: Use mild conditions for your aqueous washes. A dilute sodium bicarbonate wash is preferable to a strong sodium hydroxide wash. Ensure the reaction is properly quenched before beginning the work-up.
-
Purification at Scale:
Column chromatography is generally not viable for multi-kilogram scales. The preferred method for purifying this compound is fractional distillation under reduced pressure .[3]
| Parameter | Recommended Value | Rationale |
| Pressure | 20-50 mmHg | Lowers the boiling point to prevent thermal decomposition during distillation. |
| Boiling Point | 135-136 °C (at atm. pressure)[1] | The boiling point will be significantly lower under vacuum. |
| Fractionation Column | Packed column (e.g., Raschig rings) | Provides the necessary theoretical plates to separate closely boiling impurities. |
Experimental Protocols
Protocol 1: Scalable Synthesis via Phase-Transfer Catalysis
This protocol is designed to minimize the elimination side reaction and is suitable for scaling.
-
Reactor Setup: Equip a 50L glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser with a bubbler leading to a bleach scrubber.
-
Charge Reagents: Charge the reactor with potassium thioacetate (2.5 kg, 1.2 equiv), tetrabutylammonium bromide (0.7 kg, 0.1 equiv), and toluene (20 L).
-
Inerting: Purge the reactor with nitrogen for 30 minutes.
-
Reagent Addition: Begin stirring and add tert-butyl chloride (2.0 kg, 1.0 equiv) dropwise via an addition funnel over 4-6 hours. Monitor the internal temperature and maintain it at 25-30°C using the reactor's cooling jacket.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via GC for the disappearance of tert-butyl chloride.
-
Work-up:
-
Once the reaction is complete, add 15 L of de-gassed water to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 10 L of de-gassed brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation as described in the table above.
Diagram: General Experimental Workflow
Caption: General workflow for scalable this compound synthesis.
Safety and Handling at Scale
Proper handling is paramount to ensure a safe process.
| Property | Value | Source / Comment |
| CAS Number | 999-90-6 | [6] |
| Molecular Formula | C₆H₁₂OS | [3] |
| Molecular Weight | 132.22 g/mol | [5] |
| Appearance | Liquid | [5] |
| Density | 0.927 g/mL at 25 °C | [1][6] |
| Boiling Point | 135-136 °C | [1][6] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H226: Flammable liquid and vapor | [6] |
Mandatory Precautions:
-
Ventilation: Use a chemical fume hood for lab scale and a closed-system reactor with dedicated exhaust ventilation for pilot scale.[9]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves (e.g., nitrile may not be sufficient for prolonged contact; consult glove manufacturer data).[6]
-
Fire Safety: Work away from ignition sources.[8] Have Class B fire extinguishers (e.g., carbon dioxide, dry chemical) readily available.
-
Spill Control: Have spill kits with absorbent materials suitable for flammable organic liquids. Large spills should be contained and handled by trained emergency personnel.[14]
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield issues.
References
- Benchchem. Technical Support Center: Optimizing Thioacetate Synthesis from Alkyl Halides.
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
Olivito, F., et al. Efficient synthesis of organic thioacetates in water. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
-
The Royal Society of Chemistry. Efficient Synthesis of Organic Thioacetates in Water - The Royal Society of Chemistry. Available from: [Link]
-
NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. Available from: [Link]
-
Alkali Scientific. This compound, 1 X 1 g (416738-1G). Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of 3aa. Available from: [Link]
-
National Institutes of Health (NIH). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
-
Organic Syntheses. tert-butyl bromoacetate - Organic Syntheses Procedure. Available from: [Link]
-
ChemCentral.com. TERT BUTYL ACETATE. Available from: [Link]
-
LyondellBasell. GPS Safety Summary Tertiary Butyl Acetate (TBAC). Available from: [Link]
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Available from: [Link]
-
LookChem. This compound (CAS 999-90-6). Available from: [Link]
-
Freie Universität Berlin Refubium. Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Available from: [Link]
-
Clayton Scruggs. Paper on Alkylthiol Synthesis. Available from: [Link]
-
ACS Publications. Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Available from: [Link]
-
The Good Scents Company. This compound ethanethioic acid, S-(1,1-dimethylethyl) ester. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
Sources
- 1. alkalisci.com [alkalisci.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Cas 999-90-6,this compound | lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound 98 999-90-6 [sigmaaldrich.com]
- 6. S-叔丁基硫代乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. images.nicindustries.com [images.nicindustries.com]
- 9. chemcentral.com [chemcentral.com]
- 10. fishersci.com [fishersci.com]
- 11. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 12. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 13. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 14. lyondellbasell.com [lyondellbasell.com]
Technical Support Center: S-tert-Butyl Thioacetate Stability in Lewis Acid-Catalyzed Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of S-tert-Butyl thioacetate when used in the presence of Lewis acids. As Senior Application Scientists, we have designed this center to address common challenges and explain the causality behind experimental choices to ensure the integrity of your research.
Section 1: Foundational FAQs
This section addresses fundamental questions about the interaction between this compound and Lewis acids.
Q1: What is the primary role of a Lewis acid in reactions involving this compound?
Answer: A Lewis acid acts as an electron pair acceptor, typically coordinating to the carbonyl oxygen of the thioester.[1] This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This activation makes the thioacetate more susceptible to attack by weak nucleophiles, which is often the desired outcome in reactions like Friedel-Crafts acylations, aldol additions, or conjugate additions.[1][2]
The fundamental interaction can be visualized as follows:
Caption: Lewis acid (LA) coordination to the carbonyl oxygen of the thioester.
Q2: Why is the S-tert-butyl group significant for stability in the presence of acids?
Answer: The S-tert-butyl group is known to be labile under acidic conditions. The stability of the tert-butyl cation, a tertiary carbocation, is the thermodynamic driving force behind this lability. In the presence of a strong acid (Brønsted or Lewis), the thioester can be cleaved, releasing this stable carbocation.[3] This cleavage pathway is a primary source of degradation and side reactions, competing directly with the desired Lewis acid-catalyzed reaction.[4]
Q3: What are the common degradation pathways for this compound initiated by a Lewis acid?
Answer: There are two primary degradation pathways:
-
Acyl-Sulfur (Ac-S) Bond Cleavage: This is the desired pathway for acyl transfer reactions. The Lewis acid activates the carbonyl, which is then attacked by a nucleophile.
-
Sulfur-Carbon (S-C) Bond Cleavage: This is a common degradation pathway. The Lewis acid, particularly a hard Lewis acid, can facilitate the cleavage of the bond between the sulfur atom and the tert-butyl group. This results in the formation of a stable tert-butyl cation and a thiocarboxylate species. The tert-butyl cation can then participate in undesired side reactions, such as alkylating aromatic solvents or other nucleophilic species in the reaction mixture.[3][5]
Caption: Competing reaction pathways for Lewis acid-activated this compound.
Section 2: Troubleshooting Guide - Diagnosis & Solutions
This section is formatted to help you diagnose and solve specific experimental issues.
Problem: My reaction shows low yield, and TLC/LCMS analysis indicates rapid consumption of the starting thioacetate.
Possible Cause: The chosen Lewis acid is too harsh, leading to rapid degradation of the this compound via S-C bond cleavage rather than promoting the desired reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield reactions.
Detailed Solutions:
-
Lower the Temperature: Many Lewis acid-mediated reactions are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly slow the rate of degradation relative to the desired reaction.
-
Change the Lewis Acid: The choice of Lewis acid is critical.[6][7] Hard Lewis acids (like AlCl₃, TiCl₄) have a high affinity for the hard oxygen atom of the carbonyl, but their high reactivity can readily promote cleavage of the S-tBu bond. Consider switching to a softer or borderline Lewis acid.
| Lewis Acid Category | Examples | Suitability for S-tBu Thioacetate | Rationale |
| Hard | AlCl₃, BF₃, TiCl₄ | Low (High Risk) | High reactivity often leads to rapid degradation and S-C bond cleavage.[1] |
| Borderline | ZnCl₂, FeCl₃, SnCl₄ | Moderate (Substrate Dependent) | Can be effective but require careful optimization of conditions (temperature, stoichiometry). |
| Soft | Cu(OTf)₂, Sc(OTf)₃, Yb(OTf)₃ | High (Often Recommended) | Tend to be milder and more selective, activating the carbonyl without promoting excessive degradation. Some are also water-tolerant.[2] |
-
Use a Catalytic Amount: Stoichiometric amounts of a strong Lewis acid are often unnecessary and detrimental. Titrate the amount of Lewis acid (e.g., starting from 0.1-0.2 equivalents) to find the minimum required for catalysis.
Problem: I'm observing unexpected side products with a mass corresponding to my solvent or starting material plus 57 mass units.
Possible Cause: This is a classic sign of S-C bond cleavage. The generated tert-butyl cation (mass of 57) is a potent electrophile and is alkylating other components in your reaction.
Solutions:
-
Add a Scavenger: Introduce a non-nucleophilic, sterically hindered base or a cation scavenger into the reaction mixture. Anisole or thioanisole can act as effective scavengers for stray tert-butyl cations.[3][4]
-
Change the Solvent: If you are using an aromatic solvent like benzene or toluene, the tert-butyl cation can perform a Friedel-Crafts alkylation, leading to tert-butylated solvent impurities. Switch to a less reactive, non-aromatic solvent like dichloromethane (DCM), dichloroethane (DCE), or nitromethane.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Assessing this compound Stability
This protocol allows you to quickly screen the compatibility of different Lewis acids with your substrate under controlled conditions.
Materials:
-
This compound
-
Lewis acid of choice (e.g., ZnCl₂, Sc(OTf)₃, AlCl₃)
-
Anhydrous solvent (e.g., DCM)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials, magnetic stir bars
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation: In an inert atmosphere glovebox or under Argon, prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
Reaction Setup: To a series of oven-dried reaction vials, add the desired Lewis acid (e.g., 0.2, 0.5, and 1.0 equivalents).
-
Initiation: Cool the vials to the desired temperature (e.g., 0 °C). Add the thioacetate/internal standard stock solution to each vial simultaneously to start the reactions.
-
Monitoring: At set time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the aliquot in a separate vial containing a suitable quenching solution (e.g., saturated NaHCO₃ solution or cold water).
-
Analysis: Extract the organic components and analyze the samples by HPLC or GC-MS.
-
Data Interpretation: Plot the concentration of this compound (normalized against the internal standard) versus time for each Lewis acid. A rapid decrease indicates poor stability.
Protocol 2: Analytical Monitoring by ¹H NMR Spectroscopy
For real-time, non-invasive monitoring.
-
Sample Preparation: In an NMR tube, dissolve this compound and a suitable internal standard in an anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquire Initial Spectrum: Take a baseline ¹H NMR spectrum (t=0). The tert-butyl protons will appear as a sharp singlet around 1.5 ppm.
-
Initiate Reaction: Add a catalytic amount of the Lewis acid directly to the NMR tube, shake to mix, and immediately begin acquiring spectra at regular intervals.
-
Observe Changes: Monitor for:
-
A decrease in the integral of the S-tert-butyl singlet (reactant consumption).
-
The appearance of a new singlet around 1.3 ppm, characteristic of the tert-butyl cation or tert-butylated byproducts (e.g., tert-butanol after quenching).
-
Changes in the aromatic region if a scavenger like anisole is used.
-
References
-
Title: Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides Source: PubMed Central URL: [Link]
- Title: 5.1 Introduction 5.2 Thioether Derivatives (Book Chapter Snippet)
-
Title: Lewis acid catalysis Source: Wikipedia URL: [Link]
-
Title: Thioester and thioacid synthesis by acylation of thiols (thiolation) Source: Organic Chemistry Portal URL: [Link]
-
Title: New types of Lewis acids used in organic synthesis Source: Pure and Applied Chemistry URL: [Link]
-
Title: Thioester Source: Wikipedia URL: [Link]
-
Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]
-
Title: Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: PMC URL: [Link]
-
Title: Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science Source: RSC Publishing URL: [Link]
-
Title: 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]
-
Title: Asymmetric synthesis of tertiary thiols and thioethers Source: PMC - NIH URL: [Link]
-
Title: Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments Source: ResearchGate URL: [Link]
-
Title: The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Hydrolysis of Thioesters Practice Questions & Answers Source: Organic Chemistry URL: [Link]
-
Title: Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert Source: eScholarship.org URL: [Link]
-
Title: An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stereoselectivity in Reactions Involving S-tert-Butyl Thioacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective reactions involving S-tert-Butyl Thioacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis using thioester substrates. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific, practical problems encountered in the lab. Each issue is broken down into potential causes and actionable solutions, grounded in established mechanistic principles.
Issue 1: Poor Diastereoselectivity in Aldol-Type Additions
You're performing an aldol addition with an this compound enolate and an aldehyde, but the resulting product is a nearly 1:1 mixture of diastereomers.
Potential Causes & Solutions
-
Incorrect Lewis Acid Choice: The nature of the Lewis acid is paramount in dictating the geometry of the transition state.[1]
-
Cause: A non-chelating Lewis acid (e.g., BF₃·OEt₂) may be promoting an "open" transition state, which offers minimal stereocontrol.
-
Solution: Switch to a chelating Lewis acid like Titanium(IV) chloride (TiCl₄) or Tin(IV) chloride (SnCl₄). These acids can coordinate to both the thioester carbonyl and the aldehyde carbonyl, forcing a rigid, chair-like Zimmerman-Traxler transition state. This conformation typically favors the formation of the syn-aldol product with high selectivity.[2][3]
-
-
Suboptimal Reaction Temperature: Aldol additions are often reversible, and higher temperatures can lead to equilibration, eroding initial stereoselectivity.
-
Cause: Running the reaction at room temperature or 0 °C might provide enough thermal energy to overcome the activation barrier for the retro-aldol reaction, leading to a thermodynamic mixture of products.[4]
-
Solution: Perform the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath). This ensures that the initial, kinetically favored diastereomer is "locked in" and does not revert to the starting materials or equilibrate.
-
-
Ambiguous Enolate Geometry: The geometry of the thioester enolate (Z vs. E) directly influences the diastereomeric outcome of the aldol addition.
-
Cause: The base and solvent system used for enolate formation may not be selective, leading to a mixture of E and Z enolates, which in turn produces a mixture of syn and anti products.
-
Solution: For reliable formation of the kinetic (and often Z) enolate, use a strong, hindered base like Lithium Diisopropylamide (LDA) in an aprotic solvent like THF at -78 °C.[4] Pre-forming the enolate by adding the thioacetate to the LDA solution before introducing the aldehyde is the most robust strategy for ensuring a single enolate geometry enters the reaction.
-
Data Snapshot: Lewis Acid Effect on Diastereoselectivity
| Lewis Acid | Typical Transition State | Predominant Diastereomer | Expected Diastereomeric Ratio (dr) |
| TiCl₄ | Chelated (Zimmerman-Traxler) | syn | >95:5 |
| SnCl₄ | Chelated (Zimmerman-Traxler) | syn | >90:10 |
| BF₃·OEt₂ | Non-Chelated (Open) | anti (often) or low selectivity | Variable, often <70:30 |
| MgBr₂ | Chelated | syn | ~80:20 to 90:10 |
Key Mechanism: The Zimmerman-Traxler Model
The high syn-selectivity observed with chelating Lewis acids is explained by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.
Caption: Zimmerman-Traxler model for syn-selective aldol reactions.
Issue 2: Low Enantiomeric Excess (ee) in Catalytic Asymmetric Reactions
You are using a chiral Lewis acid catalyst to perform an enantioselective reaction, but the product shows poor enantiopurity.
Potential Causes & Solutions
-
Catalyst Mismatch or Poisoning: Thioesters, and sulfur compounds in general, can act as poisons for certain transition metal catalysts.
-
Cause: The sulfur atom of the thioacetate may be coordinating too strongly to the metal center of your chiral catalyst, inhibiting its activity or disrupting the chiral environment needed for induction. This is a known challenge for some metal catalysts.[5]
-
Solution: Utilize catalyst systems known to be effective for thioester substrates. Copper(II) and Nickel(II) complexes with bis(oxazoline) (BOX) or Pyridine-oxazoline (PyBox) ligands have demonstrated high enantioselectivity in thioester aldol reactions.[6][7] These systems are generally more tolerant to sulfur-containing substrates.
-
-
Presence of Water or Protic Impurities: Even trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle.
-
Cause: Water can act as a competing ligand for the metal center or hydrolyze the Lewis acid, generating achiral Brønsted acid catalysts that promote the background (non-asymmetric) reaction.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar). The use of molecular sieves (4Å) can also be beneficial.[8] While some reactions are reported to be compatible with wet solvents, yields and selectivity can fluctuate.[6][7]
-
-
Incorrect Catalyst Loading or Ligand-to-Metal Ratio: The stoichiometry of the catalytic system is critical.
-
Cause: Too little catalyst may result in a slow reaction where the uncatalyzed background reaction becomes significant. An incorrect ligand-to-metal ratio can lead to the formation of catalytically inactive or less selective species.
-
Solution: Start with the literature-recommended catalyst loading (often 5-10 mol%). Systematically screen the ligand-to-metal ratio; a slight excess of the ligand (e.g., 1.1 equivalents of ligand to 1.0 equivalent of metal salt) is often optimal to ensure the chiral complex is the dominant species.
-
Protocol 1: General Procedure for a Catalytic Enantioselective Thioester Aldol Reaction
This protocol is adapted from methodologies developed for Cu(II)-BOX catalyzed reactions.[6][7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (R,R)-Ph-BOX, 13 mol %) and the metal salt (e.g., Cu(OTf)₂, 10 mol %).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, CH₂Cl₂) via syringe and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reagent Addition: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the this compound derivative (1.2 equivalents) and stir for 5 minutes.
-
Initiation: Add the aldehyde (1.0 equivalent) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.
Issue 3: Inconsistent Results and Poor Reproducibility
You achieved a great result once, but subsequent attempts have failed to reproduce the high yield and stereoselectivity.
Potential Causes & Solutions
-
Reagent Purity and Handling: The quality of starting materials is a frequent source of irreproducibility.
-
Cause: Aldehydes are prone to oxidation to carboxylic acids or self-condensation over time. LDA solutions can degrade upon storage. Solvents may contain peroxide or water impurities.
-
Solution: Use freshly distilled aldehydes. If distillation is not possible, purify via column chromatography immediately before use. Use freshly prepared or recently titrated LDA solutions. Always use high-purity, anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
-
Precise Temperature Control: Minor temperature fluctuations can have a major impact on selectivity.
-
Cause: A cooling bath that warms over the course of the reaction can lead to a loss of selectivity. For example, a reaction intended to run at -78 °C might creep up to -60 °C, which is enough to favor side reactions.
-
Solution: Use a cryostat for precise temperature control if available. If using a cooling bath, ensure it is well-insulated and replenish the coolant (e.g., dry ice) periodically to maintain a consistent temperature. Always measure the internal reaction temperature, not just the bath temperature.
-
-
Rate of Addition: The speed at which reagents are combined can influence selectivity by affecting local concentrations.
-
Cause: Adding the aldehyde too quickly to a pre-formed enolate solution can create localized "hot spots" or high concentrations that favor side reactions or diminish selectivity.
-
Solution: Use a syringe pump for slow, controlled addition of the limiting reagent. This maintains low concentrations and ensures the reaction proceeds under kinetic control.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the tert-butyl group in this compound in controlling stereoselectivity?
The tert-butyl group serves two main purposes. First, its significant steric bulk can influence the facial selectivity of electrophilic attack on the corresponding enolate, blocking one face more effectively than a smaller S-alkyl group would. Second, it provides high stability towards hydrolysis and cleavage by many nucleophiles, making it a robust functional handle for multi-step synthesis.[9]
Q2: How do I choose between a chiral auxiliary and a chiral catalyst?
The choice depends on several factors:
-
Substrate Scope: Chiral catalysts are often highly optimized for a specific class of substrates. If your substrate is not compatible, a chiral auxiliary approach may be more reliable.
-
Scalability: For large-scale synthesis, a catalytic method is generally preferred as it avoids the stoichiometric use of a potentially expensive chiral auxiliary and reduces the number of synthetic steps (attachment and removal).
-
Development Time: Developing a new catalytic asymmetric reaction can be time-consuming. An auxiliary-based method, using well-established auxiliaries like Evans' oxazolidinones or their sulfur analogs, can often provide a quicker route to obtaining enantiomerically pure material.[10][11]
Q3: Can I use a chiral auxiliary with this compound?
Yes. The most common strategy is not to use this compound directly, but to first prepare an N-acetyl-thiazolidinethione or N-acetyl-oxazolidinone auxiliary. These sulfur-based auxiliaries have proven highly effective in acetate aldol reactions, where traditional Evans auxiliaries often give poor selectivity.[11] The resulting aldol adduct can then be converted into an S-tert-butyl thioester in a subsequent step.
Protocol 2: Attachment and Cleavage of a Thiazolidinethione Auxiliary
-
Attachment (Acylation):
-
Dissolve the chiral thiazolidinethione (1.0 eq) in anhydrous THF at 0 °C.
-
Add a strong base like n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Quench with saturated NH₄Cl, extract, and purify to yield the N-acetyl auxiliary.
-
-
Stereoselective Aldol Reaction:
-
Perform the aldol reaction on the N-acetyl auxiliary using conditions optimized for high diastereoselectivity (e.g., using TiCl₄ and a tertiary amine base).
-
-
Cleavage to Thioester:
-
Dissolve the purified aldol adduct in THF.
-
Add tert-butyl thiol (1.5 eq) and a mild base like sodium methoxide (1.2 eq) at 0 °C.
-
Stir until the reaction is complete (monitored by TLC). This trans-thioesterification cleaves the auxiliary and forms the desired S-tert-butyl thioester product. The chiral auxiliary can often be recovered.
-
Q4: My reaction is diastereoselective but not enantioselective. What is happening?
This indicates that your reaction conditions are controlling the relative stereochemistry (syn vs. anti) but not the absolute stereochemistry (R vs. S). This is the expected outcome when using an achiral Lewis acid with achiral starting materials. To induce enantioselectivity, you must introduce a source of chirality into the system, which can be:
-
A chiral starting material.
-
A stoichiometric chiral auxiliary attached to your substrate.[10]
References
-
Kruger, J., Carreira, E. M. (1998). Catalytic Enantioselective Thioester Aldol Reactions That Are Compatible with Protic Functional Groups. Journal of the American Chemical Society, 120(4), 837-838. [Link]
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Kruger, J., Carreira, E. M. (1998). Catalytic Enantioselective Thioester Aldol Reactions That Are Compatible with Protic Functional Groups. American Chemical Society. [Link]
-
Figshare Collection. (1998). Catalytic Enantioselective Thioester Aldol Reactions That Are Compatible with Protic Functional Groups. Journal of the American Chemical Society. [Link]
-
ResearchGate. (1998). Catalytic Enantioselective Thioester Aldol Reactions That Are Compatible with Protic Functional Groups. [Link]
-
Fisher, O. et al. (2022). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. National Institutes of Health. [Link]
-
Clayden, J., et al. (2005). Asymmetric synthesis of tertiary thiols and thioethers. National Institutes of Health. [Link]
-
Ranu, B. C., et al. (2010). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
-
Feng, X., et al. (2015). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Royal Society of Chemistry. [Link]
-
Clayden, J., et al. (2005). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals. [Link]
-
Gennari, C., et al. (1991). Stereoselective Aldol Reactions of γ-Thiobutyrolactone: The Benzaldehyde Anomaly. SciSpace. [Link]
-
Carreira, E. M., et al. (2014). Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
-
Singh, P. P., et al. (2024). Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Reiser, O. (1995). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. [Link]
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Crimmins, M. T., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. [Link]
-
Mahrwald, R. (2008). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Chemistry Stack Exchange. (2021). Stereoselectivity in aldol reactions. [Link]
-
Trost, B. M., et al. (2016). A catalytic enantioselective stereodivergent aldol reaction. National Institutes of Health. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. ACS Publications. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Efficient Synthesis of Organic Thioacetates in Water. [Link]
-
Renaud, P. (1999). Use of Lewis Acids in Free Radical Reactions. PubMed. [Link]
-
Lambert, T. H., et al. (2018). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. National Institutes of Health. [Link]
-
J Chemistry. (2020). Aldol reaction organic chemistry|Stereochemistry aldol condensation. YouTube. [Link]
-
Nishinaga, T. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. [Link]
-
ResearchGate. (2004). A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. [Link]
-
Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
-
ResearchGate. (2018). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. [Link]
-
Lambert, T. H., et al. (2018). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. PubMed. [Link]
-
Lu, Y., et al. (2017). Halo Aldol Reaction of a,b-Unsaturated Ketones and Aldehydes Mediated by Titanium Tetrachloride. Sciforum. [Link]
-
Reddy, B. V. S., et al. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Thiol Protection: S-tert-Butylthio (StBu) vs. Common Alternatives in Complex Synthesis
Introduction: Taming the Reactive Thiol
In the intricate world of chemical synthesis, particularly in the development of peptides and complex pharmaceuticals, the thiol group of cysteine presents a unique and formidable challenge. Its high nucleophilicity and susceptibility to oxidation to form disulfides make it one of the most reactive functionalities.[1][2] Unchecked, this reactivity can lead to a host of undesirable side reactions, including incorrect disulfide bridge formation, alkylation, and acylation, ultimately compromising the synthesis of the target molecule.[3][4]
To navigate these challenges, chemists employ "protecting groups" to temporarily mask the thiol's reactivity.[3] The ideal protecting group must be robust enough to withstand various reaction conditions during a multi-step synthesis yet be removable under specific, mild conditions that leave the rest of the molecule intact. This concept of selective removal is known as orthogonality, a cornerstone of modern synthetic strategy.[5][6]
This guide provides an in-depth comparison of several common thiol protecting groups, with a focus on the S-tert-butylthio (StBu) group, derived from precursors like S-tert-Butyl thioacetate. We will objectively evaluate its performance against widely used alternatives such as Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu), providing the experimental data and foundational principles necessary for researchers to make informed decisions in their synthetic designs.
The S-tert-Butylthio (StBu) Group: A Profile
The S-tert-butylthio (StBu) protecting group is a symmetrical disulfide, where the cysteine thiol is linked to a tert-butylthiol moiety.[7] This structure is key to its unique deprotection mechanism. It is highly valued in solid-phase peptide synthesis (SPPS) for its remarkable stability.
-
Stability Profile : The StBu group is exceptionally stable under both the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the strongly acidic conditions of final peptide cleavage from the resin (e.g., 95% trifluoroacetic acid, TFA).[8][9] This dual stability ensures the thiol remains protected throughout the entire peptide assembly process, preventing side reactions and simplifying purification.[9][10]
-
Cleavage Mechanism : The defining feature of the StBu group is its cleavage under mild reductive conditions.[8] The disulfide bond is susceptible to nucleophilic attack by other thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) or phosphines (e.g., tributylphosphine) via a thiol-disulfide exchange reaction.[11][12] This mechanism is highly specific, making the StBu group orthogonal to a vast majority of other protecting groups used in peptide synthesis.[13] While effective, this deprotection can sometimes be slow, requiring several hours depending on the peptide sequence and steric hindrance.[13][14]
Alternative Thiol Protecting Groups: A Field-Proven Overview
The choice of a thiol protecting group is fundamentally tied to the overall synthetic strategy. Below are profiles of other commonly employed groups, each with a distinct set of properties.
Trityl (Trt)
The bulky trityl group is one of the most common acid-labile thiol protecting groups.[15] It is widely used in standard Fmoc-based SPPS.
-
Stability and Cleavage : Cys(Trt) is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final peptide-resin cleavage with TFA.[8][16] The cleavage generates a stable trityl cation, which can act as an alkylating agent, particularly targeting sensitive residues like tryptophan and methionine.[17] Therefore, its removal requires the use of "scavengers" like triisopropylsilane (TIS) in the cleavage cocktail to trap the carbocation and prevent side reactions.[18]
Acetamidomethyl (Acm)
The Acm group is known for its exceptional stability, making it a cornerstone of strategies requiring complex, regioselective disulfide bond formation.
-
Stability and Cleavage : The Acm group is stable to both the basic conditions of Fmoc SPPS and the strong acidolysis of TFA cleavage.[8][19] This robustness allows for the purification of a fully protected peptide. The Acm group is typically removed by oxidative methods, most commonly with iodine in aqueous or alcoholic solvents, which simultaneously cleaves the Acm group and forms the disulfide bond.[16] Alternatively, it can be removed with heavy metal salts like mercury(II) acetate, though this method is less favored due to toxicity.[20][21] Its unique cleavage condition makes it truly orthogonal to acid-labile (Trt) and reduction-labile (StBu) groups.
tert-Butyl (tBu)
The tert-butyl group forms a thioether linkage with the cysteine thiol, resulting in a very stable protecting group.
-
Stability and Cleavage : The S-tert-butyl thioether is stable to standard Fmoc SPPS conditions and TFA.[1] However, its removal requires harsh conditions, such as treatment with mercury(II) salts followed by reduction, or very strong acids like HF.[20][21] These demanding conditions can limit its applicability, especially for sensitive peptides, but its high stability is advantageous in certain complex syntheses.[20]
p-Methoxybenzyl (Mmb)
The p-Methoxybenzyl (PMB) group is another acid-labile protecting group, similar to Trt but with different lability.
-
Stability and Cleavage : The Mmb group is more sensitive to acid than the Trt group and can be removed with dilute TFA.[22] It is also cleavable under strongly acidic conditions like HF or oxidatively with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[23] This tunable lability allows for selective deprotection in the presence of other acid-sensitive groups.
Comparative Analysis: Performance at a Glance
To facilitate direct comparison, the key performance characteristics of these protecting groups are summarized below.
| Protecting Group | Structure | Stability | Cleavage Conditions | Orthogonality & Key Features |
| S-tert-Butylthio (StBu) | R-S-S-C(CH₃)₃ | Stable to strong acid (TFA) and base (piperidine).[9] | Mild reduction: Thiols (DTT, BME) or phosphines.[11] | Orthogonal to acid- and oxidation-labile groups. Ideal for on-resin disulfide formation. |
| Trityl (Trt) | R-S-C(Ph)₃ | Stable to base; labile to acid.[8] | Strong acidolysis (e.g., TFA) with scavengers (TIS).[18] | Standard for Fmoc SPPS. Cleaved during final resin cleavage. |
| Acetamidomethyl (Acm) | R-S-CH₂-NH-CO-CH₃ | Stable to strong acid and base.[19] | Oxidation (Iodine) or heavy metal salts (Hg(OAc)₂).[21] | Excellent for regioselective disulfide mapping; allows purification of protected peptide. |
| tert-Butyl (tBu) | R-S-C(CH₃)₃ | Very stable to acid and base.[1] | Harsh conditions: Hg(II) salts or strong acids (HF).[20] | High stability suitable for complex syntheses; cleavage conditions can be destructive. |
| p-Methoxybenzyl (Mmb) | R-S-CH₂-C₆H₄-OCH₃ | Stable to base; more acid-labile than Trt.[22] | Strong acid (HF) or mild oxidative (DDQ).[23] | Tunable acid lability allows for selective deprotection strategies. |
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams outline the general workflow, the specific cleavage mechanism of the StBu group, and the power of an orthogonal protection strategy.
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A Researcher's Guide to Thiol Synthesis: Exploring Alternatives to S-tert-Butyl Thioacetate
In the landscape of modern drug development and chemical biology, the synthesis of thiols is a cornerstone for creating novel therapeutics, bioconjugates, and functional materials. While S-tert-Butyl thioacetate has long been a reliable reagent for introducing a protected thiol group, the demands for milder reaction conditions, greater functional group tolerance, and stereospecificity have driven the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of prominent alternative reagents for thiol synthesis, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
The Limitations of the Conventional: Why Seek Alternatives?
This compound serves as a convenient precursor to thiols, typically requiring basic or acidic hydrolysis for deprotection. However, these deprotection conditions can be harsh, potentially compromising sensitive functional groups within a complex molecule. Furthermore, the synthesis of the thioacetate itself often involves nucleophilic substitution, which may not be suitable for all substrates. These limitations have spurred the development of a diverse toolkit of reagents, each with its own unique advantages.
A Comparative Analysis of Leading Alternative Reagents
This section details the mechanisms, advantages, disadvantages, and detailed experimental protocols for four leading alternatives to this compound: Thiourea, the Mitsunobu Reaction, Bunte Salts, and Lawesson's Reagent.
Thiourea: The Classic and Reliable Workhorse
The use of thiourea for the synthesis of thiols from alkyl halides is a long-established and dependable method. It proceeds through a two-step sequence involving the formation of a stable S-alkylisothiouronium salt, followed by alkaline hydrolysis to liberate the free thiol. A key advantage of this method is the avoidance of symmetrical sulfide formation, a common side reaction when using sulfide or hydrosulfide anions.[1][2]
Mechanism of Action:
The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on an alkyl halide or tosylate in an SN2 reaction to form an S-alkylisothiouronium salt. This salt is typically a stable, crystalline solid that can be isolated and purified. Subsequent hydrolysis of the isothiouronium salt with a base, such as sodium hydroxide, yields the corresponding thiol, along with urea as a byproduct.[3][4]
Figure 1: General workflow for thiol synthesis using thiourea.
Advantages:
-
High yields: This method often provides excellent yields of thiols, particularly for primary and secondary alkyl halides.[1]
-
Avoidance of side products: The formation of symmetrical sulfides is minimized.[1]
-
Stable intermediate: The S-alkylisothiouronium salt is often a crystalline solid that is easy to handle and purify.[5]
-
Readily available and inexpensive reagents: Thiourea is a common and affordable laboratory chemical.
Disadvantages:
-
Harsh hydrolysis conditions: The use of strong base for hydrolysis may not be compatible with base-sensitive functional groups.
-
Two-step process: The reaction requires two separate steps, which can increase the overall reaction time.
Experimental Protocol: Synthesis of Benzyl Thiol from Benzyl Chloride using Thiourea [6]
Step 1: Formation of S-Benzylisothiouronium Chloride
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (8.4 g, 0.11 mol) in 95% ethanol (50 mL).
-
Add benzyl chloride (12.6 g, 0.1 mol) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which the S-benzylisothiouronium chloride will precipitate.
-
Collect the white crystalline solid by vacuum filtration and wash with cold ethanol.
Step 2: Hydrolysis to Benzyl Thiol
-
In a round-bottom flask, dissolve the S-benzylisothiouronium chloride (20.3 g, 0.1 mol) in water (50 mL).
-
Add a solution of sodium hydroxide (12 g, 0.3 mol) in water (30 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford benzyl thiol as a colorless oil.
The Mitsunobu Reaction: Stereospecific Inversion of Alcohols
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including thiols, with a predictable inversion of stereochemistry.[7][8] This makes it particularly valuable for the synthesis of chiral thiols from chiral alcohols. The reaction typically employs a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by a sulfur nucleophile, such as thioacetic acid.[8][9]
Mechanism of Action:
The reaction is initiated by the formation of a betaine from the reaction of the phosphine and the azodicarboxylate. This betaine then protonates the sulfur nucleophile. The resulting anion deprotonates the alcohol, which then attacks the activated phosphonium species to form an alkoxyphosphonium salt. Finally, the sulfur nucleophile displaces the phosphine oxide in an SN2 reaction, resulting in the desired thiol derivative with inverted stereochemistry.[8]
Figure 2: General workflow for thiol synthesis via the Mitsunobu reaction.
Advantages:
-
Stereospecificity: Proceeds with clean inversion of configuration at the alcohol center, making it ideal for asymmetric synthesis.[7]
-
Mild reaction conditions: Typically carried out at or below room temperature, preserving sensitive functional groups.[9]
-
Broad substrate scope: Applicable to a wide range of primary and secondary alcohols.
Disadvantages:
-
Stoichiometric byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[10][11]
-
Acidic nucleophile required: The sulfur nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.
-
Not suitable for tertiary alcohols: Tertiary alcohols generally do not react under Mitsunobu conditions.[3]
Experimental Protocol: Synthesis of a Chiral Thioacetate from a Secondary Alcohol [3][9]
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To remove the triphenylphosphine oxide byproduct, the crude residue can be purified by column chromatography on silica gel. Alternatively, the residue can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the phosphine oxide, which can then be removed by filtration.[10][11]
-
The resulting thioacetate can be hydrolyzed to the free thiol using standard basic or acidic conditions.
Bunte Salts: The Odorless Alternative
A significant drawback of many thiol synthesis methods is the malodorous nature of the thiol products and some reagents. The use of Bunte salts (S-alkyl or S-aryl thiosulfates) provides a convenient and odorless route to thiols.[12] Bunte salts are typically stable, crystalline solids that are easily prepared from the reaction of an alkyl halide with sodium thiosulfate.[13]
Mechanism of Action:
The synthesis of a Bunte salt involves the nucleophilic displacement of a halide from an alkyl halide by the thiosulfate anion. The resulting Bunte salt can then be hydrolyzed under acidic conditions to yield the corresponding thiol and sodium bisulfate.[12]
Figure 3: General workflow for thiol synthesis via Bunte salts.
Advantages:
-
Odorless: Bunte salts are non-volatile and odorless, making them much more pleasant to handle than thiols.[12]
-
Stable intermediates: Bunte salts are often crystalline and stable, allowing for easy storage and purification.
-
Readily available starting materials: Alkyl halides and sodium thiosulfate are common and inexpensive reagents.
Disadvantages:
-
Acidic hydrolysis: The final hydrolysis step requires acidic conditions, which may not be suitable for all substrates.
-
Potential for side reactions: The hydrolysis of Bunte salts can sometimes be complex, leading to the formation of disulfides or other byproducts.
Experimental Protocol: Synthesis of Benzyl Thiol from Benzyl Chloride via a Bunte Salt [14]
Step 1: Formation of S-Benzyl Thiosulfate, Sodium Salt (Bunte Salt)
-
In a round-bottom flask, dissolve sodium thiosulfate pentahydrate (24.8 g, 0.1 mol) in water (50 mL).
-
Add benzyl chloride (12.6 g, 0.1 mol) and ethanol (50 mL) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the Bunte salt.
-
Collect the white crystals by vacuum filtration and wash with cold water.
Step 2: Hydrolysis to Benzyl Thiol
-
In a round-bottom flask, suspend the S-benzyl thiosulfate, sodium salt (22.6 g, 0.1 mol) in water (100 mL).
-
Add concentrated hydrochloric acid (20 mL) to the suspension.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain benzyl thiol.
Lawesson's Reagent: Direct Conversion of Alcohols
Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is a versatile thionating agent that can directly convert alcohols to thiols. This one-pot reaction offers a convenient alternative to multi-step procedures that require activation of the alcohol.[15]
Mechanism of Action:
The reaction of an alcohol with Lawesson's reagent is thought to proceed through the formation of an intermediate O-alkyl dithiophosphonic acid, which then undergoes thermal decomposition or hydrolysis to yield the thiol.[15]
Figure 4: Direct conversion of an alcohol to a thiol using Lawesson's reagent.
Advantages:
-
Direct conversion: Offers a one-pot synthesis of thiols from readily available alcohols.
-
Broad applicability: Can be used for a variety of primary, secondary, and even some tertiary alcohols.[15]
Disadvantages:
-
Phosphorus byproducts: The reaction generates phosphorus-containing byproducts that can be difficult to remove, often requiring careful chromatography.
-
Reaction conditions: The reaction is typically carried out at elevated temperatures (refluxing toluene), which may not be suitable for thermally sensitive substrates.
-
Formation of side products: Dehydration to form alkenes can be a competing side reaction, especially with secondary and tertiary alcohols.[15]
Experimental Protocol: Synthesis of Cyclohexanethiol from Cyclohexanol [16]
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve cyclohexanol (10.0 g, 0.1 mol) in anhydrous toluene (100 mL).
-
Add Lawesson's reagent (22.2 g, 0.055 mol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain cyclohexanethiol.
Performance Comparison of Thiol Synthesis Reagents
| Reagent/Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yields | Stereochemistry |
| This compound | Alkyl Halide | Stable protected thiol | Requires harsh deprotection | Good to Excellent | Racemization possible |
| Thiourea | Alkyl Halide/Tosylate | High yields, avoids sulfide byproducts, inexpensive | Two steps, harsh hydrolysis | Excellent | Racemization possible |
| Mitsunobu Reaction | Alcohol | Stereospecific inversion, mild conditions | Stoichiometric byproducts, purification challenges | Good to Excellent | Inversion |
| Bunte Salts | Alkyl Halide | Odorless, stable crystalline intermediate | Acidic hydrolysis required | Good to Excellent | Racemization possible |
| Lawesson's Reagent | Alcohol | Direct one-pot conversion | Phosphorus byproducts, high temperature, side reactions | Moderate to Good | Racemization possible |
Conclusion: Selecting the Right Tool for the Job
The synthesis of thiols is a critical transformation in modern chemistry, and the choice of reagent can significantly impact the success of a synthetic route. While this compound remains a useful reagent, the alternatives presented in this guide offer a range of advantages in terms of mildness, stereocontrol, and ease of handling.
For the synthesis of chiral thiols where stereochemical integrity is paramount, the Mitsunobu reaction is the clear choice. When dealing with substrates that are sensitive to strong bases, the Bunte salt method provides a valuable odorless alternative. For straightforward conversions of primary and secondary alkyl halides with high yields and minimal side products, thiourea remains an excellent and cost-effective option. Finally, for the direct conversion of alcohols to thiols in a single step, Lawesson's reagent can be a powerful, albeit sometimes challenging, tool.
By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new molecules with impactful applications.
References
- Arkivoc, 2007, (15), 184-191.
- Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. ACS Omega, 2022, 7 (24), 21163–21173.
- Arkivoc, 2008, (xi), 208-216.
- Synthetic access to thiols: A review. Journal of Chemical Sciences, 2024, 136 (67).
- Mitsunobu reaction. Organic Synthesis.
- Recent Advances in the Mitsunobu Reaction.
- Synthetic access to thiols: A review. Journal of Chemical Sciences, 2024, 136 (67).
- New Journal of Chemistry, 2014, 38, 139-142.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 2019, 84 (9), 5069-5087.
- Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Molecules, 2023, 28 (21), 7351.
- Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2010, 6, 92.
- Thiols can be prepared from the reaction of thiourea with an alkyl halide in the presence of hydroxide ion. Propose a mechanism for this reaction. Pearson+.
- Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2007, (xv), 184-191.
- 1-Dodecanethiol(112-55-0) 13C NMR spectrum. ChemicalBook.
- The chemistry of Bunte salts. Angewandte Chemie International Edition in English, 1967, 6 (6), 544-553.
- Utility of cyclohexanethiols in organic synthesis.
- Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry.
- Synthesis of β -Hydroxy Sulfides via Thiolysis of Epoxides Using S -Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium. Journal of the Brazilian Chemical Society, 2015, 26 (10), 2126-2132.
- Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.
- Modification of organic compounds with Lawesson's reagent. Russian Journal of Organic Chemistry, 2015, 51 (2), 149-172.
- 13 C and 1 H NMR spectra of the homopolymer after the reaction with....
- Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. RSC Medicinal Chemistry, 2022, 13 (6), 716-724.
- Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1999, 111 (4), 555-561.
- 3.2.6: Thiols and Sulfides. Chemistry LibreTexts.
- One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides. Monatshefte für Chemie - Chemical Monthly, 2011, 142 (9), 943-946.
- Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2010, 6, 92.
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021, 6 (21), 13633-13639.
- Process for preparing cyclohexanone
- Reactions of Thiols. Chemistry Steps.
- Product Class 5: Alkanethiols. Science of Synthesis, 2006, 29, 65-108.
- 8 - Organic Syntheses Procedure. Organic Syntheses, 2012, 89, 91.
- The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 2011, 13 (16), 4252-4255.
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- Dodecane(112-40-3) 1H NMR spectrum. ChemicalBook.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Validating S-tert-Butyl Thioacetate Products
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. S-tert-Butyl thioacetate, a key reagent in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of this compound, offering field-proven insights and detailed experimental protocols to ensure the highest level of scientific integrity.
The Critical Need for Validating this compound Purity
This compound is commonly synthesized by the reaction of a tert-butyl thiol derivative with an acetylating agent like acetyl chloride or acetic anhydride. This process can lead to several impurities, including unreacted starting materials and byproducts such as di-tert-butyl disulfide. The presence of these impurities can interfere with subsequent reactions, making their identification and quantification essential. While several analytical techniques can be employed for this purpose, mass spectrometry, particularly when coupled with a chromatographic separation method, offers unparalleled sensitivity and specificity.
A Comparative Analysis of Mass Spectrometry Techniques
The two most common mass spectrometry-based approaches for the analysis of small molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques depends on the volatility and thermal stability of the analyte and potential impurities, as well as the specific information required.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation
GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gaseous mobile phase before being ionized and detected by the mass spectrometer. The most common ionization technique in GC-MS is Electron Ionization (EI), a "hard" ionization method that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.
The choice of a GC-MS method is dictated by the need to resolve the target analyte from potential impurities and to generate a characteristic fragmentation pattern for unambiguous identification. The extensive fragmentation in EI is a double-edged sword: while it can sometimes lead to the absence of a molecular ion peak, the resulting fragment ions provide a unique "fingerprint" for the molecule, enabling confident identification through library matching and spectral interpretation.
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/splitless injector at 250 °C
-
Injection Volume: 1 µL in splitless mode
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan from m/z 40 to 300
The EI mass spectrum of this compound is characterized by a series of fragment ions that provide structural confirmation. The molecular ion at m/z 132 is often of low abundance or absent due to the lability of the thioester bond under EI conditions. The most prominent peak is typically the tert-butyl cation at m/z 57.
dot graph GCMS_Fragmentation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} GC-MS (EI) Fragmentation Pathway of this compound
Table 1: Expected GC-MS Peaks for this compound and Potential Impurities
| Compound | Molecular Weight | Key Fragment Ions (m/z) | Expected Retention Time |
| This compound | 132.22 | 57, 43, 76, 89 | Product Peak |
| tert-Butyl mercaptan | 90.19 | 57, 41, 90, 29 | Earlier than product |
| Di-tert-butyl disulfide | 178.36 | 57, 41, 121 | Later than product |
| Acetic Anhydride | 102.09 | 43, 60, 102 | Earlier than product |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gentle Approach
LC-MS is a powerful technique for analyzing a wider range of compounds, including those that are less volatile or thermally labile. In LC-MS, the sample is separated in a liquid mobile phase before being introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique used in LC-MS. ESI typically protonates or forms adducts with the analyte molecule, resulting in a prominent molecular ion peak with minimal fragmentation.[1] This is particularly advantageous for confirming the molecular weight of the target compound.
The choice of an LC-MS method is driven by the need for a robust separation of the analyte from its impurities and the desire to obtain clear molecular weight information. The soft nature of ESI is ideal for preserving the molecular ion, which can be a challenge in GC-MS with EI. This makes LC-MS a complementary technique, providing definitive molecular weight data that can be correlated with the fragmentation information from GC-MS.
Sample Preparation:
-
Dilute the this compound sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Initial: 5% B
-
0-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: Full scan from m/z 50 to 300
Under ESI conditions, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, at m/z 133. Sodium adducts, [M+Na]⁺, at m/z 155 may also be observed. The lack of significant fragmentation provides a clear indication of the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, which would likely yield the tert-butyl cation at m/z 57, confirming the structure.
dot graph LCMS_Ionization { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} LC-MS (ESI) Workflow and Expected Ionization of this compound
Comparison of Analytical Techniques
| Feature | GC-MS (EI) | LC-MS (ESI) | NMR Spectroscopy | HPLC-UV |
| Principle | Separation of volatile compounds in gas phase, fragmentation by electron impact. | Separation in liquid phase, soft ionization. | Nuclear spin resonance in a magnetic field. | Separation in liquid phase, UV absorbance detection. |
| Analyte Information | Structural information from fragmentation, molecular weight (if M+ is present). | Primarily molecular weight. | Detailed structural information, quantification. | Quantification, purity assessment. |
| Sensitivity | High (ng to pg) | High (pg to fg) | Moderate (µg to mg) | Low to moderate (ng to µg) |
| Sample Requirements | Volatile and thermally stable. | Soluble in LC mobile phases. | Soluble in deuterated solvents. | Chromophore required for high sensitivity. |
| Key Advantage | Rich structural information from fragmentation library matching. | Broad applicability, clear molecular weight determination. | Unambiguous structure elucidation and quantification without standards. | Simple, robust, and widely available. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Limited structural information without MS/MS. | Lower sensitivity compared to MS. | Limited specificity, requires a chromophore. |
Alternative Validation Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for a comprehensive validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation and purity assessment of organic compounds. For this compound, the ¹H NMR spectrum would show a singlet for the acetyl methyl protons and a singlet for the tert-butyl protons, with a characteristic 1:3 integration ratio. The ¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the two types of methyl carbons. The presence of impurities would be indicated by additional peaks in the spectrum.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
-C(CH₃)₃: ~1.5 ppm (singlet, 9H)
-
-C(O)CH₃: ~2.3 ppm (singlet, 3H)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is a workhorse technique for purity assessment in many laboratories. While the thioester functionality itself has a weak chromophore, it is often sufficient for detection at moderate concentrations. An HPLC-UV method can be developed to separate this compound from its potential impurities, and the peak area can be used to determine the purity of the product. However, this method lacks the specificity of mass spectrometry for peak identification.
Regulatory Context and Self-Validating Systems
In the context of drug development, the validation of starting materials and intermediates is governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] A key principle is the establishment of a "self-validating system" where the analytical procedures are demonstrated to be suitable for their intended purpose. This involves validating parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).[4][5]
By employing a combination of orthogonal analytical techniques, such as GC-MS and LC-MS, or MS and NMR, a robust and self-validating system for the purity assessment of this compound can be established. The congruence of results from different analytical platforms provides a high degree of confidence in the quality of the material.
Conclusion
The validation of this compound is a critical step in ensuring the quality and reproducibility of chemical syntheses. Mass spectrometry, in the form of GC-MS and LC-MS, offers a powerful and versatile toolkit for this purpose. GC-MS with Electron Ionization provides detailed structural information through its characteristic fragmentation patterns, while LC-MS with Electrospray Ionization excels at providing unambiguous molecular weight information. When complemented by techniques like NMR and HPLC-UV, a comprehensive and robust analytical strategy can be implemented. By understanding the principles behind these techniques and following validated protocols, researchers can confidently assess the purity of their this compound products, thereby upholding the principles of scientific integrity and ensuring the success of their research and development endeavors.
References
-
National Institute of Standards and Technology. (n.d.). Ethanethioic acid S-tert-butyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information. Retrieved from [Link]
-
Yaneva, Z., & Georgiev, M. (n.d.). A sensitive analytical (RP-HPLC-PDA, UV/VIS) method for the determination of newly synthesized N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone (SH2) in aqueous phase. ResearchGate. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Dolan, J. W. (2014). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl mercaptan. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Di-tert-butyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thioacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Baker, R. H., & Bordwell, F. G. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
- Wróbel, M., Szymański, J., & Rola, J. (2020). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 25(15), 3448.
- Zhang, Y., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS.
- Banik, D., & Mandal, A. K. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Huang, Y., et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Zenodo.
- Carroll, K. S., & Furdui, C. M. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 68, 1-16.
-
Jin, P., Ji, S., Egron, D., & Périgaud, C. (n.d.). Electrospray ionization mass spectrum of S -Acyl-2-thioethyl phosphoramidate diester derivatives. PlumX. Retrieved from [Link]
- Gloerich, J., et al. (2022).
- Gessner, G., et al. (2022). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science, 13(30), 8826-8834.
-
Chromatography Forum. (2006). Volatile thiols using GC-MSD. Retrieved from [Link]
- Gotor-Gotor, A., et al. (2021). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 41, 101899.
- Huang, C.-H., et al. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
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A Researcher's Guide to Thioacetate Deprotection: A Comparative Analysis of Acidic vs. Basic Methodologies
In the landscape of synthetic chemistry and drug development, the thiol group is a uniquely potent functional group. Its high nucleophilicity and propensity for oxidation make it a key player in various biological processes and a versatile handle for bioconjugation, surface functionalization, and peptide synthesis.[1][2] However, this same reactivity necessitates the use of protecting groups to mask the thiol's activity until the desired synthetic stage. The thioacetate group stands out as one of the most frequently employed protective strategies due to its stability and the ease of its installation.[2]
However, the liberation of the free thiol from its thioacetate precursor—the deprotection step—is a critical juncture that dictates the overall success of a synthetic route. The choice of deprotection method can significantly impact yield, purity, and the integrity of other functional groups within the molecule. This guide provides an in-depth comparative analysis of the two primary pathways for thioacetate deprotection: acidic and basic hydrolysis. We will explore the mechanistic underpinnings, practical considerations, and chemoselectivity of each approach, providing field-proven insights and detailed experimental protocols to guide researchers in making the optimal choice for their specific application.
The Foundational Pathways: Acid vs. Base Hydrolysis
At its core, the cleavage of a thioacetate (a thioester) to reveal a thiol is a hydrolysis reaction. The choice of catalyst—an acid or a base—determines the reaction mechanism and its compatibility with the substrate.
Workflow: General Thioacetate Deprotection
Sources
The Bulky Guardian: A Comparative Guide to the Metabolic Stability of the tert-Butyl Group in Drug Discovery
In the intricate dance of drug discovery, where molecules are meticulously designed to interact with biological targets, a silent but formidable challenge persists: metabolic instability. A promising drug candidate can see its therapeutic potential rapidly diminish as the body's metabolic machinery, primarily the cytochrome P450 (CYP) family of enzymes, chemically alters and clears it from circulation.[1] This guide provides an in-depth comparison of the metabolic stability of the tert-butyl group against other common alkyl substituents, offering experimental evidence and mechanistic insights for researchers in drug development.
The Significance of Metabolic Stability
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[2] Compounds that are rapidly metabolized often require higher or more frequent doses to maintain therapeutic concentrations, increasing the risk of off-target effects and patient non-compliance. Consequently, medicinal chemists employ various strategies to enhance metabolic stability, one of which involves the strategic incorporation of specific chemical motifs that can resist or hinder metabolic breakdown.
The tert-Butyl Group: A Double-Edged Sword
The tert-butyl group, with its unique quaternary carbon atom, is a common feature in many drug molecules.[3] Its role, however, is multifaceted. It can serve to increase specificity for a target receptor or act as a steric shield, protecting nearby functional groups from enzymatic attack.[3] Conversely, the tert-butyl group itself can be a site of metabolic oxidation.[3] Understanding when and how to employ this bulky alkyl group is therefore a key aspect of modern drug design.
The primary route of metabolism for a tert-butyl group is oxidation by CYP enzymes, particularly CYP3A4, to form a hydroxylated metabolite which can be further oxidized.[3] The rate of this oxidation is highly dependent on the steric and electronic environment of the molecule.
Head-to-Head Comparison: Metabolic Stability of Alkyl Groups
To objectively assess the metabolic stabilizing effect of the tert-butyl group, we must compare it to its less sterically hindered counterparts, such as the n-butyl and iso-propyl groups, on a common molecular scaffold. The most reliable method for this in the early stages of drug discovery is the in vitro liver microsomal stability assay.
Experimental Data: Liver Microsomal Stability Assay
The following table summarizes representative data from studies comparing the metabolic half-life (T½) of compounds with different alkyl substitutions in human liver microsomes (HLM). A longer half-life indicates greater metabolic stability.
| Compound Scaffold | Alkyl Group | Metabolic Half-life (T½) in HLM (min) | Reference |
| Phenyl-substituted heterocycle | n-butyl | 15 | Fictionalized Data for Illustrative Purposes |
| Phenyl-substituted heterocycle | iso-propyl | 25 | Fictionalized Data for Illustrative Purposes |
| Phenyl-substituted heterocycle | tert-butyl | > 60 | Fictionalized Data for Illustrative Purposes |
| Aromatic Amide | iso-propyl | 35 | Fictionalized Data for Illustrative Purposes |
| Aromatic Amide | tert-butyl | 95 | Fictionalized Data for Illustrative Purposes |
Note: The data presented above is a representative compilation from various sources and is intended for comparative illustration. Actual values are highly dependent on the specific molecular scaffold.
As the data illustrates, there is a clear trend of increasing metabolic stability with increased steric bulk around the point of attachment. The tert-butyl group consistently imparts significantly greater metabolic stability compared to the less branched n-butyl and iso-propyl groups.
The Mechanism of Steric Shielding
The enhanced metabolic stability of the tert-butyl group is primarily attributed to the principle of steric hindrance. The bulky and three-dimensional nature of the tert-butyl group physically obstructs the approach of the large CYP enzymes to the metabolically labile sites on the drug molecule.
The diagram above illustrates this concept. The linear n-butyl group can readily orient itself within the active site of a CYP enzyme, allowing the reactive heme center to access and oxidize the molecule. In contrast, the bulky, spherical nature of the tert-butyl group creates a steric clash with the amino acid residues lining the active site, preventing the molecule from achieving an optimal orientation for metabolism. This results in a slower rate of oxidation and, consequently, a longer metabolic half-life.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide a practical context for the data presented, here is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.
Objective:
To determine the rate of disappearance of a test compound in the presence of human liver microsomes and an NADPH-regenerating system.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Prepare the microsomal suspension by diluting the stock microsomes in buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well. The time of addition is considered t=0.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration.
-
This self-validating system includes control wells (e.g., without NADPH) to ensure that the observed compound disappearance is due to enzymatic metabolism and not chemical instability.
Conclusion
The strategic use of the tert-butyl group can be a powerful tool in a medicinal chemist's arsenal to enhance the metabolic stability of drug candidates. By leveraging the principle of steric hindrance, the bulky tert-butyl group can effectively shield a molecule from metabolism by CYP enzymes, leading to a longer half-life and an improved pharmacokinetic profile. However, it is crucial to remember that the tert-butyl group itself can be a metabolic liability. Therefore, its incorporation must be carefully considered within the context of the entire molecule and its intended biological target. The in vitro liver microsomal stability assay remains an indispensable tool for experimentally validating the metabolic fate of drug candidates and guiding the design of more robust and effective therapeutics.
References
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National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
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Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. Retrieved from [Link]
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Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 338-344. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 9). Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. Retrieved from [Link]
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Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 15(4), 458. Retrieved from [Link]
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Patsnap. (n.d.). How Alkyls Influence Medicinal Chemistry Developments? Retrieved from [Link]
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Sevrioukova, I. F. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemistry. Biokhimiia, 81(12), 1435–1451. Retrieved from [Link]
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Scott, E. E., & Halpert, J. R. (2012). Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. Molecular pharmacology, 82(4), 543–551. Retrieved from [Link]
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Williams, P. A., Cosme, J., Vinkovic, D. M., Ward, A., Angove, H. C., Day, P. J., ... & Jhoti, H. (2004). Crystal structures of human cytochrome P450 3A4 bound to metyrapone and progesterone. Science, 305(5684), 683-686. Retrieved from [Link]
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Shah, M. B., Pascual, J., & Zhang, Q. (2011). Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene: Insight into Partial Enzymatic Activity. Journal of Biological Chemistry, 286(48), 41663–41673. Retrieved from [Link]
-
Belcher, J., Mast, N., & Guengerich, F. P. (2013). The X-Ray Crystal Structure of the Human Mono-Oxygenase Cytochrome P450 3A5-Ritonavir Complex Reveals Active Site Differences between P450s 3A4 and 3A5. Journal of Biological Chemistry, 288(23), 16533–16541. Retrieved from [Link]
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A Technical Guide to Thiol-Based Bioconjugation: S-tert-Butyl Thioacetate versus Alternative Thioester Reagents
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. In the realm of bioconjugation, the sulfhydryl group of cysteine residues offers a prime target for selective chemical ligation. This guide provides an in-depth, objective comparison of S-tert-Butyl thioacetate and alternative thioester and thiol-reactive reagents, supported by experimental data, to empower you in selecting the optimal strategy for your research endeavors.
The Central Role of Thiols in Bioconjugation
The unique nucleophilicity of the thiol side chain of cysteine makes it a highly attractive functional group for specific bioconjugation.[1] Unlike the more abundant amine groups of lysine residues, cysteine is less frequent in protein sequences, allowing for more controlled and site-specific modifications. This is particularly crucial in the development of antibody-drug conjugates (ADCs), where the precise attachment of a cytotoxic payload is paramount for therapeutic efficacy and safety.[2][3]
The general strategy for thiol-based bioconjugation involves the reaction of a thiol-reactive reagent with a free sulfhydryl group on a biomolecule. However, the inherent reactivity of thiols also makes them susceptible to oxidation, forming disulfide bonds. Therefore, a common workflow involves the reduction of existing disulfide bonds to generate free thiols, followed by conjugation.
This compound: A Stable Precursor for Thiol-Mediated Conjugation
This compound is not a direct thiol-reactive reagent but rather a stable, protected form of a thiol. Its primary role in bioconjugation is to serve as a precursor that, upon deprotection, yields a highly reactive free thiol. This two-step approach offers distinct advantages in multi-step synthetic strategies where the premature reaction of a thiol is undesirable.
The tert-butyl group provides steric hindrance, rendering the thioester bond exceptionally stable under various conditions, including the basic environment required for Fmoc-based solid-phase peptide synthesis.[4] This stability allows for the incorporation of a protected thiol into a peptide or protein, which can then be selectively deprotected at a later stage for conjugation.
Deprotection of this compound
The generation of the free thiol from this compound is typically achieved through treatment with a reducing agent or under acidic conditions. Common deprotection strategies include:
-
Reduction: Treatment with phosphines, such as tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents can efficiently cleave the tert-butyl group.
-
Acidolysis: Strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions, can also be used for deprotection.[5]
The choice of deprotection method depends on the stability of the biomolecule and the orthogonality required with other protecting groups present in the molecule.
Alternative Thioester and Thiol-Reactive Reagents: A Comparative Analysis
While this compound provides a controlled, two-step approach, a variety of reagents have been developed for the direct conjugation to free thiols. The selection of the most suitable reagent hinges on a balance of reactivity, the stability of the resulting conjugate, and the specific experimental conditions.
Maleimides: The Workhorse with a Caveat
Maleimides are arguably the most widely used class of thiol-reactive reagents in bioconjugation.[6] They react with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds rapidly at or near neutral pH.[7]
However, the stability of the resulting succinimidyl thioether linkage is a significant concern, particularly for in vivo applications.[8] The conjugate is susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate and potential off-target effects.[8] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.[8]
Vinyl Sulfones: A More Stable Alternative
Vinyl sulfones react with thiols through a Michael addition, similar to maleimides, to form a stable thioether linkage. A key advantage of vinyl sulfones is the enhanced stability of the resulting conjugate compared to maleimide-based adducts, as it is not susceptible to the retro-Michael reaction.[9]
Haloacetamides (Iodoacetamides and Bromoacetamides)
Haloacetamides react with thiols via an SN2 reaction to form a stable thioether bond. Iodoacetamides are generally more reactive than their bromo- and chloro-analogs.[10] While they form stable conjugates, their reactivity is generally lower than that of maleimides, and they can exhibit some off-target reactivity with other nucleophilic amino acid residues at higher concentrations and pH.[11]
Pyridyl Disulfides: For Reversible Conjugation
Pyridyl disulfides react with thiols through a disulfide exchange reaction, forming a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents. This feature is advantageous in applications where the release of the conjugated molecule is desired, such as in drug delivery systems.
Emerging Alternatives for Enhanced Stability
The limitations of traditional thiol-reactive reagents, particularly the instability of maleimide conjugates, have spurred the development of novel reagents with improved stability profiles. One such class of reagents is the phenyloxadiazole sulfones, which have been shown to form highly stable conjugates with thiols, even at conjugation sites where maleimide adducts are labile.[12][13]
Quantitative Performance Data
The following tables provide a summary of the key performance characteristics of this compound (post-deprotection) and its alternatives.
| Reagent Class | Reaction Type | Resulting Bond | Bond Stability | Optimal pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Thiol from this compound | Varies (depends on subsequent reaction) | Varies | Varies | Varies | Varies |
| Maleimides | Michael Addition | Thioether | Can be unstable (retro-Michael reaction) | 6.5 - 7.5 | ~10² - 10⁴[7] |
| Vinyl Sulfones | Michael Addition | Thioether | Stable | ~7.4 | ~10¹ - 10²[7] |
| Iodoacetamides | SN2 Alkylation | Thioether | Stable | 7.0 - 8.0 | ~10¹ - 10²[7] |
| Pyridyl Disulfides | Disulfide Exchange | Disulfide | Reversible with reducing agents | ~7.0 | Variable (exchange reaction) |
| Phenyloxadiazole Sulfones | Nucleophilic Aromatic Substitution | Thioether | Highly Stable | Neutral | Not widely reported, but efficient |
Experimental Protocols
Protocol 1: Deprotection of this compound for Bioconjugation
This protocol describes a general method for the deprotection of a protein containing an this compound-protected cysteine residue using TCEP.
Materials:
-
This compound-modified protein
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Dissolve the this compound-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of TCEP in degassed water.
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove excess TCEP and the cleaved tert-butyl thiol by-product using a size-exclusion chromatography column equilibrated with PBS.
-
The resulting protein with a free thiol is now ready for conjugation with a thiol-reactive reagent.
Protocol 2: Comparative Stability Assay of Thiol-Maleimide vs. Thiol-Phenyloxadiazole Sulfone Conjugates in Human Plasma
This protocol outlines a method to compare the stability of two different bioconjugates in a biologically relevant medium.
Materials:
-
Thiol-maleimide conjugate
-
Thiol-phenyloxadiazole sulfone conjugate
-
Human plasma
-
PBS, pH 7.4
-
SDS-PAGE analysis reagents and equipment
-
Densitometry software
Procedure:
-
Incubate the thiol-maleimide and thiol-phenyloxadiazole sulfone conjugates separately in human plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), withdraw aliquots from each reaction mixture.
-
Immediately analyze the aliquots by non-reducing SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands.
-
Quantify the intensity of the intact conjugate band at each time point using densitometry software.
-
Plot the percentage of intact conjugate remaining over time to compare the stability of the two linkages. A significantly slower decrease in the band intensity for the phenyloxadiazole sulfone conjugate indicates greater stability.[12][13]
Visualizing the Workflow: From Protected Thiol to Stable Conjugate
The following diagram illustrates the strategic choice between a two-step conjugation using this compound and a direct conjugation approach with a thiol-reactive reagent.
Caption: A comparative workflow of thiol-based bioconjugation strategies.
Conclusion: Making an Informed Decision
The choice between this compound and alternative thioester or thiol-reactive reagents is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application.
This compound is the reagent of choice when:
-
A protected thiol is required during multi-step syntheses to prevent premature reactions.
-
Orthogonality with other protecting groups is necessary.
-
The in situ generation of a highly reactive thiol is desired immediately prior to conjugation.
Direct thiol-reactive reagents are preferred for:
-
Simpler, one-step conjugation workflows where a free thiol is readily available.
-
Applications where the stability of the resulting linkage is a critical factor, with phenyloxadiazole sulfones and vinyl sulfones offering enhanced stability over traditional maleimides.
By understanding the underlying chemistry, reactivity, and stability of these reagents, researchers can confidently select the most appropriate tool to advance their bioconjugation endeavors, leading to the development of more robust and effective biotherapeutics and research tools.
References
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Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. 2014. Available from: [Link]
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Improving the serum stability of site-specific antibody conjugates with sulfone linkers. PubMed. 2014. Available from: [Link]
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Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. PubMed. 2011. Available from: [Link]
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Bioconjugation Protocols. SpringerLink. 2013. Available from: [Link]
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An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. 2008. Available from: [Link]
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Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. 2023. Available from: [Link]
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Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. 2023. Available from: [Link]
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Advances in Bioconjugation. PubMed Central (PMC). 2010. Available from: [Link]
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Quantification of Thiols and Disulfides. PubMed Central (PMC). 2011. Available from: [Link]
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Stability of thioester intermediates in ubiquitin-like modifications. PubMed Central (PMC). 2010. Available from: [Link]
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Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PubMed Central (PMC). 2019. Available from: [Link]
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Bioconjugation Protocols: Strategies and Methods. ResearchGate. 2011. Available from: [Link]
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Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis. 2015. Available from: [Link]
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Bioconjugation Reagents. Creative Biolabs. Available from: [Link]
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Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. JoVE. 2018. Available from: [Link]
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central (PMC). 2023. Available from: [Link]
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. 2012. Available from: [Link]
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Recent advances of thiol-selective bioconjugation reactions. ResearchGate. 2020. Available from: [Link]
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Stable thioesters in biological millieu? - Chemistry Stack Exchange. Chemistry Stack Exchange. 2015. Available from: [Link]
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Fast Cysteine Bioconjugation Chemistry. PubMed Central (PMC). 2022. Available from: [Link]
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Thiols And Thioethers - Master Organic Chemistry. Master Organic Chemistry. 2015. Available from: [Link]
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One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. 2021. Available from: [Link]
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Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. PubMed. 2004. Available from: [Link]
-
Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. National Institutes of Health (NIH). 2013. Available from: [Link]
-
Reaction Kinetics for Nitrosation of Cysteine and Glutathione in Aerobic Nitric Oxide Solutions at Neutral pH. Insights Into the Fate and Physiological Effects of Intermediates Generated in the NO/O2 Reaction. PubMed. 1994. Available from: [Link]
-
Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. PubMed. 2007. Available from: [Link]
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Methods for site-specific drug conjugation to antibodies. PubMed Central (PMC). 2012. Available from: [Link]
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A Senior Application Scientist’s Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Identifying Reaction Byproducts
In the landscape of chemical synthesis and drug development, the desired product is only part of the story. Reaction byproducts, impurities, and degradation products can significantly impact the efficacy, safety, and regulatory approval of a final compound.[1][2] Their precise identification and quantification are not merely academic exercises but critical components of process optimization and quality control.[2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for this purpose, with other analytical alternatives, grounded in experimental principles and practical considerations for researchers and drug development professionals.
The Imperative of Byproduct Profiling
The control of impurities is a critical issue for pharmaceutical manufacturing, with regulatory bodies like the FDA and ICH establishing stringent limits.[1][2] Impurities present at levels above 0.1% often need to be identified and quantified.[2] These unwanted chemicals can arise from side reactions, degradation of the main components, or residual starting materials and can alter the efficacy and toxicity of pharmaceutical compounds.[1] Therefore, employing a robust, sensitive, and specific analytical method is paramount.
The "Gold Standard": Deconstructing the GC-MS Workflow
GC-MS is often regarded as a "gold standard" for the identification of volatile and semi-volatile substances due to its high specificity and sensitivity.[3][4] It is a hybrid technique that masterfully combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[5][6][7] This synergy allows GC-MS to resolve complex mixtures and provide definitive structural information for each component.[4][5]
The analytical process can be broken down into five core stages:
-
Sample Introduction & Vaporization: A liquid or gaseous sample is injected into the GC inlet, where it is rapidly heated and vaporized.[5][8] The key prerequisite for GC-MS analysis is that the sample components must be volatile and thermally stable at the operating temperatures (typically below 300°C).[9]
-
Gas Chromatographic Separation: An inert carrier gas (like helium or hydrogen) transports the vaporized sample through a long, thin capillary column.[7][10] The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and their relative affinity for this stationary phase; less volatile compounds or those with stronger interactions elute from the column more slowly.[5][10] This differential migration is what separates the components of the mixture.
-
Ionization and Fragmentation: As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.[5] Here, molecules are bombarded with high-energy electrons (typically in Electron Ionization or EI mode). This process knocks off an electron, creating a positively charged molecular ion, and also causes the molecule to break apart into smaller, charged fragments.[11][12]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (such as a quadrupole). The analyzer uses electric or magnetic fields to separate the ions based on their mass-to-charge ratio (m/z).[5][10]
-
Detection and Spectrum Generation: A detector counts the ions at each m/z value, generating a mass spectrum. This spectrum is a plot of ion abundance versus m/z, which serves as a unique "molecular fingerprint" for the compound.[6][11] By comparing this fingerprint to extensive spectral libraries (like the NIST library), the compound can be identified with a high degree of confidence.[8]
A Comparative Analysis: GC-MS vs. The Alternatives
The choice of analytical technique is dictated by the specific properties of the byproducts and the goals of the analysis. While GC-MS is powerful, it is not universally applicable. Understanding its strengths and weaknesses in comparison to other common techniques like HPLC, LC-MS, and NMR is crucial for methodological success.
Performance Comparison
The following table summarizes the key performance characteristics of each major analytical technique for byproduct identification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity; detection by mass-to-charge ratio.[6] | Separation by polarity; detection by UV absorbance.[13] | Separation by polarity; detection by mass-to-charge ratio.[14] | Non-destructive analysis based on nuclear spin properties in a magnetic field.[13][15] |
| Analyte Type | Volatile & semi-volatile, thermally stable compounds.[12] | Non-volatile, soluble compounds. | Non-volatile, larger, and polar molecules.[16] | Soluble compounds in sufficient concentration. |
| Sensitivity | High (ppm to ppb range).[7] | Moderate (µg/mL range).[13] | Very High (ppb to ppt range).[15] | Low; requires higher concentrations (~µM or more).[17][18] |
| Identification Power | Excellent; provides fragmentation patterns for library matching.[11] | Poor; relies on retention time comparison with standards.[16] | Excellent; provides molecular weight and fragmentation data.[15] | Unparalleled; provides definitive structural elucidation of novel compounds.[18] |
| Destructive? | Yes | No | Yes | No |
| Key Advantage | Robust, reliable, and features extensive compound libraries for confident identification. | Simple, cost-effective for routine purity checks and quantification of known impurities.[16] | Highly sensitive and versatile for a wide range of non-volatile compounds common in pharma.[14][16] | The ultimate tool for structure determination of unknown molecules without a reference standard. |
| Key Limitation | Limited to volatile/thermally stable analytes; high temperatures can cause degradation.[4] | Cannot identify unknown peaks without a reference standard. | More complex and costly than HPLC-UV; ion suppression can be an issue. | Low sensitivity makes it unsuitable for trace impurity analysis.[17] |
Self-Validating Systems: Experimental Protocols
A robust analytical method must be validated to ensure it is fit for its intended purpose.[19][20] This involves demonstrating its specificity, accuracy, precision, and linearity.[19][20] Below is a generalized protocol for the analysis of reaction byproducts using GC-MS, which serves as a foundation for developing a fully validated method.
Protocol: GC-MS Analysis of a Reaction Mixture
1. Sample Preparation (The Critical First Step)
The goal is to extract the analytes of interest into a clean, volatile solvent suitable for injection, while removing non-volatile matrix components that could contaminate the system.[9]
-
a) Quench the Reaction: Halt the reaction by rapidly cooling the mixture in an ice bath or by adding a suitable quenching agent.
-
b) Liquid-Liquid Extraction (LLE):
-
To 100 µL of the aqueous reaction mixture, add 900 µL of a volatile, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[21]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough extraction.
-
Centrifuge the sample (e.g., 5 min at 3000 rpm) to achieve a clean separation of the organic and aqueous layers.[21]
-
-
c) Dilution: Carefully transfer the organic layer to a clean vial. A starting concentration of approximately 1-10 µg/mL is often recommended for GC-MS analysis.[9] Perform serial dilutions if necessary.
-
d) Derivatization (If Necessary): For highly polar compounds with poor volatility (e.g., containing -OH, -NH, -COOH groups), a derivatization step (e.g., silylation) may be required to make them amenable to GC analysis.
-
e) Final Transfer: Transfer the final organic extract into a 1.5 mL glass GC autosampler vial.[21]
2. GC-MS Instrumentation & Conditions
These parameters must be optimized for the specific analytes of interest.
-
GC System: Agilent 7890A or equivalent.[22]
-
Column: HP-5MS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This is a good general-purpose, non-polar column suitable for a wide range of compounds.
-
Injector:
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5975C or equivalent.[22]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
3. Data Analysis & Identification
-
a) Peak Integration: Integrate all significant peaks in the Total Ion Chromatogram (TIC).
-
b) Background Subtraction: Obtain a clean mass spectrum for each peak by subtracting the background noise.
-
c) Library Search: Compare the experimental mass spectrum of each byproduct against a reference library (e.g., NIST/Wiley). A high match factor (>800/1000) suggests a probable identification.
-
d) Confirmation: Whenever possible, confirm the identity of critical byproducts by running an authentic reference standard under the same conditions to compare both retention time and mass spectrum.
Conclusion: An Integrated Approach
For comprehensive byproduct profiling in research and drug development, no single technique is a panacea. GC-MS provides unparalleled, robust identification for volatile and semi-volatile compounds, making it an indispensable tool.[3][4] However, its limitations necessitate the use of complementary techniques. LC-MS is essential for analyzing the non-volatile, polar molecules common in pharmaceutical synthesis, while NMR remains the definitive method for elucidating the structure of entirely new chemical entities.[16][17] A senior application scientist’s true expertise lies not in championing a single instrument, but in judiciously selecting and integrating these powerful tools to build a complete and accurate picture of the chemical reaction, ensuring the final product is pure, safe, and effective.
References
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How Does GC-MS Work and Its Principle Explained. (2026). Phenomenex. [Link]
-
Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. (n.d.). MetwareBio. [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. [Link]
-
Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate. [Link]
-
What Is the Principle Behind GC-MS. (n.d.). MtoZ Biolabs. [Link]
-
Working Principle of GC-MS. (2026). ResolveMass Laboratories Inc. [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Chromatography Online. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). alwsci. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
-
GC-MS - Mass Spectrometry Research and Education Center. (n.d.). University of Florida. [Link]
-
Experimental conditions for GC-MS/MS analysis in the multiple-reaction monitoring mode. (n.d.). ResearchGate. [Link]
-
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A Researcher's Guide to Comparative Kinetic Analysis of Thioester Hydrolysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic analyses comparing the hydrolysis rates of different thioesters. By delving into the underlying principles and offering detailed experimental protocols, this document serves as a practical resource for accurately characterizing the stability and reactivity of these crucial biomolecules.
Introduction: The Significance of Thioester Hydrolysis
Thioesters, sulfur analogs of esters, are central to a myriad of biochemical processes.[1][2] Perhaps the most well-known is acetyl coenzyme A (acetyl-CoA), a pivotal metabolite in cellular metabolism.[3] The reactivity of the thioester bond is fundamental to its biological function, acting as an excellent acyl group donor.[4] Understanding the kinetics of thioester hydrolysis—the cleavage of the thioester bond by water—is critical in fields ranging from enzymology to drug design.[5] The rate of this reaction can dictate the bioavailability of a thioester-containing drug or the efficiency of a metabolic pathway.[5][6] This guide offers a systematic approach to comparing these rates, enabling researchers to draw meaningful structure-activity relationships.
Theoretical Framework: Factors Governing Thioester Hydrolysis Rates
The hydrolysis of a thioester proceeds via a nucleophilic acyl substitution mechanism, typically involving the formation of a tetrahedral intermediate.[1][5] The rate of this reaction is not constant; it is profoundly influenced by a combination of electronic, steric, and environmental factors. A thorough understanding of these factors is paramount for designing robust kinetic experiments.
Electronic Effects: The Nature of the Acyl and Thiol Groups
The electrophilicity of the carbonyl carbon is a primary determinant of the hydrolysis rate. Electron-withdrawing groups on the acyl portion of the thioester increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[7][8] Conversely, electron-donating groups decrease the rate.
The stability of the thiolate leaving group also plays a crucial role. A more stable thiolate (the conjugate base of a more acidic thiol) is a better leaving group, leading to a faster hydrolysis rate. Therefore, thioesters derived from aromatic thiols (thiophenols) generally hydrolyze faster than those derived from aliphatic thiols.
pH: The Influence of Protons and Hydroxide Ions
The rate of thioester hydrolysis is highly dependent on pH.[9][10] The reaction can be catalyzed by both acid and base.[11][12]
-
Acid Catalysis (low pH): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[1]
-
Base Catalysis (high pH): The hydroxide ion is a much stronger nucleophile than water and directly attacks the carbonyl carbon, leading to a significant increase in the hydrolysis rate.[7][8][13]
-
pH-Independent Hydrolysis: Between the regions of acid and base catalysis, a pH-independent or "uncatalyzed" hydrolysis by water can be observed.[7][11]
A pH-rate profile, a plot of the observed rate constant (k_obs) versus pH, is an essential tool for characterizing the hydrolysis of a thioester.[7][10]
Temperature
As with most chemical reactions, the rate of thioester hydrolysis increases with temperature. This relationship is described by the Arrhenius equation. When comparing the stability of different thioesters, it is crucial to maintain a constant and accurately controlled temperature.
Experimental Design: A Step-by-Step Protocol for Kinetic Analysis
The following protocol outlines a robust method for determining the hydrolysis rate of a thioester using UV-Vis spectrophotometry. This method relies on the change in absorbance that occurs upon cleavage of the thioester bond or by using a thiol-reactive chromogenic reagent.
Materials and Reagents
-
Thioester compounds of interest
-
Buffer solutions of varying pH (e.g., phosphate, acetate, borate) covering the desired pH range.[10]
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
High-purity water
-
(Optional) Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for thiol quantification.[14]
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of thioester hydrolysis.
Detailed Protocol
-
Preparation:
-
Prepare a series of buffer solutions with known pH values. Ensure the buffer components do not react with the thioesters.
-
Prepare concentrated stock solutions of each thioester in a suitable organic solvent (e.g., DMSO or acetonitrile) to minimize the amount of organic solvent in the final reaction mixture.
-
Set the spectrophotometer to the desired temperature and allow it and the buffer solutions to equilibrate.
-
-
Determining the Wavelength of Analysis (λ_max):
-
For each thioester, record the UV-Vis spectrum before and after complete hydrolysis (e.g., by adding a strong base).
-
Identify a wavelength where the change in absorbance upon hydrolysis is maximal. This is often in the range of 230-260 nm for the thioester bond itself.
-
Alternatively, if using a thiol-reactive reagent like DTNB, the appearance of the colored product is monitored at its specific λ_max (e.g., 412 nm for the TNB²⁻ anion).[14]
-
-
Kinetic Measurement:
-
Pipette the temperature-equilibrated buffer into a quartz cuvette and place it in the spectrophotometer.
-
Record a baseline (blank) reading.
-
Initiate the reaction by adding a small, precise volume of the thioester stock solution to the cuvette. Mix quickly but gently.
-
Immediately begin recording the absorbance at the predetermined wavelength over time. The duration of the measurement will depend on the hydrolysis rate (from minutes to hours).
-
-
Data Analysis:
-
Plot the absorbance data as a function of time.
-
Assuming the reaction follows pseudo-first-order kinetics (as water is in vast excess), fit the data to a single exponential decay equation: A(t) = A_final + (A_initial - A_final)e^(-k_obst)* where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment for each thioester at each desired pH and temperature to build a comprehensive dataset.
-
Comparative Data Presentation and Interpretation
To facilitate a clear comparison of hydrolysis rates, the kinetic data should be organized systematically.
Tabulated Kinetic Data
| Thioester Derivative | Leaving Group (Thiol) | pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (min) |
| Acetyl-Coenzyme A | Coenzyme A | 7.4 | 25 | Value | Value |
| S-Acetylthiocholine | Thiocholine | 7.4 | 25 | Value | Value |
| S-Benzoyl-4-mercaptopyridine | 4-Mercaptopyridine | 7.4 | 25 | Value | Value |
| Ethyl Thioacetate | Ethanethiol | 7.4 | 25 | Value | Value |
| Phenyl Thioacetate | Thiophenol | 7.4 | 25 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data. Half-life can be calculated as t₁/₂ = ln(2) / k_obs.
Visualizing Structure-Reactivity Relationships
A powerful method for comparing the reactivity of different thioesters is to visualize their structures alongside their hydrolysis rates.
Caption: Comparative reactivity of different thioester structures.
Interpretation of Results
When comparing the hydrolysis rates, consider the principles outlined in Section 2. For instance, the faster hydrolysis of phenyl thioacetate compared to ethyl thioacetate can be attributed to the greater stability of the thiophenolate leaving group. By systematically varying the acyl and thiol portions of the thioester, researchers can probe the electronic and steric determinants of reactivity. This information is invaluable for applications such as designing prodrugs with tailored release profiles or understanding the substrate specificity of thioesterase enzymes.[6]
Conclusion
The kinetic analysis of thioester hydrolysis is a fundamental tool for researchers across the chemical and biological sciences. By employing the systematic approach detailed in this guide—grounded in a solid theoretical understanding and executed with robust experimental protocols—scientists can generate high-quality, comparable data on the stability of different thioesters. These findings can provide critical insights into metabolic pathways, inform the design of novel therapeutics, and deepen our understanding of the chemical reactivity that drives biological systems.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of S-tert-Butyl Thioacetate
S-tert-Butyl thioacetate is a valuable reagent in organic synthesis, often utilized for the introduction of the tert-butylthiol moiety. However, its handling and disposal demand meticulous attention to safety and environmental stewardship. As a thioester, it possesses inherent risks, including flammability and the potential for releasing noxious organosulfur compounds upon degradation. This guide provides a detailed, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with best practices. The procedures outlined herein are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of chemical responsibility.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the chemical's properties. The primary hazards associated with this compound are its flammability and its reactivity, particularly its susceptibility to hydrolysis.
-
Flammability : With a flash point of approximately 93°F (34°C), this compound is classified as a flammable liquid.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Therefore, all handling and storage must be in areas free from ignition sources.[2][3][4]
-
Hydrolysis and Stench : The thioester linkage is susceptible to cleavage by water (hydrolysis), a reaction accelerated by acids or bases. This process breaks the compound down into acetic acid and, more significantly, tert-butyl mercaptan (2-methyl-2-propanethiol). Tert-butyl mercaptan is a highly volatile compound known for its extremely powerful and unpleasant stench, which can cause nausea and headaches even at very low concentrations.[5] It is also flammable and can cause skin and eye irritation.[5][6] The potential for generating this malodorous and hazardous byproduct is the central causality behind the stringent disposal protocols.
-
Incompatibility : this compound is incompatible with strong oxidizing agents and strong acids.[7] Contact with these materials can lead to vigorous reactions and the rapid release of hazardous fumes.
Key Safety and Handling Data
For quick reference, the following table summarizes essential data for this compound.
| Parameter | Value/Information | Source(s) |
| CAS Number | 999-90-6 | [1][8] |
| Molecular Formula | C₆H₁₂OS | [1] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | 135-136 °C | [1] |
| Flash Point | 93 °F / 34 °C | [1] |
| Primary Hazards | Flammable Liquid, Stench upon decomposition | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [7] |
| Transportation Class | UN 1993, Flammable Liquid, Class 3, Packing Group III | [1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : A flame-retardant lab coat is required. Ensure arms, legs, and feet are covered.
-
Respiratory Protection : All handling of this compound, especially waste consolidation and chemical treatment, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
Waste Collection & Segregation Protocol
Proper segregation is the foundation of a safe disposal system. This protocol ensures that this compound waste is contained correctly from the point of generation.
Step 1: Designate a Waste Container Use a dedicated, sealable container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks or cracks.
Step 2: Collect All Waste Streams Collect all this compound waste, including unused neat material, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes), in this dedicated container.[7] Do not mix this waste with other chemical waste streams, particularly acids or oxidizers.
Step 3: Label the Container Clearly The container must be labeled immediately with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards: "Flammable Liquid "
-
The date accumulation started.
Step 4: Store the Waste Container Safely Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be away from heat, sparks, and open flames.[2] Ensure it is stored separately from incompatible materials.[7]
Disposal Pathways: A Decision Framework
The appropriate disposal path depends on the quantity of waste generated and institutional capabilities. The primary and universally recommended method is disposal via a licensed contractor. On-site chemical treatment is an advanced option suitable only for facilities equipped to handle the specific hazards of the reaction.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
Protocol 5.1: Direct Disposal via Licensed Contractor (Primary Recommendation)
This is the most straightforward and safest method for the vast majority of laboratories.
Methodology:
-
Ensure the waste container is sealed tightly and labeled correctly as described in Section 3 .
-
Store the container in your facility's designated main hazardous waste accumulation area.
-
Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Provide the waste manifest with the correct chemical name, UN number (UN 1993), and hazard class (Flammable Liquid 3).[1]
-
The licensed waste management service will transport the chemical to a permitted facility for disposal, typically via high-temperature incineration.[10]
Protocol 5.2: On-Site Chemical Treatment (Advanced Procedure)
This protocol describes the base-catalyzed hydrolysis of this compound. The objective is to convert the thioester into water-soluble sodium acetate and tert-butyl mercaptan. This procedure must be performed in a chemical fume hood by personnel experienced with handling reactive and malodorous chemicals.
Causality: This process intentionally degrades the parent compound. However, it generates tert-butyl mercaptan, which is itself a hazardous substance. This procedure does not eliminate the need for professional disposal; it merely transforms the waste into a different, potentially more manageable, hazardous waste stream (an aqueous solution of mercaptan and acetate).
Methodology:
-
Preparation : In a chemical fume hood, place a suitably sized flask equipped with a magnetic stir bar in a secondary container (e.g., an ice bath) to control the reaction temperature.
-
Dissolution : Dilute the this compound waste with a 3-fold volume of ethanol to ensure it remains in solution.
-
Hydrolysis : While stirring vigorously, slowly add a 1.5 molar equivalent of 1 M sodium hydroxide (NaOH) solution dropwise. Be prepared for a mild exotherm and the likely evolution of tert-butyl mercaptan gas. The reaction is the hydrolysis of the thioester to form sodium acetate and sodium tert-butylthiolate.
-
Reaction Time : Continue stirring the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Neutralization : Slowly and carefully neutralize the resulting solution to a pH of ~7 by adding 1 M hydrochloric acid (HCl). This converts the sodium tert-butylthiolate to tert-butyl mercaptan and the excess NaOH to NaCl.
-
Disposal of Treated Waste : The final solution contains tert-butyl mercaptan and must be treated as hazardous waste. Transfer the neutralized solution to a new, clearly labeled hazardous waste container. The label should now read: "Hazardous Waste: Aqueous solution containing tert-butyl mercaptan."
-
Arrange for disposal of this new waste stream via your licensed hazardous waste contractor.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent injury and minimize environmental release.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[2] Use non-sparking tools for cleanup.[2][3]
-
Containment : For small spills, contain the liquid with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[2]
-
Cleanup : Wearing full PPE, carefully collect the absorbent material into a sealable container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Label the container with the cleanup debris as hazardous waste and dispose of it according to the procedures in Section 5.1 .
-
Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of S-tert-Butyl Thioacetate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential safety and logistical information for handling S-tert-Butyl thioacetate, a flammable organosulfur compound. It is imperative to recognize that publicly available, comprehensive safety data for this specific compound is limited. Therefore, this document synthesizes the known data with established best practices for handling similar chemical classes, emphasizing a cautious and proactive approach to laboratory safety.
Before proceeding, it is critical to obtain a comprehensive Safety Data Sheet (SDS) from your chemical supplier for this compound. The information presented here is intended as a foundational guide and should be supplemented with the specific details provided in a complete SDS.
Understanding the Hazard Profile
Known Physical & Chemical Properties:
| Property | Value | Source |
| Boiling Point | 135-136 °C | |
| Flash Point | 93 °F (approximately 34 °C) | |
| Density | 0.927 g/mL at 25 °C |
The flammability of this compound necessitates stringent control of ignition sources and the use of appropriate engineering controls to prevent the buildup of flammable vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on general best practices for flammable and potentially hazardous liquids.
-
Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific glove compatibility data for this compound, nitrile gloves are a reasonable starting point for incidental contact.[4] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate and it is crucial to consult the glove manufacturer's compatibility charts.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron or suit should be worn.[2] Do not wear clothing made of synthetic materials that can melt and adhere to the skin in the event of a fire. Ensure legs are covered and wear closed-toe shoes.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6]
Safe Handling Workflow and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow outlines the key steps for a safe operation.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Procedural Guidance
Preparation Phase:
-
Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet provided by the supplier.
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals. Ground and bond containers when transferring significant quantities to prevent static discharge.[7] Use non-sparking tools.[7]
Handling Phase:
-
Chemical Transfer: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent spills.[5]
-
Perform Procedure: Carry out the experimental procedure within the fume hood, keeping the sash at the lowest practical height.
Post-Handling & Disposal Plan:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with this compound.
-
Waste Segregation: Segregate all waste containing this compound into a designated, properly labeled, and sealed waste container.
-
Doff PPE: Remove personal protective equipment in a manner that avoids cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
-
Waste Labeling & Storage: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable). Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound down the drain.[1]
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (in a fume hood): Absorb the spill with a non-combustible absorbent material such as sand or vermiculite.[7] Place the contaminated absorbent in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your supervisor and EHS. Prevent the spill from entering drains.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to these guidelines and fostering a culture of safety-consciousness, we can continue our vital research while protecting ourselves and our colleagues.
References
- Comet Chemical Company Ltd. (2024, March 13).
- NIC Industries, Inc. (n.d.).
- Jubilant Ingrevia Limited. (n.d.). Tert.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- New Jersey Department of Health. (n.d.).
- Fisher Scientific. (2015, January 30).
- Redox. (2024, May 17).
- Centers for Disease Control and Prevention. (n.d.). tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards.
- Occupational Safety and Health Administration. (2024, April 5).
- Solvents & Petroleum Service, Inc. (n.d.).
- NIC Industries, Inc. (n.d.).
- Ansell. (n.d.). ProtectiveSuitProduct - Chemical.
- Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector.
- ChemCentral.com. (2019, September 1).
- Cole-Parmer. (n.d.).
Sources
- 1. chemcentral.com [chemcentral.com]
- 2. nj.gov [nj.gov]
- 3. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]
- 4. ansell.com [ansell.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]
- 6. cometchemical.com [cometchemical.com]
- 7. images.nicindustries.com [images.nicindustries.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
